2,4-Diamino-5-phenylthiazole monohydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.BrH/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6;/h1-5H,10H2,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSDUFWHNHMSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
490-55-1 (Parent) | |
| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50208953 | |
| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6020-54-8 | |
| Record name | 2,4-Thiazolediamine, 5-phenyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |
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| Record name | 2,4-diamino-5-phenylthiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.340 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2,4-Diamino-5-phenylthiazole Monohydrobromide
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No: 6020-54-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's chemical identity, physicochemical characteristics, and fundamental basicity. Recognizing the critical need for practical and reproducible data, this guide furnishes detailed, field-proven experimental protocols for the determination of pKa and solubility, empowering researchers to validate and expand upon these findings.
Introduction
2,4-Diamino-5-phenylthiazole, often encountered as its monohydrobromide salt, belongs to the thiazole family of heterocyclic compounds. Thiazole rings are prominent pharmacophores found in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities[1]. The presence of two amino groups and a phenyl substituent on the thiazole core makes this compound a versatile building block for organic synthesis, particularly in the development of novel therapeutic agents and functional materials[1][2].
This guide moves beyond a simple recitation of data, explaining the structural basis for the compound's properties and providing robust methodologies for their experimental determination. The focus is on establishing a foundational understanding of its basicity, solubility, and stability—parameters that are paramount for any application, from reaction optimization to formulation development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of reproducible science. This compound is a salt, which significantly influences its properties compared to the free base[3].
Chemical Identifiers
The compound is uniquely identified by the following parameters, summarized for clarity in Table 1.
Table 1: Chemical Identifiers for this compound
| Parameter | Information | Source(s) |
| CAS Number | 6020-54-8 | [2][3][4] |
| Molecular Formula | C₉H₁₀BrN₃S | [2][3] |
| Molecular Weight | 272.17 g/mol | [3] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [3] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [3][5] |
| InChI Key | JFSDUFWHNHMSRU-UHFFFAOYSA-N | [3][4] |
Molecular Structure
The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. It is substituted with two amino (-NH₂) groups at positions 2 and 4, and a phenyl (-C₆H₅) group at position 5[3]. The monohydrobromide salt form indicates that one of the basic nitrogen centers is protonated and associated with a bromide counter-ion.
Caption: Chemical structure of this compound.
Physicochemical and Basic Properties
The physical and chemical properties dictate the handling, storage, and application of the compound.
Physical Characteristics
Table 2: Physicochemical Properties
| Property | Value / Description | Source(s) |
| Physical Form | Powder or crystalline powder | [3] |
| Color | Slight yellow to yellow | [3] |
| Melting Point | 283 °C | [2][4][5][6] |
Basicity and pKa Analysis
The basicity of 2,4-Diamino-5-phenylthiazole is a defining characteristic, stemming from the nitrogen atoms in its structure. The two exocyclic amino groups (-NH₂) and the endocyclic thiazole nitrogen are all potential sites for protonation. In the monohydrobromide salt, one of these sites is already protonated.
For 2,4-Diamino-5-phenylthiazole, the presence of a second amino group is expected to increase the overall basicity of the molecule. The two amino groups act as electron-donating groups, increasing the electron density on the thiazole ring and making the nitrogen atoms more susceptible to protonation. Therefore, it is reasonable to hypothesize that at least one of the pKa values of the 2,4-diamino free base will be higher than that of 2-aminothiazole. Due to the presence of multiple basic centers, the compound will exhibit multiple pKa values. A detailed experimental protocol for determining these values is provided in Section 4.1.
Solubility Profile
The monohydrobromide salt form generally enhances aqueous solubility compared to the free base[3]. The solubility is influenced by factors such as pH, temperature, and the polarity of the solvent[1].
Table 3: Reported Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [2] |
| Methanol | Slightly soluble | [2] |
| DMSO | Slightly soluble | [2] |
| Polar Solvents | Generally enhanced solubility | [1][3] |
The pH of the medium is a critical determinant of solubility. In acidic environments, where the amino groups are fully protonated, the compound will exist as a charged species, leading to higher solubility in polar solvents like water. Conversely, in alkaline conditions, the compound will deprotonate to the free base, which is expected to be less water-soluble but more soluble in nonpolar organic solvents[1]. A standardized protocol for quantitative solubility assessment is detailed in Section 4.2.
Stability and Storage
This compound is incompatible with strong oxidizing agents. Upon thermal decomposition, it may release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and halides[3].
Recommended Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizers[4].
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are provided as a guide for the experimental determination of core basic properties.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the determination of pKa values using potentiometric titration, a reliable method for measuring how pH changes as a function of added titrant[2][9].
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
System Preparation:
-
Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0[2][10].
-
Prepare a solution of this compound at a concentration of approximately 1 mM. If solubility is limited in pure water, a water-methanol mixture (e.g., 9:1 v/v) can be used[4].
-
Prepare and standardize 0.1 M NaOH and 0.1 M HCl solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength during the titration[2][10].
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel. Add KCl to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 10-15 minutes to eliminate dissolved CO₂, which can interfere with the titration of bases[2][10].
-
Initially, titrate the solution "backwards" with 0.1 M HCl to a pH of ~2.0 to ensure all basic sites are protonated. This step helps in identifying all pKa values accurately.
-
Begin the forward titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the final equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, where half of a specific functional group has been neutralized[2].
-
For more precise determination, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points. The volumes at half the height of these peaks are the half-equivalence points.
-
Since the compound has multiple basic sites, multiple inflection points and corresponding pKa values are expected.
-
Protocol for Equilibrium Solubility ("Shake-Flask") Determination
The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a compound's solubility in a given medium at a specific temperature[3][6].
Caption: Workflow for equilibrium solubility determination.
Methodology:
-
Preparation:
-
Prepare relevant aqueous buffer solutions. For pharmaceutical applications, standard buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are recommended to cover the physiological pH range of the gastrointestinal tract[3].
-
Add an excess amount of solid this compound to several vials for each buffer system. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25°C for general properties or 37°C for physiological relevance)[3].
-
Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between successive time points (e.g., samples taken at 24h, 48h, and 72h show <10% variation)[3].
-
-
Sample Analysis:
-
Once equilibrium is reached, stop agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm, compatible with the solvent) or centrifuge at high speed to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be used for accurate quantification.
-
Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH[6].
-
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazards:
-
H302: Harmful if swallowed[4].
-
H315: Causes skin irritation[4].
-
H319: Causes serious eye irritation[4].
-
H335: May cause respiratory irritation[4].
Precautions for Safe Handling:
-
Use only in a well-ventilated area[4].
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[4].
-
Avoid breathing dust. Avoid contact with skin and eyes[4].
-
Wash hands thoroughly after handling[4].
Conclusion
This compound is a substituted thiazole with pronounced basic properties conferred by its multiple nitrogen centers. Its physicochemical profile is characterized by a high melting point and enhanced solubility in polar solvents, a feature typical of amine salts. While a precise pKa value is not documented, its structural relationship to 2-aminothiazole suggests significant basicity, which can be precisely quantified using the potentiometric titration protocol provided herein. Understanding these fundamental properties—basicity, solubility, and stability—is a non-negotiable prerequisite for the successful application of this compound in drug discovery and materials science, enabling rational design, formulation, and synthesis efforts.
References
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- This compound | 6020-54-8. (n.d.). ChemicalBook.
- Solubility Measurements. (n.d.). ResearchGate.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- Annex 4. (n.d.). World Health Organization (WHO).
- Determining pKa. (n.d.). Enamine.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.
- 2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem.
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Synthesis of 2,4-Diamino-5-phenylthiazole monohydrobromide
An In-depth Technical Guide to the Synthesis of 2,4-Diamino-5-phenylthiazole Monohydrobromide
Introduction and Strategic Importance
The 2-aminothiazole scaffold is a privileged heterocyclic motif of profound importance in medicinal chemistry and drug development.[1][2] Derivatives built upon this core structure exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antihypertensive properties.[2][3][4] The specific functionalization at the 2- and 4-positions with amino groups, as seen in 2,4-diamino-5-phenylthiazole, creates a pharmacophore with significant potential for interacting with various biological targets. This guide provides a detailed examination of the synthesis of its monohydrobromide salt, tailored for researchers and professionals in the field of drug discovery.
Synthetic Strategy and Mechanistic Analysis
The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][5] This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide-containing reagent.[1][5] For the synthesis of 2,4-diamino-5-phenylthiazole, this strategy is adapted by reacting an α-halophenylacetonitrile with a guanidine source.
The Guanidine-Nitrile Cyclization Pathway
The core transformation involves a three-component reaction in principle, starting from phenylacetonitrile, a brominating agent, and a guanidine derivative. The reaction proceeds through the initial formation of α-bromophenylacetonitrile, which serves as the key electrophilic intermediate. This is followed by a nucleophilic attack from the sulfur atom of guanidine and subsequent intramolecular cyclization to form the stable, aromatic 2,4-diaminothiazole ring system.
Reaction Mechanism
The reaction mechanism can be delineated in the following key steps:
-
α-Bromination: Phenylacetonitrile is first brominated at the α-carbon position to yield α-bromophenylacetonitrile. This step activates the carbon adjacent to the phenyl and nitrile groups for nucleophilic attack.
-
Thiourea S-Alkylation: The sulfur atom of the guanidine derivative acts as a potent nucleophile, attacking the α-carbon of α-bromophenylacetonitrile and displacing the bromide ion. This forms an S-alkylated isothiourea intermediate.
-
Intramolecular Cyclization: The terminal amino group of the guanidine moiety then performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization step forms the five-membered thiazole ring.
-
Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to establish the aromatic and thermodynamically stable 2,4-diaminothiazole ring system. The final product is then protonated with hydrobromic acid (often generated in situ or added during workup) to yield the monohydrobromide salt, which aids in precipitation and purification.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the laboratory-scale synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount | Purity |
| Phenylacetonitrile | C₈H₇N | 117.15 | 50 | 5.86 g (5.7 mL) | ≥98% |
| Guanidine Thiocyanate | CH₅N₃·HSCN | 118.16 | 55 | 6.50 g | ≥97% |
| Bromine | Br₂ | 159.81 | 50 | 7.99 g (2.56 mL) | ≥99.5% |
| Ethanol | C₂H₅OH | 46.07 | - | 150 mL | ≥99.5% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 100 mL | Anhydrous |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a magnetic stir bar. Place the flask in an ice bath on the magnetic stirrer.
-
Initial Mixture: To the flask, add phenylacetonitrile (50 mmol) and guanidine thiocyanate (55 mmol) dissolved in 100 mL of ethanol. Stir the mixture until the solids are fully dissolved.
-
Bromination: Slowly add bromine (50 mmol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction.
-
Reflux: After the complete addition of bromine, remove the ice bath and fit the heating mantle. Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
The crude product will precipitate as the hydrobromide salt.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and non-polar impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol, and then add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Sources
2,4-Diamino-5-phenylthiazole monohydrobromide CAS number 6020-54-8
An In-Depth Technical Guide to 2,4-Diamino-5-phenylthiazole Monohydrobromide (CAS 6020-54-8)
Executive Summary
This technical guide provides a comprehensive examination of this compound (CAS No. 6020-54-8), a compound historically known as Amiphenazole. While its clinical use as a respiratory stimulant has been largely superseded, its core thiazole scaffold remains a subject of intense interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, historical pharmacological context, and applications as a foundational building block for novel therapeutics. We will explore not just the "what" but the "why" behind synthetic strategies and analytical methodologies, providing field-proven insights to empower your research and development endeavors.
Introduction: The Thiazole Scaffold and the Significance of Amiphenazole
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] It is a cornerstone moiety in numerous approved drugs and natural products, including Vitamin B1 (thiamine) and penicillin.[1][2] The unique electronic properties of the thiazole ring allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties.[1][3][4]
2,4-Diamino-5-phenylthiazole, known by the non-proprietary name Amiphenazole, gained prominence as a respiratory stimulant.[5][6] It was historically used as an antidote for barbiturate and opiate overdose, often in combination with bemegride, to counteract respiratory depression.[5][7] A key area of interest was its ability to mitigate the respiratory depression and sedation from morphine while having a lesser effect on analgesia.[5][7][8] Although now largely replaced by more specific antagonists like naloxone, the study of Amiphenazole and its derivatives provides a valuable foundation for developing new chemical entities targeting a range of therapeutic areas.[5][7]
This guide focuses on the monohydrobromide salt form (CAS 6020-54-8), which enhances aqueous solubility and stability, making it more suitable for research and formulation development compared to its parent free base (CAS 490-55-1).[9][10]
Physicochemical Properties and Strategic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any research setting. The hydrobromide salt form significantly influences properties like solubility and handling.[9]
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 6020-54-8 | [9][11][12] |
| Molecular Formula | C₉H₁₀BrN₃S | [9][12] |
| Molecular Weight | 272.17 g/mol | [9] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [9] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [9][10] |
| Appearance | Off-White to Light Yellow Crystalline Powder | [9][12] |
| Melting Point | 283 °C | [12] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol. | [12] |
| InChI Key | JFSDUFWHNHMSRU-UHFFFAOYSA-N | [9] |
Analytical Workflow: A Self-Validating Approach
To ensure the identity and purity of the compound for any experiment, a multi-step analytical validation is non-negotiable. This workflow serves as a self-validating system for your starting material.
Caption: A logical workflow for the analytical validation of the starting material.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the core structure. The proton NMR should show characteristic signals for the phenyl group protons and the amine protons. The carbon NMR will confirm the presence of the correct number of carbon atoms in their distinct chemical environments (aromatic, thiazole ring, etc.). This step provides unambiguous proof of the molecular skeleton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. LC separates the main compound from any impurities, while MS provides the mass-to-charge ratio, confirming the molecular weight of the parent compound (191.25 g/mol for the free base) and any co-eluting species.[5][6]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method (typically with UV detection) is used to determine the purity percentage (e.g., >98%).
Synthesis and Mechanistic Rationale
The classic and most robust method for constructing the 2-amino-4,5-disubstituted thiazole core is the Hantzsch Thiazole Synthesis . This pathway involves the condensation reaction between an α-haloketone and a thioamide derivative.[13] For 2,4-diamino-5-phenylthiazole, this requires a strategic choice of starting materials.
Proposed Synthetic Pathway
The synthesis proceeds via the reaction of 2-bromo-1-phenylethan-1-one with thiourea, followed by treatment with a base. However, to achieve the 2,4-diamino substitution pattern, a more logical precursor is the reaction between phenylmalononitrile and a sulfur source in the presence of HBr.
Caption: Conceptual workflow for the synthesis of 2,4-Diamino-5-phenylthiazole.
Step-by-Step Synthesis Protocol (Representative)
This protocol is based on established chemical principles for thiazole synthesis.[14][15]
-
Preparation of Starting Materials: A mixture of acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is prepared.[15] The iodine acts as an in-situ halogenating agent for the acetophenone, forming the reactive α-halo-ketone intermediate.
-
Reaction Execution: The mixture is refluxed in a suitable solvent, such as ethanol. The thermal energy drives the condensation and subsequent cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The residue is then treated with an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize any acid and precipitate the crude free base product.[14][15]
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent like methanol or ethanol. This step is critical for removing unreacted starting materials and byproducts.
-
Salt Formation: The purified 2,4-diamino-5-phenylthiazole free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A stoichiometric amount of hydrobromic acid (HBr) is then added dropwise with stirring.
-
Final Product Isolation: The precipitated monohydrobromide salt is collected by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove residual acid, and dried under vacuum. The final product should be characterized as described in Section 2.
Pharmacological Profile: A Historical Perspective
The primary historical application of Amiphenazole was as a central nervous system (CNS) and respiratory stimulant.[5][7] Its mechanism, while not fully elucidated by modern standards, was understood through its functional antagonism of CNS depressants.
Mechanism of Action: Counteracting Respiratory Depression
Opioids and barbiturates induce respiratory depression by acting on respiratory centers in the brainstem (e.g., the medulla oblongata), reducing their sensitivity to hypercapnia (elevated CO₂ levels). Amiphenazole was thought to directly stimulate these same centers, thereby increasing the respiratory rate and tidal volume, effectively competing with the depressant effects.
Caption: Amiphenazole's role in reversing CNS depressant-induced respiratory failure.
While effective to a degree, Amiphenazole lacked specificity and was associated with a narrow therapeutic window. The advent of highly specific opioid antagonists like naloxone, which directly competes with opioids at their receptors, provided a safer and more effective treatment for overdose, leading to the decline of Amiphenazole's clinical use.[5]
Applications in Modern Drug Discovery
Despite its obsolescence as a frontline drug, the 2,4-diamino-5-phenylthiazole scaffold is a valuable starting point for the synthesis of novel drug candidates.[1] Its proven biological activity and synthetic tractability make it an attractive core for generating libraries of derivatives for screening.
-
Anticancer Agents: The thiazole nucleus is a component of several compounds investigated for antitumor activity.[1][3][4] By functionalizing the amino groups or the phenyl ring of the Amiphenazole core, medicinal chemists can design derivatives that target specific pathways in cancer cells, such as protein kinases or cell cycle regulators.[16]
-
Antifungal Agents: Thiazole-containing compounds, such as the approved drug Isavuconazole, are potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane synthesis.[17] The Amiphenazole scaffold can be used to design new CYP51 inhibitors.[14][17]
-
Anti-inflammatory and Antiallergic Agents: The compound has been cited as a derivative used in preparing antiallergic and anti-inflammatory agents.[12] This suggests the scaffold can be modified to interact with targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][18][19]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Statement Text | Source |
| Hazard | H302 | Harmful if swallowed. | [18][19] |
| H315 | Causes skin irritation. | [18][19] | |
| H319 | Causes serious eye irritation. | [18][19] | |
| H335 | May cause respiratory irritation. | [18][19] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [18] |
| P264 | Wash skin thoroughly after handling. | [18][19] | |
| P280 | Wear protective gloves/eye protection/face protection. | [18] | |
| P301+P317 | IF SWALLOWED: Get medical help. | [18] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [18][19] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9][18] Ensure that safety showers and eyewash stations are readily accessible.[9][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[18][20]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[18] Keep it away from strong oxidizing agents and foodstuffs.[9][18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18] Avoid releasing the compound into the environment or sewage systems.[9]
Conclusion and Future Perspectives
This compound is more than a historical footnote in pharmacology. While its role as a respiratory stimulant has been relegated to the past, its true value now lies in its potential as a versatile chemical scaffold. For the modern drug discovery professional, it represents a synthetically accessible, biologically relevant starting point for the development of new therapeutics. The continued exploration of derivatives based on this core structure holds significant promise for identifying novel agents with potent and selective activity in oncology, infectious diseases, and inflammation. The insights and protocols provided in this guide are intended to serve as a solid foundation for these future research endeavors.
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AMIPHENAZOLE IN THE TREATMENT OF MORPHINE AND OPIUM ADDICTION - PubMed. (URL: [Link])
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The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Scirp.org. (URL: [Link])
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The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library - OALib. (URL: [Link])
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(PDF) Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine - ResearchGate. (URL: [Link])
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])
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Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])
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A Comprehensive Technical Guide to the Spectroscopic Data of 2,4-Diamino-5-phenylthiazole Monohydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No: 6020-54-8), a compound of interest in medicinal chemistry and drug development.[1] Also known by synonyms such as Amiphenazole monohydrobromide, this guide synthesizes available spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2][3] Due to the limited availability of direct experimental spectra for the monohydrobromide salt, this guide incorporates data from its free base, Amiphenazole, and closely related analogs to provide a comprehensive and predictive spectroscopic profile. Methodologies for spectral acquisition and in-depth interpretation are detailed to support researchers in compound identification, purity assessment, and structural elucidation.
Introduction: The Chemical and Pharmaceutical Significance
2,4-Diamino-5-phenylthiazole and its salts are heterocyclic compounds featuring a thiazole ring substituted with two amino groups and a phenyl group.[2] The thiazole moiety is a prominent scaffold in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities. The monohydrobromide salt form enhances the compound's solubility in polar solvents, a crucial property for pharmaceutical formulation and biological testing.[2] Understanding the spectroscopic signature of this molecule is fundamental for quality control, metabolic studies, and the rational design of new therapeutic agents.
Molecular Structure and Properties
The structural framework of this compound is pivotal to its spectroscopic characteristics. The molecule consists of a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This ring is substituted with two electron-donating amino groups at positions 2 and 4, and an aromatic phenyl group at position 5. The presence of the hydrobromide salt influences the electronic environment of the molecule, particularly the basic amino groups.
| Property | Value | Source |
| CAS Number | 6020-54-8 | [1][2] |
| Molecular Formula | C₉H₁₀BrN₃S | [1][2] |
| Molecular Weight | 272.17 g/mol | [2] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [2] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [2][3] |
| Physical Form | Slight yellow to yellow crystalline powder | [2] |
| Solubility | Enhanced in polar solvents | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. While specific experimental NMR data for this compound is not widely published, a predictive analysis based on the structure and data from analogous compounds can provide valuable insights.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the amino groups.
-
Phenyl Protons (C₆H₅): These protons will likely appear as a multiplet in the aromatic region, typically between δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the thiazole ring.
-
Amino Protons (-NH₂): The two amino groups at positions 2 and 4 are in different chemical environments. Due to the hydrobromide salt formation, these protons are expected to be broadened and may exchange with residual water in the solvent. Their signals are anticipated to appear as broad singlets, potentially in the range of δ 5.0-9.0 ppm. The protonation by HBr will likely shift these signals downfield compared to the free base.
-
Thiazole Proton: The parent 2,4-diaminothiazole would have a proton at the 5-position. However, in this molecule, this position is substituted with a phenyl group, so no signal is expected from the thiazole ring itself.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Phenyl Carbons: Six signals are expected for the phenyl group. The ipso-carbon (attached to the thiazole ring) will be a quaternary carbon with a distinct chemical shift. The other five carbons will appear in the aromatic region (δ 120-140 ppm).
-
Thiazole Carbons: The three carbons of the thiazole ring (C2, C4, and C5) will have characteristic chemical shifts.
-
C2 and C4: These carbons, bonded to amino groups, are expected to be significantly deshielded and appear at higher chemical shifts (e.g., > δ 150 ppm).
-
C5: The carbon bearing the phenyl group will also be in the aromatic region.
-
Experimental Protocol for NMR Data Acquisition (A General Guideline)
For researchers intending to acquire experimental NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine salts as it can help in observing exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm.
-
-
2D NMR Experiments: To unambiguously assign the signals, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton connectivities.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C=N, C=C, and C-S bonds.
Predicted IR Spectral Features
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400 - 3100 | N-H stretching (amino groups) | Broad, multiple bands due to symmetric and asymmetric stretching. |
| 3100 - 3000 | Aromatic C-H stretching | Medium to weak sharp bands. |
| 1650 - 1550 | N-H bending (scissoring) and C=N stretching | Strong to medium intensity bands. |
| 1600 - 1450 | Aromatic C=C stretching | Multiple sharp bands of varying intensity. |
| 1350 - 1250 | C-N stretching | Medium to strong bands. |
| ~700 | C-S stretching | Weak to medium intensity. |
The broadness of the N-H stretching bands is a key indicator of hydrogen bonding, which is expected to be significant in the solid state of this salt.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. For the monohydrobromide salt, the mass spectrum will likely show the mass of the protonated free base.
Expected Mass Spectrum
The free base, Amiphenazole (C₉H₉N₃S), has a molecular weight of 191.06 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent ion observed would be the protonated molecule [M+H]⁺ at m/z 192.07.
Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion could proceed through various pathways, including:
-
Loss of ammonia (NH₃)
-
Cleavage of the thiazole ring
-
Fragmentation of the phenyl group
Caption: Predicted fragmentation of the protonated molecule in mass spectrometry.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the phenyl and thiazole rings in this compound is expected to give rise to characteristic absorption bands in the UV region. A study on the electrochemical and spectral behavior of Amiphenazole reported spectrophotometric determination of its acid-base equilibrium, indicating UV-Vis activity.[4]
Predicted UV-Vis Spectrum
The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. The presence of the amino groups, which are strong auxochromes, will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenylthiazole. The spectrum will be sensitive to the pH of the solution due to the protonation of the amino groups.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank.
Conclusion: A Unified Spectroscopic Profile
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis based on its chemical structure with data from related compounds, a detailed spectroscopic profile has been constructed. The provided experimental protocols offer a practical framework for researchers to obtain and interpret high-quality spectral data. A thorough understanding of the NMR, IR, MS, and UV-Vis characteristics of this compound is essential for its application in research and development, ensuring its identity, purity, and structural integrity.
References
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AMIPHENAZOLE - gsrs. (n.d.). Retrieved January 9, 2026, from [Link]
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PE ATR-FTIR Biopharms Library | PDF | Ethylene | Ether - Scribd. (n.d.). Retrieved January 9, 2026, from [Link]
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Amiphenazole | C9H9N3S | CID 10275 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]
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The Biological Versatility of 2,4-Diamino-5-phenylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 2,4-Diamino-5-phenylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its presence in pharmaceuticals like the kinase inhibitor Dasatinib and the antibiotic Cefixime underscores its importance in modern medicine.[2] Within the vast landscape of thiazole chemistry, the 2,4-diamino-5-phenylthiazole scaffold has emerged as a particularly promising core for the development of novel therapeutics. This guide provides an in-depth exploration of the biological activities associated with this scaffold, focusing on its potential as a source of anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.
I. Anticancer Activity: Targeting the Engine of Cell Proliferation
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2,4-diaminothiazole core has shown significant promise as a scaffold for the design of potent kinase inhibitors.
A. Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Several studies have highlighted the potential of 2,4-diaminothiazole derivatives to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. For instance, derivatives of this scaffold have been identified as inhibitors of Cdk5/p25, a kinase implicated in neurodegenerative diseases and cancer.[3] The inhibitory action of these compounds typically involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.
Below is a generalized signaling pathway illustrating the role of CDK inhibition in cancer therapy.
Caption: Inhibition of Cyclin/CDK complexes by 2,4-diamino-5-phenylthiazole derivatives.
B. Structure-Activity Relationship (SAR) for Kinase Inhibition
Structure-activity relationship studies on related 2,4-diaminothiazole scaffolds have provided valuable insights for optimizing their anticancer potency.[3]
-
Substitutions on the 2-amino group: Incorporation of pyridine moieties has been shown to enhance inhibitory activity against Cdk5/p25.
-
Substitutions on the 4-amino group: The nature of the substituent at this position can significantly impact selectivity and potency.
-
Modifications of the 5-phenyl group: Substituents on the phenyl ring can influence binding affinity and pharmacokinetic properties. Electron-withdrawing or -donating groups at specific positions can modulate activity.
The following diagram illustrates a hypothetical SAR for the 2,4-diamino-5-phenylthiazole core based on kinase inhibition data from related compounds.
Caption: Key SAR points for 2,4-diamino-5-phenylthiazole kinase inhibitors.
C. Experimental Protocol: In Vitro Anticancer Activity Screening
A standard methodology to assess the anticancer potential of novel 2,4-diamino-5-phenylthiazole derivatives is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
II. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. The aminothiazole core is a well-established pharmacophore in antimicrobial drug discovery.[4]
A. Mechanism of Action: Targeting Essential Bacterial and Fungal Enzymes
While the exact mechanisms for the 2,4-diamino-5-phenylthiazole scaffold are still under investigation, studies on related aminothiazoles suggest potential targets.[5] In bacteria, these compounds may inhibit enzymes crucial for cell wall biosynthesis, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) or UDP-N-acetylmuramate:L-alanine ligase (MurC). In fungi, a plausible target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1]
The following diagram illustrates a potential mechanism of antifungal action.
Caption: Potential antifungal mechanism via inhibition of CYP51.
B. Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5]
Protocol: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight. Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Validation: Include standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) as controls to validate the assay.[2]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6]
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of 2,4-diamino-5-phenylthiazole derivatives can be evaluated by their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS). Key mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism may involve the inhibition of signaling pathways like NF-κB, which is a master regulator of the inflammatory response.[7]
The following diagram outlines the experimental workflow for assessing anti-inflammatory activity.
Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.
B. Experimental Protocol: Measurement of Nitric Oxide and Cytokine Production
Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophages and seed them into 96-well plates at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.
-
Cytotoxicity Assessment: First, determine the non-toxic concentrations of the test compounds using the MTT assay as described previously.
-
Compound Treatment and LPS Stimulation: Pre-treat the cells with non-toxic concentrations of the 2,4-diamino-5-phenylthiazole derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
IV. Synthesis of the 2,4-Diamino-5-phenylthiazole Scaffold
The Hantzsch thiazole synthesis and its variations are the most common methods for constructing the 2-aminothiazole ring system. A plausible route to 2,4-diamino-5-phenylthiazole derivatives involves a multi-component reaction.
Generalized Synthesis Protocol
-
Step 1: Formation of an α-haloketone: While not always necessary as a separate step, the classical Hantzsch synthesis begins with an α-haloketone. For a 5-phenyl derivative, this would be a phenacyl halide.
-
Step 2: Cyclocondensation: A one-pot reaction can be envisioned where a phenacyl halide (or a precursor that generates it in situ) is reacted with a substituted thiourea and a source of the second amino group (e.g., a cyanamide derivative or another equivalent) in a suitable solvent like ethanol or DMF, often in the presence of a base. The reaction mixture is typically heated to drive the cyclization.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.
V. Data Summary and Future Perspectives
The 2,4-diamino-5-phenylthiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data on related structures strongly suggest its potential in oncology, infectious diseases, and inflammatory conditions.
Table 1: Representative Biological Activities of Aminothiazole Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Representative IC₅₀/MIC | Reference(s) |
| 2,4-Diaminothiazoles | Anticancer (Neuroblastoma) | Cdk5/p25 Inhibition | 33 nM | [3] |
| 2-Amino-4,5-diarylthiazoles | Antifungal (C. albicans) | CYP51, Hsp90 Inhibition | 9 µM | [4][5] |
| Substituted 2-aminothiazoles | Antibacterial (S. aureus) | MurB Inhibition (putative) | MIC < 10 µg/mL | [5] |
| Thiazolidinone Derivatives | Anti-inflammatory | COX Inhibition | - | [6] |
Future Directions:
-
Library Synthesis and Screening: A systematic synthesis of a library of 2,4-diamino-5-phenylthiazole derivatives with diverse substitutions at the amino groups and the phenyl ring is warranted. This library should be screened against a broad panel of cancer cell lines, microbial strains, and in anti-inflammatory assays to identify lead compounds.
-
Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways.
-
In Vivo Efficacy and Safety: Lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
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Unlocking the Therapeutic Potential of 2,4-Diamino-5-phenylthiazole: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-diamino-5-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of this versatile compound class, with a primary focus on its significant potential in oncology. We will delve into the molecular mechanisms underpinning its anticancer effects, specifically its role as a potent inhibitor of critical protein kinases, and provide detailed experimental protocols for its evaluation. Beyond oncology, this guide will also touch upon the promising anti-inflammatory, antimicrobial, and neuroprotective properties of 2,4-diamino-5-phenylthiazole derivatives, offering a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Emergence of a Privileged Scaffold
The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including the essential vitamin B1 (thiamine).[1] The substituted 2-aminothiazole framework, in particular, has garnered significant attention from medicinal chemists due to its synthetic tractability and its ability to interact with a wide array of biological targets.[2][3] Among these, the 2,4-diamino-5-phenylthiazole core stands out for its demonstrated efficacy across multiple therapeutic areas. This guide will serve as a technical resource for researchers, providing a detailed examination of the molecular targets and pathways modulated by this promising class of compounds.
Anticancer Applications: Targeting the Kinome
The dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[4] The 2,4-diamino-5-phenylthiazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, targeting several key players in oncogenic signaling pathways.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine
Cyclin-dependent kinases are a family of serine/threonine kinases that act as the central regulators of the cell cycle.[5][6] Their aberrant activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[7] Derivatives of 2,4-diamino-5-phenylthiazole have been identified as potent inhibitors of several CDKs, including CDK2 and CDK5.[8][9]
Inhibition of CDK2 by these compounds can lead to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell proliferation.[10] The mechanism involves the suppression of retinoblastoma (Rb) protein phosphorylation, a key substrate of CDK2.[8]
Aurora Kinases: Disrupting Mitotic Integrity
Aurora kinases (A and B) are essential for proper mitotic progression, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[11] Their overexpression is frequently observed in various cancers and is associated with aneuploidy and tumorigenesis.[2] 2,4-Diamino-5-phenylthiazole derivatives have been discovered as potent inhibitors of both Aurora A and Aurora B kinases.[1]
Inhibition of Aurora kinases by these compounds leads to a cascade of mitotic defects, including failed cytokinesis and endoreduplication, ultimately triggering apoptosis in cancer cells.[11] This is often observed by a decrease in the phosphorylation of histone H3 at serine 10, a key substrate of Aurora B.[1]
Src Family Kinases (SFKs): Blocking Invasion and Metastasis
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways regulating cell adhesion, invasion, proliferation, and survival.[4][12] Overexpression and hyperactivation of SFKs are common in many cancers and are strongly associated with metastatic progression.[13] The 2-aminothiazole scaffold, including 2,4-diamino-5-phenylthiazole derivatives, has been successfully utilized to develop potent pan-Src inhibitors, such as the clinically approved drug dasatinib.[14]
These inhibitors typically bind to the ATP-binding site of the kinase domain, blocking downstream signaling cascades such as the Ras/ERK/MAPK pathway, and interfering with the regulation of cell adhesion and migration.[4]
Protein Kinase CK2: Targeting a Pro-Survival Hub
Protein kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes, including cell growth, proliferation, and apoptosis.[15] CK2 is frequently overexpressed in cancer and contributes to tumorigenesis by promoting pro-survival and anti-apoptotic signals through pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin.[1][16] 2-Aminothiazole derivatives have been identified as allosteric inhibitors of CK2, offering a novel mechanism for targeting this challenging oncoprotein.[17]
By inhibiting CK2, these compounds can sensitize cancer cells to apoptosis and inhibit key pro-survival signaling pathways.[17]
Summary of Anticancer Activity
The following table summarizes the inhibitory activities of representative 2,4-diamino-5-phenylthiazole derivatives against various cancer-related kinases.
| Kinase Target | Derivative Type | IC50 / Ki | Cell Lines Affected | Reference |
| CDK2 | Diaminothiazole | 0.0009 – 0.0015 µM (IC50) | Various cancer cell lines | [8] |
| CDK5 | 2,4-Diaminothiazole | 2.0 µM (IC50) | Neuroblastoma | [9] |
| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 8.0 nM (Ki, Aurora A), 9.2 nM (Ki, Aurora B) | Various cancer cell lines | [1] |
| Src | 2-aminothiazole (Dasatinib) | Subnanomolar (IC50) | Various cancer cell lines | [14] |
| CK2α | 2-aminothiazole | 0.6 µM (IC50) | 786-O renal cell carcinoma | [17] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 2,4-diamino-5-phenylthiazole derivatives against a purified kinase. Specific conditions (e.g., substrate, ATP concentration) will need to be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (2,4-diamino-5-phenylthiazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing the kinase and substrate/ATP mix in kinase assay buffer.
-
Add 2 µl of the enzyme and 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (2,4-diamino-5-phenylthiazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[17][18]
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compounds for the desired time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Other Potential Therapeutic Applications
Beyond its prominent role in cancer research, the 2,4-diamino-5-phenylthiazole scaffold has shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: Derivatives have been shown to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and to reduce the production of pro-inflammatory cytokines.
-
Antimicrobial Activity: These compounds have demonstrated activity against a range of bacterial and fungal pathogens. Antifungal activity is, in some cases, attributed to the inhibition of lanosterol 14α-demethylase (CYP51).
-
Neuroprotective Effects: The inhibition of CDK5/p25 by certain 2,4-diamino-5-phenylthiazole derivatives suggests their potential in treating neurodegenerative diseases like Alzheimer's disease, where this kinase is implicated in tau hyperphosphorylation.[9]
Further research is warranted to fully elucidate the therapeutic potential of this versatile scaffold in these and other disease areas.
Conclusion
The 2,4-diamino-5-phenylthiazole core represents a highly valuable scaffold for the development of novel therapeutic agents. Its ability to effectively target a range of protein kinases has established it as a significant player in the field of anticancer drug discovery. The detailed molecular insights and experimental protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds, not only for the treatment of cancer but also for other debilitating diseases. The continued exploration of the structure-activity relationships and biological activities of 2,4-diamino-5-phenylthiazole derivatives holds great promise for the future of targeted therapeutics.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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Protein Kinase CK2 in Cancer Energetics. Frontiers. [Link]
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Aurora Kinases: Their Role in Cancer and Cellular Processes. SciSpace. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
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Regulation of SRC family kinases in human cancers. PubMed. [Link]
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The Annexin V Apoptosis Assay. University of Virginia. [Link]
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CK2 signaling pathways in tumorigenesis (Apoptosis = red, Cell growth = blue). ResearchGate. [Link]
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Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]
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Aurora kinases signaling in cancer: from molecular perception to targeted therapies. ResearchGate. [Link]
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Regulation of Src Family Kinases in Human Cancers. National Center for Biotechnology Information. [Link]
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The Chemistry and Biology of 2,4-Diamino-5-phenylthiazole Monohydrobromide: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Among the diverse family of thiazole-containing molecules, the 2,4-diaminothiazole scaffold has emerged as a particularly fruitful area of research, yielding compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3] This in-depth technical guide focuses on a specific member of this class, 2,4-diamino-5-phenylthiazole, particularly in its monohydrobromide salt form, providing a comprehensive overview of its synthesis, biological activity, and potential as a kinase inhibitor for the development of novel therapeutics.
Physicochemical Properties and Identification
2,4-Diamino-5-phenylthiazole monohydrobromide is a slight yellow to yellow crystalline powder. The hydrobromide salt form enhances its solubility in polar solvents, a crucial property for biological testing and formulation.[4]
| Parameter | Information |
| CAS Number | 6020-54-8[4] |
| Molecular Formula | C₉H₁₀BrN₃S[4] |
| Molecular Weight | 272.17 g/mol [4] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide[4] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide[4] |
Synthesis of 2,4-Diamino-5-phenylthiazole and its Monohydrobromide Salt
The primary route for the synthesis of 2,4-diaminothiazoles is the Hantzsch thiazole synthesis, a classic and versatile method in heterocyclic chemistry. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
General Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2,4-diamino-5-phenylthiazole and its conversion to the monohydrobromide salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
α-Bromo-phenylacetonitrile
-
Thiourea
-
Ethanol
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromo-phenylacetonitrile (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation of the Free Base: Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry under vacuum. This affords the free base of 2,4-diamino-5-phenylthiazole.
-
Formation of the Monohydrobromide Salt: Dissolve the crude free base in a minimal amount of hot ethanol. To this solution, add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.
-
Crystallization and Purification: Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization. Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition
The 2,4-diaminothiazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.
Cyclin-Dependent Kinase (CDK) Inhibition
A significant body of evidence points to CDKs as key targets for 2,4-diaminothiazole derivatives.[2][5] A study on the structure-activity relationship of 2,4-diaminothiazoles identified a closely related analog of the title compound as a potent inhibitor of Cdk5/p25, with an IC₅₀ of 2.0 µM.[5] Cdk5 is a crucial kinase in the central nervous system, and its dysregulation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[5]
Another study on diaminothiazole inhibitors of CDK2, a key regulator of the cell cycle, provides further evidence for the potential of this scaffold in targeting CDKs.[2]
Caption: Simplified signaling pathway of CDK activation and its inhibition by 2,4-diamino-5-phenylthiazole.
Potential Therapeutic Applications
The kinase inhibitory activity of 2,4-diamino-5-phenylthiazole suggests its potential in several therapeutic areas:
-
Oncology: Given the role of CDKs in cell cycle progression, inhibitors of these kinases are actively being pursued as anticancer agents.[2]
-
Neurodegenerative Diseases: The inhibition of Cdk5 makes this compound and its derivatives interesting candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[5]
-
Infectious Diseases: A diaminothiazole series has been investigated for the treatment of African Animal Trypanosomiasis by targeting the cyclin-dependent kinase CRK12 in the parasite.[4]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Cdk5/p25)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
Kinase Reaction: In a 96-well plate, combine the recombinant kinase, its substrate, and the kinase reaction buffer. Add the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: A typical workflow for a cell viability/cytotoxicity MTT assay.
Safety and Toxicological Considerations
While specific in-depth toxicological studies on this compound are not extensively documented in the public domain, general hazard classifications for the parent compound, 2-amino-4-phenylthiazole, indicate that it can be toxic if swallowed and may cause skin and serious eye irritation.[1] As with any novel chemical entity, thorough toxicological evaluation, including in vitro and in vivo studies, is essential during the drug development process.
Conclusion and Future Perspectives
This compound represents a valuable chemical scaffold with demonstrated potential as a kinase inhibitor. Its activity against CDKs positions it as a promising starting point for the development of novel therapeutics in oncology and neurodegenerative diseases. The synthetic accessibility via the Hantzsch reaction allows for the generation of diverse analogs for structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific kinase inhibitory profile of this compound, conducting in vivo efficacy studies in relevant disease models, and performing comprehensive ADME-Tox profiling to assess its drug-like properties. The insights provided in this guide aim to facilitate further investigation into this promising class of molecules by researchers and drug development professionals.
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A note on the effects of 2,4-diamino-5-phenylthiazole and 1, 2, 3, 4-tetrahydro-9-aminoacridine on morphine metabolism. PubMed. ([Link])
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Influence of 24-diamino-5-phenylthiazole on neomycin ototoxicity in cultured organ of Corti explants. PubMed. ([Link])
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Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis. PubMed Central. ([Link])
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. ([Link])
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. ([Link])
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2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. ([Link])
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Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. PubMed. ([Link])
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(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. ([Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. ([Link])
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The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - ResearchGate. ([Link])
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. ([Link])
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The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library - OALib. ([Link])
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. ([Link])
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In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PubMed Central. ([Link])
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1,3,4-thiadiazolium-2-phenylaminide chlorides and 3[N-4'-X-phenyl]-1,2,3-oxadiazolium-5-olate derivatives on nitric oxide synthase and arginase activities of Leishmania amazonensis - PubMed. ([Link])
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Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - MDPI. ([Link])
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Discovery and history of Amiphenazole hydrobromide
An In-depth Technical Guide to the Discovery and History of Amiphenazole Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiphenazole (IUPAC name: 5-phenyl-1,3-thiazole-2,4-diamine) is a central nervous system stimulant historically significant for its role as a respiratory stimulant, or analeptic. Primarily utilized from the 1950s through the 1970s, its main applications were as an antidote for respiratory depression induced by barbiturate or opiate overdose and in the management of respiratory failure.[1] Often administered in combination with bemegride, Amiphenazole was particularly noted for its ability to counteract the respiratory and sedative effects of morphine.[1][2] However, initial claims of its capacity to spare morphine's analgesic effect were later contested.[3] Despite its early promise, the precise mechanism of action of Amiphenazole was never fully elucidated, and it was largely superseded by more potent and specific agents such as the opioid antagonist naloxone and the respiratory stimulant doxapram.[1] This guide provides a comprehensive technical overview of the discovery, synthesis, pharmacological profile, and clinical history of Amiphenazole and its hydrobromide salt, offering field-proven insights for the modern researcher.
Discovery and Synthesis
The foundational synthesis of Amiphenazole, chemically known as 2,4-diamino-5-phenylthiazole, was first described by R. M. Dodson and M. W. Turner in 1951. Their method laid the groundwork for subsequent production and investigation of the compound. A later patent refined the process for producing the hydrochloride and hydrobromide salts, optimizing yield and purity for medicinal use.
Chemical Structure and Properties
Amiphenazole is a substituted thiazole with two amino groups, which are crucial for its chemical properties and biological activity. The hydrobromide salt is formed by reacting the free base with hydrobromic acid.
| Property | Value | Source |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine | [1] |
| Synonyms | Daptazile, Daptazole, Amiphenazol | [1][4] |
| CAS Number | 490-55-1 (base); 6020-54-8 (monohydrobromide) | PubChem |
| Molecular Formula | C₉H₉N₃S | [4] |
| Molar Mass | 191.25 g·mol⁻¹ | [1] |
Synthesis of Amiphenazole Hydrobromide
The synthesis of Amiphenazole salts involves a multi-step process. The core methodology, adapted from historical patent literature, is designed to produce a pure, crystalline salt suitable for pharmacological use. The causality behind this specific workflow is the need to carefully control temperature and solubility to ensure high-purity crystallization of the desired salt while leaving impurities in the aqueous solution.
-
Preparation of the Free Base: The precursor, 2,4-diamino-5-phenyl thiazole benzene sulphonate, is added gradually over at least 30 minutes to an agitated aqueous solution of an alkali (e.g., sodium carbonate or ammonia) maintained at a temperature between 40°C and 60°C. This converts the sulphonate salt to the free thiazole base.
-
Isolation of the Free Base: The precipitated 2,4-diamino-5-phenyl thiazole (Amiphenazole free base) is separated from the solution by filtration.
-
Formation of the Hydrobromide Salt: The isolated free base is dissolved in an aqueous solution containing hydrobromic acid. The temperature of this solution is strictly maintained at or below 60°C to prevent degradation.
-
Crystallization: An inorganic bromide salt (e.g., sodium bromide or ammonium bromide) is added to the solution. This salt remains in solution but acts to depress the solubility of the Amiphenazole hydrobromide, forcing it to crystallize. This "salting out" technique is a critical step for achieving a high yield.
-
Recovery: The solution is cooled to further encourage crystallization, and the resulting Amiphenazole hydrobromide crystals are recovered by filtration. The product is of sufficient purity for medicinal use without requiring further recrystallization steps.
Pharmacological Profile
Mechanism of Action
Amiphenazole is a non-specific central nervous system (CNS) stimulant. Its primary therapeutic effect, respiratory stimulation, is understood to originate from its action on the medullary respiratory centers in the brainstem.[5] Unlike more modern drugs with well-defined receptor targets, the precise molecular mechanism of Amiphenazole remains poorly defined.[1]
The prevailing hypothesis is that Amiphenazole enhances excitatory neurotransmission rather than inhibiting inhibitory pathways. This generalized increase in neuronal excitability in the brainstem counteracts the depressant effects of sedatives like barbiturates and opioids. This proposed mechanism contrasts sharply with that of naloxone, which acts as a specific, competitive antagonist at μ-opioid receptors.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
A significant gap in the historical literature is the lack of detailed pharmacokinetic data for Amiphenazole. Comprehensive studies detailing its oral bioavailability, volume of distribution, plasma protein binding, metabolic pathways (e.g., hepatic cytochrome P450 system), and elimination half-life are not well-documented in publicly available scientific resources.[5][6][7][8][9][10] This absence of ADME data presents a considerable challenge in retrospectively evaluating its therapeutic index and variability in patient response, and it stands in stark contrast to the rigorous pharmacokinetic profiling required for modern drug development.
Preclinical and Clinical History
The clinical development of Amiphenazole is a story of initial promise in treating drug-induced coma, a period of intense investigation into its unique interaction with morphine, and an eventual decline with the advent of superior pharmaceuticals.
Early Application: Barbiturate Antagonism
In the 1950s, acute barbiturate poisoning was a major clinical challenge with high mortality. Amiphenazole emerged as a key component of a new therapeutic strategy, often used in conjunction with another analeptic, bemegride.[2][3] Numerous case reports and studies published in journals like the British Medical Journal and The Lancet described the use of this combination to restore consciousness and, most critically, respiratory function in patients with severe barbiturate overdose.[11][12] The rationale was to provide continuous CNS stimulation to counteract the profound and life-threatening depression caused by the barbiturates.
The Morphine Interaction Era
A particularly compelling area of research was Amiphenazole's interaction with morphine. Early studies suggested that Amiphenazole could reverse morphine-induced respiratory depression and sedation while leaving its analgesic effects intact.[1][6] This "analgesia-sparing" property was highly desirable, especially for managing severe chronic pain where high doses of morphine were required. Researchers F. H. Shaw and A. Shulman were prominent figures in this field, publishing on the use of Amiphenazole to allow for massive doses of morphine in the treatment of intractable pain.[2][11]
However, this key claim was challenged by later, more controlled research. A double-blind study published in Anaesthesia in 1980 directly compared the effects of Amiphenazole, naloxone, levallorphan, and doxapram on morphine-induced effects in postoperative patients.[3] The study found that while doxapram reversed respiratory depression without affecting analgesia, Amiphenazole—much like naloxone and levallorphan—antagonized both the respiratory depression and the analgesia provided by morphine.
| Agent | Class | Reversal of Respiratory Depression | Effect on Morphine Analgesia | Source |
| Amiphenazole | CNS Stimulant | Yes | Reversed Analgesia | [3] |
| Naloxone | Opioid Antagonist | Yes | Reversed Analgesia | [3] |
| Doxapram | CNS/Respiratory Stimulant | Yes | Did Not Alter Analgesia | [3] |
| Levallorphan | Opioid Antagonist | Yes | Reversed Analgesia | [3] |
Preclinical Assessment of Efficacy
The evaluation of respiratory stimulants like Amiphenazole relies on robust preclinical animal models. A generalized workflow for such an assessment is crucial for determining dose-response relationships and comparing the efficacy of different compounds. The choice of animal model (e.g., rats) and anesthetic/depressant agent allows for the controlled induction of respiratory depression, providing a stable baseline against which the stimulant's effects can be quantified.
-
Animal Model Selection: Male Sprague-Dawley rats (250-300g) are selected and housed in a controlled environment.
-
Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane, 1.2 g/kg, IP) to induce a stable level of respiratory depression. A tracheostomy is performed to ensure a patent airway. The femoral artery and vein are catheterized for blood pressure monitoring/blood gas analysis and intravenous drug administration, respectively.
-
Baseline Measurements: Key respiratory parameters, including respiratory rate (ƒR), tidal volume (VT), and minute ventilation (VE), are measured using a pneumotachograph connected to the tracheal cannula. Arterial blood gases (PaO2, PaCO2) are also recorded.
-
Induction of Enhanced Depression (Optional): A continuous IV infusion of a CNS depressant (e.g., morphine) can be used to induce a consistent level of respiratory depression (e.g., a 30-50% decrease in baseline VE).
-
Drug Administration: Once a stable baseline is achieved, Amiphenazole hydrobromide, a comparator drug (e.g., doxapram), or a vehicle control is administered intravenously at various doses to establish a dose-response curve.
-
Continuous Monitoring and Data Collection: All respiratory and cardiovascular parameters are continuously monitored and recorded post-administration.
-
Data Analysis: The percentage reversal of respiratory depression and changes from baseline for each parameter are calculated and compared across treatment groups to determine efficacy and potency.
Decline and Legacy
The decline in the clinical use of Amiphenazole from the 1970s onward can be attributed to two main factors grounded in pharmacological progress:
-
The Rise of Specific Opioid Antagonists: The development and widespread adoption of naloxone provided a highly specific and effective antidote for opioid overdose. Its direct competitive antagonism at the opioid receptor was a more targeted and reliable mechanism than the generalized CNS stimulation offered by Amiphenazole, without the risk of inducing seizures at high doses.[1]
-
The Superiority of Other Analeptics: For non-opioid respiratory depression, other stimulants proved more effective. A key 1967 double-blind study demonstrated that doxapram was superior to Amiphenazole and other analeptics in stimulating respiration.[4]
Today, Amiphenazole is rarely used in medicine and is primarily of historical and research interest.[1] It is listed as a prohibited substance by the World Anti-Doping Agency (WADA) under the class of stimulants.[11] Its story serves as an important case study in drug development, illustrating the transition from broad-spectrum analeptics to mechanism-based, target-specific therapeutics.
Conclusion
Amiphenazole hydrobromide holds a significant place in the history of pharmacology as an early respiratory stimulant that provided a life-saving intervention for barbiturate and opioid overdoses in the mid-20th century. Its development was driven by a clear clinical need, and its investigation, particularly concerning its interaction with morphine, shed light on the complex interplay between sedation, analgesia, and respiratory control. However, the lack of a well-defined mechanism of action, the emergence of conflicting data regarding its "analgesia-sparing" effects, and its eventual supersession by more specific and potent drugs like naloxone and doxapram underscore the relentless drive in drug development toward greater precision and safety. For today's researchers, the history of Amiphenazole is a valuable lesson in the evolution of therapeutic strategies and the critical importance of rigorous, comparative clinical validation.
References
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Wikipedia contributors. (2023). Amiphenazole. In Wikipedia, The Free Encyclopedia. [Link]
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Gershon, S., Bruce, D. W., Orchard, N., & Shaw, F. H. (1958). Amiphenazole and Morphine in Production of Analgesia. British medical journal, 2(5092), 366–368. [Link]
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World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]
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Mears, G. W. (1958). Massive doses of bemegride and amiphenazole in treatment of barbiturate poisoning. British medical journal, 1(5073), 757–758. [Link]
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Drug Central. (n.d.). amiphenazole. Drug Central. [Link]
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MSD Manual Professional Edition. (n.d.). Drug Metabolism. MSD Manuals. [Link]
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Worlock, A. (1956). Barbiturate poisoning treated with amiphenazole and bemegride. British medical journal, 2(5001), 1099–1101. [Link]
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Gairola, R. L., Gupta, P. K., & Pandley, K. (1980). Antagonists of morphine-induced respiratory depression. A study in postoperative patients. Anaesthesia, 35(1), 17–21. [Link]
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National Center for Biotechnology Information. (n.d.). Drug Bioavailability. In StatPearls. NCBI Bookshelf. [Link]
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Hanna, M., & Sokołowska, E. (2023). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences, 25(1), 297. [Link]
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Canadian Medical Association Journal. (1957). Bemegride and Amiphenazole. Canadian Medical Association journal, 76(3), 224–225. [Link]
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Dawson, M., Braithwaite, P. A., Roberts, M. S., & Watson, T. R. (1985). The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man. British journal of clinical pharmacology, 19(1), 79–86. [Link]
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A Technical Guide to the Antifungal Properties of 2,4-Diamino-5-phenylthiazole Compounds
Introduction: The Imperative for Novel Antifungal Therapies
The global rise of invasive fungal infections, coupled with the escalating challenge of antimicrobial resistance, presents a formidable threat to public health. The current arsenal of antifungal agents is limited to a few major classes, primarily polyenes, azoles, and echinocandins, each with its own limitations regarding spectrum of activity, toxicity, and susceptibility to resistance mechanisms[1]. This clinical reality underscores the urgent need for novel antifungal scaffolds. The thiazole heterocycle, a five-membered ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its versatile chemical properties[2][3]. Within this class, 2,4-diamino-5-phenylthiazole derivatives are gaining significant attention as a promising foundation for the development of new antifungal agents. This guide provides a comprehensive technical overview of this specific chemical series, from synthesis to biological evaluation, for researchers and drug development professionals.
The 2,4-Diamino-5-phenylthiazole Scaffold: A Privileged Structure
The core structure of 2,4-diamino-5-phenylthiazole is characterized by a thiazole ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5. The amino groups serve as critical hydrogen bond donors and acceptors, while the phenyl ring provides a large, modifiable scaffold for structure-activity relationship (SAR) studies. This arrangement of functional groups is pivotal to its chemical reactivity and biological interactions, making it a valuable starting point for medicinal chemistry campaigns[2].
Caption: General structure of the 2,4-diamino-5-phenylthiazole scaffold.
Chemical Synthesis and Characterization
The synthesis of 2,4-diamino-5-phenylthiazole derivatives is typically achieved through well-established heterocyclic chemistry routes. A common and efficient method is the Hantzsch thiazole synthesis, or variations thereof, which involves the condensation of a thiourea derivative with an α-haloketone.
Representative Synthesis Protocol
This protocol outlines a general procedure for synthesizing a 2-amino-4-phenylthiazole derivative, a foundational step for creating the diamino-scaffold.
Objective: To synthesize 2-amino-4-phenylthiazole.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
-
Round bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard laboratory glassware and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol)[4].
-
Causality: Iodine acts as an oxidizing agent to facilitate the cyclization reaction. Using a molar excess of thiourea helps to drive the reaction to completion.
-
-
Reflux: Heat the mixture under reflux with continuous stirring for 8-12 hours[4]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, wash it with diethyl ether to remove unreacted acetophenone and excess iodine[4].
-
Neutralization: Pour the washed mixture into a solution of ammonium hydroxide. This step neutralizes any hydroiodic acid formed during the reaction and precipitates the crude product[4].
-
Purification: Collect the crude solid product by vacuum filtration. Recrystallize the product from hot methanol to obtain purified 2-amino-4-phenylthiazole crystals[4].
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The spectral data should be consistent with the expected structure[5].
In Vitro Antifungal Activity
Derivatives of the 2,4-diamino-5-phenylthiazole scaffold have demonstrated significant antifungal activity against a range of clinically important fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 1: Summary of Antifungal Activity (MIC Values)
| Compound Type | Candida albicans (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (µg/mL) | Reference(s) |
| Phenylthiazole Derivatives | 3.9 - 62.5 | - | - | [6] |
| Thiazolyl-Pyrazoline Hybrids | MICs > 200 | - | - | [7] |
| Nicotinamide-Thiazole Analogs | 0.125 - 1 | Moderate Activity | Moderate Activity | [8] |
| Phenylthiazole-Acylhydrazones | - | - | Excellent Activity (vs. M. oryzae) | [9] |
| 2-Amino-4,5-diarylthiazoles | ~2.7 (9 µM) | - | - | [3] |
Note: The table presents a synthesized overview of reported activities. Specific MIC values are highly dependent on the exact substitutions on the core scaffold.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the antifungal potency and pharmacological properties of a lead compound. For the 2,4-diamino-5-phenylthiazole series, research has revealed several key trends.
-
Phenyl Ring Substitutions (R1): The nature and position of substituents on the C5-phenyl ring significantly influence antifungal activity. Introducing electron-withdrawing groups like halogens (e.g., -Cl, -Br) or methoxy groups at the ortho- or para-positions can enhance potency against certain fungi, such as Magnaporthe oryzae[9].
-
Amino Group Modifications (R2, R3): Functionalization of the amino groups, for example by forming amides or incorporating them into larger heterocyclic systems, can modulate the compound's activity and spectrum[3][10].
-
Hybridization with Other Pharmacophores: Clubbing the thiazole ring with other known antimicrobial scaffolds, such as pyrazoline or 1,3,4-thiadiazole, has been a successful strategy to generate hybrid molecules with potent and broad-spectrum activity[5][6]. The insertion of a benzothiazole ring, in particular, has been shown to increase antifungal activity compared to simple phenylureidopropargyl precursors[6].
Proposed Mechanism of Action
Thiazole antifungals often function similarly to the widely used azole drugs (e.g., fluconazole). The primary proposed mechanism of action is the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51) [11][12].
This enzyme is a cytochrome P450-dependent enzyme responsible for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, 2,4-diamino-5-phenylthiazole compounds disrupt ergosterol synthesis. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises membrane integrity, alters fluidity and permeability, and ultimately leads to fungal cell death[6][11].
Caption: Proposed mechanism of action via inhibition of the ergosterol pathway.
Key Experimental Protocols: Antifungal Susceptibility Testing
To evaluate the in vitro efficacy of newly synthesized compounds, a standardized antifungal susceptibility test is performed. The broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Protocol: Broth Microdilution Assay (CLSI M27-A3 Guideline)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against Candida albicans.
Materials:
-
Synthesized 2,4-diamino-5-phenylthiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Step-by-Step Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate for 24 hours at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells[3].
-
Trustworthiness: Standardizing the inoculum is critical for reproducibility. The McFarland standard ensures a consistent starting number of fungal cells in every experiment.
-
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). Perform a two-fold serial dilution across a 96-well plate using RPMI medium to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL[3]. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with inoculum but no drug) to represent 100% growth and a negative control (wells with medium only) for sterility and background absorbance. A known antifungal like fluconazole should be run in parallel as a reference standard[3].
-
Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 80% reduction, MIC₈₀) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm with a microplate reader[3].
In Vivo Studies and Future Perspectives
While many studies focus on the in vitro activity of 2,4-diamino-5-phenylthiazole compounds, the transition to in vivo models is a critical step in the drug development pipeline[13][14]. Early in vivo studies often involve evaluating the compounds in murine models of systemic or localized fungal infections (e.g., candidiasis, cryptococcosis)[13]. These studies assess not only the efficacy of the compound in a complex biological system but also its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) profile.
The low cytotoxicity of some thiazole derivatives against mammalian cell lines is a promising indicator for their potential therapeutic window[1][15]. Future research will need to focus on optimizing the scaffold to enhance in vivo efficacy, improve oral bioavailability, and maintain a favorable safety profile. The development of prodrugs and advanced formulation strategies may also be necessary to translate the potent in vitro activity of these compounds into effective clinical therapies[16].
Conclusion
The 2,4-diamino-5-phenylthiazole scaffold represents a versatile and highly promising platform for the discovery of next-generation antifungal agents. These compounds exhibit potent in vitro activity against a broad range of fungal pathogens, often through the well-validated mechanism of ergosterol biosynthesis inhibition. The extensive possibilities for chemical modification allow for fine-tuning of their biological activity through rigorous SAR studies. While further preclinical and clinical development is required, the evidence to date strongly supports the continued investigation of this compound class as a potential solution to the growing challenge of invasive fungal disease.
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SYNTHESIS OF SOME NOVEL 2-SUBSTITUTED IMINO-7-SUBSTITUTED PHENYL-3, 7-DIHYDRO-2H-[6][11] THIAZOLO [5, 4-E] – THIAZIN-5-AMINE AS ANTIFUNGAL ACTIVITY - INTERNATIONAL JOURNAL OF LIFE SCIENCES AND REVIEW. Available from:
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2,4-Diamino-5-phenylthiazole monohydrobromide molecular weight
An In-Depth Technical Guide to 2,4-Diamino-5-phenylthiazole Monohydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 6020-54-8), a compound of significant interest in medicinal chemistry. Centered on its core chemical identity, including a definitive analysis of its molecular weight, this document delves into its physicochemical properties, synthesis, and broader pharmacological context. Historically known as the active pharmaceutical ingredient Amiphenazole, a respiratory stimulant, the 2,4-diamino-5-phenylthiazole scaffold has re-emerged as a "privileged structure" in modern drug discovery. This guide offers field-proven insights, detailed experimental protocols, and a forward-looking perspective on its application in developing novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with two amino groups and a phenyl group. The monohydrobromide salt form enhances its stability and solubility in polar solvents, which is a critical consideration for both chemical synthesis and biological assays.
The definitive molecular weight and other key identifiers are summarized below. The slight variations in molecular weight reported across different databases are attributable to differences in isotopic mass calculations versus average atomic weights. For practical laboratory applications, 272.17 g/mol is the most commonly cited value.[1]
Table 1: Chemical Identifiers
| Parameter | Value |
| Molecular Weight | 272.17 g/mol [1], 272.16 g/mol [2], 272.165 g/mol [3] |
| Molecular Formula | C₉H₁₀BrN₃S[1][2] |
| CAS Number | 6020-54-8[1][2][3] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide[1] |
| Parent Compound (Free Base) | Amiphenazole (CAS: 490-55-1)[1][4] |
| Parent Molecular Weight | 191.25 g/mol [4][5] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide[1] |
The physical and chemical properties of the compound are critical for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties
| Property | Description |
| Physical Form | Slight yellow to yellow crystalline powder[1] |
| Melting Point | 283°C[3] |
| Boiling Point | 413.3°C at 760 mmHg[3] |
| Solubility | Enhanced solubility in polar solvents due to its salt form. The parent compound shows good solubility in solvents like methanol.[1][6] |
| Stability | Incompatible with strong oxidizing agents. Thermal decomposition may release toxic fumes including nitrogen oxides, sulfur oxides, and halides.[1] |
Synthesis and Characterization
The synthesis of the 2-aminothiazole core is a cornerstone of heterocyclic chemistry, most famously achieved through the Hantzsch thiazole synthesis.[7] This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For 2,4-diamino-5-phenylthiazole, a common strategy involves the reaction of an α-haloketone with an amidinothiourea, which provides the second amino group at the C4 position in a [4+1] ring closure.[8]
A foundational method for preparing the related 2-amino-4-phenylthiazole involves the direct reaction of acetophenone and thiourea with iodine, which serves as both a catalyst and an in-situ halogenating agent.[9]
Caption: General workflow for Hantzsch-type synthesis of the 2-amino-4-phenylthiazole core.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of the core scaffold. The synthesis of the title compound, 2,4-diamino-5-phenylthiazole, requires the use of an appropriately substituted thiourea precursor, such as amidinothiourea.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[9]
-
Reaction: Reflux the mixture for 10-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, wash it with diethyl ether to remove unreacted iodine and acetophenone.[9]
-
Isolation: Pour the remaining mixture into an ammonium hydroxide solution to neutralize any hydroiodic acid formed and to precipitate the free base.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent, such as methanol or ethanol, to yield the pure 2-amino-4-phenylthiazole.[9]
-
Salt Formation: To obtain the monohydrobromide salt, the purified free base can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrobromic acid. The resulting precipitate is then collected by filtration and dried.
Causality Behind Choices: Using two equivalents of thiourea helps to drive the reaction to completion. The ether wash is effective for removing nonpolar starting materials, while the basic work-up ensures the product is isolated as the neutral free base, which is often easier to purify by recrystallization than its salt form.
Biological and Pharmacological Context
The significance of 2,4-diamino-5-phenylthiazole is twofold: its historical role as a pharmaceutical and its current value as a molecular scaffold.
Historical Perspective: Amiphenazole as a Respiratory Stimulant
The free base of the title compound, Amiphenazole (trade name Daptazile), was historically used as a respiratory stimulant.[4] It was often employed as an antidote for overdose of central nervous system depressants like barbiturates and opiates. Amiphenazole was noted for its ability to counteract respiratory depression while having a lesser effect on the analgesic properties of morphine.[4] However, it has been largely superseded by more specific and effective agents such as the opioid antagonist naloxone.
Modern Relevance: A Privileged Scaffold in Drug Discovery
In contemporary drug development, the 2-aminothiazole nucleus is recognized as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for medicinal chemistry programs.[10]
Derivatives of the 2-aminothiazole core have demonstrated a vast range of pharmacological activities, including:
-
Anticancer: The scaffold is a key component of clinically approved drugs like the kinase inhibitor Dasatinib.[10]
-
Anti-inflammatory: Various derivatives have been investigated as anti-inflammatory agents.[2][11]
-
Antimicrobial and Antifungal: The thiazole ring is present in many compounds with demonstrated antimicrobial and antifungal properties.[6][10]
Caption: The 2,4-diamino-5-phenylthiazole core as a privileged scaffold for diverse therapeutic targets.
Experimental Application: Protocol for In Vitro Antiproliferative Screening
To assess the potential of new derivatives of 2,4-diamino-5-phenylthiazole as anticancer agents, a standard in vitro cell viability assay is a critical first step. The following protocol is a self-validating system that includes controls for robust data interpretation.
Caption: Workflow for an in vitro antiproliferative screening assay.
Detailed Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add 10 µL of a viability reagent such as resazurin or MTT to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot cell viability against compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and Skin Corrosion/Irritation (Category 2).[1] Some related compounds may also cause serious eye damage.[12][13]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.
Conclusion
This compound is more than a chemical with a defined molecular weight of 272.17 g/mol . It represents a bridge between historical pharmacology and modern, structure-based drug design. While its use as the respiratory stimulant Amiphenazole is now largely a matter of historical record, its underlying molecular architecture—the 2-aminothiazole scaffold—continues to be a highly productive platform for the discovery of new medicines. For researchers in drug development, this compound and its derivatives offer a compelling starting point for generating novel chemical entities with the potential to address a wide range of diseases, from cancer to infectious and inflammatory conditions.
References
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Wikipedia. (n.d.). Amiphenazole. Retrieved from [Link]
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Solubility of Things. (n.d.). 5-Phenylthiazole-2,4-diamine. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of 2-(2,4-Diaminothiazol-5-Oyl) Benzothiazoles. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
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ResearchGate. (n.d.). Multicomponent synthesis of 2,4-diaminothiazoles. Retrieved from [Link]
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Global Substance Registration System. (n.d.). AMIPHENAZOLE. Retrieved from [Link]
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Scientific Research Publishing. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]
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MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility of 2,4-Diamino-5-phenylthiazole Monohydrobromide in Dimethyl Sulfoxide (DMSO)
Abstract: This technical guide provides a comprehensive framework for the accurate and reproducible determination of the solubility of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS: 6020-54-8) in dimethyl sulfoxide (DMSO). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the foundational physicochemical principles, the critical distinction between kinetic and thermodynamic solubility, and a detailed, self-validating experimental workflow. By synthesizing established methodologies from authoritative bodies like the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC), this guide ensures the generation of high-quality, reliable solubility data essential for advancing drug discovery programs.
Introduction
In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical determinant of a compound's fate, influencing everything from the reliability of in vitro high-throughput screening (HTS) assays to in vivo bioavailability and formulation strategies.[1][2] Poor solubility can create significant hurdles, leading to underestimated toxicity, inconsistent biological data, and ultimately, the failure of promising candidates.[3]
This compound is a heterocyclic compound belonging to the phenylthiazole class, which is utilized in the synthesis of various agents with potential therapeutic applications, including anti-inflammatory and antiallergic activities.[4] As with any research compound, establishing a robust data package begins with fundamental characterization.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that has become ubiquitous in drug discovery.[5] Its remarkable ability to dissolve a wide array of both polar and nonpolar organic molecules makes it the solvent of choice for creating the high-concentration stock solutions that fuel HTS and other biological assays.[6][7] Therefore, accurately determining a compound's maximum solubility in DMSO is not a trivial pursuit; it is the foundational step for ensuring the integrity of all subsequent experimental work.
This guide provides an expert-level methodology for quantifying the thermodynamic solubility of this compound in DMSO, emphasizing the causality behind experimental choices to empower researchers to generate data with the highest degree of scientific integrity.
Part 1: Foundational Concepts & Theoretical Considerations
A rigorous experimental design is built upon a solid theoretical foundation. Understanding the properties of both the solute and the solvent is essential for designing a meaningful solubility study and correctly interpreting its results.
Physicochemical Profile: this compound
The structure and properties of the target compound dictate its interaction with the solvent. As a hydrobromide salt, its solubility characteristics are significantly enhanced in polar solvents compared to its free base form.[8]
| Property | Data | Source(s) |
| CAS Number | 6020-54-8 | [4][8] |
| Molecular Formula | C₉H₁₀BrN₃S | [8][9] |
| Molecular Weight | 272.17 g/mol | [8] |
| Physical Form | Slight yellow to yellow crystalline powder | [8] |
| Melting Point | 283 °C | [4][10] |
| Qualitative Solubility | DMSO (Slightly), Methanol (Slightly), Water (Sparingly) | [4][9][10] |
| Chemical Structure | A heterocyclic thiazole ring with amino groups at positions 2 and 4, a phenyl group at position 5, presented as a hydrobromide salt. | [8] |
The presence of the polar amino groups and the ionic nature of the hydrobromide salt are the primary drivers for its anticipated solubility in a polar solvent like DMSO. The term "slightly soluble" found in chemical catalogs is qualitative and insufficient for rigorous scientific work; a quantitative determination is necessary.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO's unique properties make it an exceptional, yet complex, solvent.
-
High Polarity: DMSO is a highly polar, aprotic solvent, meaning it has a large dipole moment but does not donate protons to form hydrogen bonds. It is, however, a powerful hydrogen bond acceptor.[11][12] This allows it to effectively solvate a wide range of molecules, including many inorganic salts and organic compounds.[5][6]
-
Miscibility: It is miscible with water and most organic solvents, a key reason for its utility in preparing stock solutions for aqueous biological assays.[13]
-
Practical Considerations:
-
High Boiling Point (189 °C): DMSO evaporates very slowly at room temperature, which minimizes concentration changes during experiments. However, this makes it difficult to remove from samples via conventional rotary evaporation.[5]
-
High Freezing Point (18.5 °C): Pure DMSO can solidify at or slightly below standard room temperature. This necessitates storing and handling it in a temperature-controlled environment to ensure it remains liquid.[5]
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This can alter its solvent properties and potentially impact the solubility of a compound. Using anhydrous DMSO from a freshly opened bottle or one stored under inert gas is critical for reproducibility.[5]
-
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
The term "solubility" can be ambiguous without proper context. In drug discovery, two distinct types of solubility are measured, each answering a different fundamental question.[14]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure). This is the "true" solubility. It is typically measured by adding an excess of the solid compound to the solvent and allowing the system to equilibrate over an extended period.[15][16] This is the primary focus of this guide for determining the solubility in pure DMSO.
-
Kinetic Solubility is determined by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer. The measurement identifies the concentration at which the compound precipitates out of a supersaturated solution. It is a high-throughput method used in early discovery to predict if a compound will crash out in an aqueous assay buffer.[3][14][17]
The experimental design for each is fundamentally different, as illustrated below.
Caption: Conceptual difference between thermodynamic and kinetic solubility workflows.
Part 2: Experimental Protocol for Thermodynamic Solubility
This protocol is based on the authoritative shake-flask method, which represents the gold standard for determining equilibrium solubility.[18][19] The objective is to create a saturated solution, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved compound.
Materials & Equipment
-
Compound: this compound (CAS 6020-54-8), solid powder.
-
Solvent: Anhydrous, high-purity DMSO (≥99.9%).
-
Equipment:
-
Analytical balance (4-decimal place).
-
2 mL glass vials with PTFE-lined screw caps.
-
Positive displacement pipette or calibrated gas-tight syringe for accurate DMSO dispensing.
-
Vortex mixer.
-
Orbital shaker/incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Benchtop microcentrifuge.
-
0.2 µm PTFE syringe filters (chemically compatible with DMSO).
-
HPLC system with a UV detector (or mass spectrometer).
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Volumetric flasks and pipettes for standard preparation.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for thermodynamic solubility determination in DMSO.
Detailed Step-by-Step Methodology
Step 1: Preparation of Slurries (n ≥ 3 replicates)
1.1. Label at least three 2 mL glass vials for your replicates. 1.2. Weigh approximately 5-10 mg of this compound directly into each vial using an analytical balance. Record the exact weight.
- Causality: An excess of solid is required to ensure that the solution becomes saturated and remains so at equilibrium. The exact amount is not critical as long as undissolved solid is clearly visible.[19] 1.3. Accurately add 1.0 mL of anhydrous DMSO to each vial.
- Causality: Using a precise and known volume of solvent is essential for the final concentration calculation. Anhydrous DMSO is used to prevent variability from absorbed water.[5] 1.4. Securely cap the vials and vortex vigorously for 60 seconds to break up any clumps and create a uniform slurry.
Step 2: Equilibration
2.1. Place the vials on an orbital shaker inside a temperature-controlled incubator set to 25.0 °C.
- Causality: Solubility is temperature-dependent. Maintaining a constant and defined temperature is a critical parameter for reproducibility, as mandated by IUPAC guidelines.[20] 2.2. Shake the samples for 24 hours.
- Causality: This extended period allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. While equilibrium may be reached sooner, 24 hours is a standard and conservative duration to ensure completion.[14][15] 2.3. After 24 hours, visually inspect each vial to confirm that excess solid remains. If a sample has completely dissolved, it was not saturated, and the experiment must be repeated for that sample with more compound.
Step 3: Phase Separation
3.1. Remove the vials from the shaker and place them in a microcentrifuge. Centrifuge at 10,000 x g for 15 minutes.
- Causality: This step pellets the majority of the undissolved solid, creating a clear supernatant and making the subsequent filtration step cleaner and more efficient. 3.2. Carefully remove the vials from the centrifuge without disturbing the pellet. 3.3. Using a clean pipette, withdraw the supernatant and filter it through a 0.2 µm DMSO-compatible (PTFE) syringe filter into a clean HPLC vial.
- Causality: This is the most critical step for accuracy. Filtration removes any microscopic, suspended solid particles that would otherwise be analyzed and lead to a significant overestimation of solubility.[14]
Step 4: Quantification by HPLC-UV
4.1. Prepare Calibration Standards: Prepare a stock solution of the compound in DMSO (e.g., 2 mg/mL). From this, create a series of at least five calibration standards by serial dilution (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL). 4.2. Sample Dilution: Dilute the filtered sample from Step 3.3 with DMSO to ensure its concentration falls within the linear range of the calibration curve. A 1:100 or 1:200 dilution is often a good starting point. 4.3. HPLC Analysis: Analyze the prepared standards and the diluted sample(s) using a validated reverse-phase HPLC-UV method. Record the peak area for the analyte in each injection.
- Causality: HPLC provides a robust and specific method for quantification, separating the analyte of interest from any potential impurities or degradants.[3] A validated method ensures linearity, accuracy, and precision.
Step 5: Calculation
5.1. Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995). 5.2. Use the equation to calculate the concentration of the diluted sample. 5.3. Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original saturated solution.
- Solubility (mg/mL) = [Calculated Concentration from Curve (mg/mL)] x [Dilution Factor]
- Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]
Part 3: Data Analysis, Reporting, and Best Practices
Data Presentation
Results should be presented clearly and transparently.
| Replicate | Peak Area (Diluted Sample) | Conc. from Curve (mg/mL) | Dilution Factor | Final Solubility (mg/mL) | Final Solubility (mM) |
| 1 | value | value | value | value | value |
| 2 | value | value | value | value | value |
| 3 | value | value | value | value | value |
| Mean | value | value | |||
| Std. Dev. | value | value |
Common Pitfalls and Troubleshooting
-
Pitfall: Overestimation of solubility.
-
Cause: Incomplete removal of solid particles.
-
Solution: Ensure both centrifugation and filtration steps are performed meticulously. Never sample the supernatant directly without filtration.
-
-
Pitfall: High variability between replicates.
-
Cause: Inconsistent temperature control, inaccurate liquid handling, or non-homogenous slurry during equilibration.
-
Solution: Validate incubator temperature, use calibrated pipettes, and ensure adequate shaking speed.
-
-
Pitfall: Underestimation of solubility.
-
Cause: Insufficient equilibration time.
-
Solution: For novel compounds, it can be beneficial to test solubility at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.
-
-
Pitfall: Solvent composition drift.
-
Cause: Using non-anhydrous DMSO or repeated opening of the solvent bottle.
-
Solution: Use fresh, anhydrous DMSO. Aliquot the solvent into smaller, single-use vials if necessary.
-
Concluding Remarks on Scientific Integrity
The determination of a compound's solubility in DMSO is a cornerstone of early-stage drug discovery. While the qualitative assessment of "slightly soluble" provides a hint, it lacks the actionable precision required for modern research.[10] By adhering to a rigorous, well-justified protocol grounded in the principles of thermodynamic equilibrium, researchers can generate reliable, high-quality data. This data is fundamental for preparing accurate stock solutions, ensuring the reproducibility of biological assays, and building a solid foundation for the successful progression of a drug candidate. The protocols and principles outlined in this guide provide the necessary framework to achieve this critical objective.
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An In-depth Technical Guide to the Stability and Storage of 2,4-Diamino-5-phenylthiazole Monohydrobromide
Prepared by: Senior Application Scientist, Advanced Chemical Development
This document provides a comprehensive technical overview of the stability profile, degradation pathways, and optimal storage conditions for 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No. 6020-54-8). The insights and protocols herein are designed to guide researchers, scientists, and drug development professionals in maintaining the integrity and purity of this important pharmaceutical intermediate.
Physicochemical Characterization
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and formulation. The compound, also known by synonyms such as Amiphenazole monohydrobromide, is an aminothiazole derivative presented as a hydrobromide salt, which significantly influences its characteristics.[1][2]
The hydrobromide salt form generally enhances aqueous solubility compared to the free base, a critical attribute for many pharmaceutical applications.[1][3] However, this salt form also introduces a potential for hygroscopicity—the tendency to absorb moisture from the atmosphere.[4] Managing this property is a key consideration for long-term storage, as moisture uptake can compromise both physical form and chemical stability.[4]
| Property | Description | Reference(s) |
| CAS Number | 6020-54-8 | [1][5] |
| Molecular Formula | C₉H₁₀BrN₃S | [1] |
| Molecular Weight | 272.17 g/mol | [1] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [1] |
| Appearance | Slight yellow to yellow crystalline powder | [1] |
| Melting Point | 283°C | [6] |
| Solubility | Enhanced solubility in polar solvents due to salt formation | [1] |
| pKa | 8.11 (Reported in one study, likely for an amino group) | [7] |
Intrinsic Stability and Potential Degradation Pathways
Forced degradation studies are fundamental to identifying the intrinsic stability of a molecule. By subjecting the compound to stress conditions beyond those of accelerated storage, we can predict its degradation profile. While specific degradation kinetics for this molecule are not publicly available, we can infer its likely liabilities based on the known chemistry of the aminophenylthiazole scaffold.
Key Stability Liabilities:
-
Oxidative Stress: The compound is explicitly noted to be incompatible with strong oxidizing agents.[1] The electron-rich thiazole ring, particularly the sulfur atom, and the exocyclic amino groups are susceptible to oxidation.[1] This can lead to the formation of N-oxides or, more significantly, sulfoxides at the thiazole sulfur, potentially followed by further degradation. Studies on similar heterocyclic compounds confirm that oxidation is a primary degradation pathway.[8][9]
-
Photostability: Phenyl-substituted thiazoles are known to be photoreactive.[10][11] Potential photodegradation mechanisms include photo-isomerization and photo-oxygenation.[12] The latter can occur via a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[12] This suggests that protection from light, particularly UV-containing light, is critical.
-
Hydrolytic Stability: While generally stable in neutral aqueous solutions, the thiazole ring can be susceptible to cleavage under extreme pH conditions (strongly acidic or basic). This pathway may involve initial epoxidation of the ring's double bond followed by hydrolysis, ultimately fragmenting the ring.[13] The hydrobromide salt's hygroscopic nature could exacerbate this, as absorbed water can create a microenvironment conducive to hydrolysis over time.[4]
-
Thermal Stability: With a high melting point of 283°C, the compound possesses excellent thermal stability in its solid state under typical storage conditions.[6] However, at temperatures approaching or exceeding this, decomposition will occur, potentially releasing hazardous gases including oxides of carbon, nitrogen, sulfur, and hydrogen bromide.[1]
Caption: Key environmental stressors and their potential degradative impact.
Recommended Storage and Handling Protocols
Synthesizing the physicochemical and stability data, the following protocols are recommended to ensure the long-term integrity of this compound.
3.1 Storage Conditions The primary goal is to mitigate exposure to oxygen, light, and moisture.
-
Temperature: Store in a cool, dry place. Controlled room temperature (20-25°C) is generally acceptable. For long-term archival, storage at 2-8°C or -20°C is recommended.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use tightly sealed, opaque containers (e.g., amber glass vials with tight-fitting caps) to protect from light and moisture ingress.[6]
-
Location: Store in a well-ventilated, locked cabinet or storage room, segregated from strong oxidizing agents.[6]
-
Hygroscopicity: As a hydrobromide salt, the material is potentially hygroscopic.[3] When storing in a non-inert atmosphere, the inclusion of a desiccant is a prudent measure. Avoid storing in high-humidity environments.
3.2 Safe Handling Workflow Adherence to a strict workflow is essential for both personnel safety and maintaining compound purity. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][6]
Caption: Recommended workflow for handling and analysis.
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is required to accurately assess purity and quantify degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and widely accessible choice for this purpose.[14][15]
4.1 Example HPLC Protocol
This protocol serves as a starting point and must be fully validated before routine use.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
4.2 Protocol Rationale
-
C18 Column: Provides excellent retention and separation for moderately polar, aromatic compounds.
-
TFA in Mobile Phase: Acts as an ion-pairing agent to improve peak shape for the basic amino groups.
-
Gradient Elution: Necessary to elute the primary analyte with good peak shape while also separating potential non-polar degradation products.
-
PDA Detector: Highly recommended for method development as it allows for peak purity assessment and identification of the optimal detection wavelength.
Conclusion
This compound is a thermally stable compound in its solid form but possesses liabilities related to oxidation, photolysis, and potentially hydrolysis. Its integrity is best preserved by strict adherence to storage protocols that emphasize protection from light, atmospheric oxygen, and moisture . The use of opaque, tightly sealed containers under an inert atmosphere, stored in a cool and dry location, is paramount. A validated RP-HPLC method is essential for monitoring purity and ensuring the material remains fit for its intended purpose in research and development.
References
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Mizutani, T., Yoshida, K., & Kawazoe, S. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition, 22(5), 750-755. Retrieved from [Link]
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-
ResearchGate. (n.d.). Photochemistry of Phenyl-Substituted 1,2,4-Thiadiazoles. 15 N-Labeling Studies. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. Retrieved January 9, 2026, from [Link]
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Liu, A., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 446-455. Retrieved from [Link]
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Shirkhan, S., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 25(18), 4235. Retrieved from [Link]
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Kumar, V., & Singh, P. (2020). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Retrieved from [Link]
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-
ScienceDirect. (n.d.). Mechanism on the photorearrangements of phenylthiazoles. Retrieved January 9, 2026, from [Link]
-
Grokipedia. (n.d.). Hydrobromide. Retrieved January 9, 2026, from [Link]
-
Semantic Scholar. (n.d.). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Retrieved January 9, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Robust One-Pot Synthesis of 2,4-Diamino-5-phenylthiazole Derivatives for Drug Discovery
Abstract: The 2,4-diaminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This application note provides a detailed, field-proven protocol for the efficient synthesis of 2,4-diamino-5-phenylthiazole derivatives. We present a one-pot, three-component reaction strategy that is scalable, high-yielding, and amenable to library synthesis for drug discovery and development programs. The causality behind experimental choices, a step-by-step methodology, and a plausible mechanistic pathway are discussed to ensure reproducibility and facilitate further optimization by researchers.
Scientific Introduction & Significance
Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2,4-diamino-5-arylthiazole moiety, in particular, is a key pharmacophore that imparts unique pharmacological profiles. These compounds have demonstrated potential as inhibitors of various enzymes and modulators of cellular pathways, making them highly attractive targets for drug development.[3][4]
Traditional multi-step syntheses of these complex heterocycles often suffer from low overall yields, cumbersome purification of intermediates, and significant waste generation. The protocol detailed herein circumvents these challenges by employing a convergent, one-pot multicomponent reaction (MCR) strategy. This approach, analogous to the well-established Gewald aminothiophene synthesis, provides rapid access to the desired 2,4-diamino-5-phenylthiazole core from simple, commercially available starting materials.[5][6]
Principle of the Synthesis: A Three-Component Approach
This protocol is based on the base-catalyzed condensation of an α-activated acetonitrile, elemental sulfur, and cyanamide. Each component serves a specific and crucial role in constructing the final heterocyclic scaffold.
-
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile): This molecule serves as the three-carbon backbone, providing the C4 and C5 atoms of the thiazole ring and the requisite 5-phenyl substituent. The activated methylene group is essential for the initial condensation step.
-
Elemental Sulfur (S₈): Acts as the direct source for the sulfur atom at position 1 of the thiazole ring.
-
Cyanamide (H₂N-C≡N): This is a critical building block that provides the C2 atom, the C2-amino group, and the C4-amino group through a Thorpe-Ziegler type cyclization and subsequent tautomerization.
The reaction is typically facilitated by an organic base, which catalyzes the initial Knoevenagel condensation, a rate-determining step in the sequence.[7]
Plausible Reaction Mechanism
The reaction proceeds through a cascade of intermediates within a single pot. While the precise mechanism of sulfur incorporation can be complex, the generally accepted pathway involves the following key transformations.[7][8]
Caption: Plausible reaction mechanism for the one-pot synthesis.
-
Knoevenagel Condensation: The base (e.g., piperidine) deprotonates the active methylene group of benzoylacetonitrile, which then attacks the nitrile carbon of cyanamide.
-
Sulfur Addition: Elemental sulfur adds to the enamine intermediate. The mechanism for the cleavage of the S₈ ring and its addition is complex but results in a sulfurated intermediate.[8]
-
Thorpe-Ziegler Cyclization: The terminal nitrogen attacks the nitrile group in an intramolecular fashion, leading to the formation of the five-membered dihydrothiazole ring.
-
Tautomerization: A final proton shift results in the stable, aromatic 2,4-diamino-5-phenylthiazole product.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 2,4-diamino-5-(4-methoxyphenyl)thiazole as a representative example. This protocol can be adapted for other substituted phenylacetonitriles.
Materials and Equipment
-
Reagents:
-
3-Oxo-3-(4-methoxyphenyl)propanenitrile (1.75 g, 10 mmol)
-
Cyanamide (0.50 g, 12 mmol, 1.2 equiv)
-
Elemental Sulfur (0.35 g, 11 mmol, 1.1 equiv)
-
Piperidine (0.5 mL, ~5 mol%)
-
Ethanol (95%, 30 mL)
-
Deionized Water
-
Ice
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethanol is flammable. Cyanamide is toxic.
Synthetic Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxo-3-(4-methoxyphenyl)propanenitrile (1.75 g, 10 mmol), cyanamide (0.50 g, 12 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask. Stir the suspension for 5 minutes at room temperature.
-
Catalyst Addition: Add piperidine (0.5 mL) to the reaction mixture using a micropipette.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual salts and piperidine.
-
Purification: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture (approx. 80:20 v/v) to yield the pure product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 75-85%.
Data & Expected Results
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of various 5-phenyl substituted derivatives using this protocol.
| R-Group on Phenyl Ring | Starting Material (1.0 eq) | Cyanamide (eq) | Sulfur (eq) | Catalyst (mol%) | Time (h) | Approx. Yield (%) |
| H | Benzoylacetonitrile | 1.2 | 1.1 | 5 | 5 | 82 |
| 4-OCH₃ | 3-Oxo-3-(4-methoxyphenyl)propanenitrile | 1.2 | 1.1 | 5 | 4 | 85 |
| 4-Cl | 3-(4-Chlorophenyl)-3-oxopropanenitrile | 1.2 | 1.1 | 5 | 6 | 78 |
| 4-NO₂ | 3-(4-Nitrophenyl)-3-oxopropanenitrile | 1.2 | 1.1 | 5 | 6 | 75 |
Conclusion
This application note details an efficient, reliable, and scalable one-pot protocol for the synthesis of medicinally relevant 2,4-diamino-5-phenylthiazole derivatives. By explaining the underlying chemical principles and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in synthetic chemistry and drug discovery. The methodology's tolerance for various functional groups on the phenyl ring makes it an excellent platform for generating compound libraries for structure-activity relationship (SAR) studies.
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules. [Link]
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SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. (2025). EPH-International Journal of Biological & Pharmaceutical Science. [Link]
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-
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-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. [Link]
-
Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (N.d.). PMC. [Link]
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-
An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). ResearchGate. [Link]
-
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-
Efficient One-Pot Synthesis of Benzothiazole Compounds From Vinamidinium Salts. (2025). ChemistryOpen. [Link]
-
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Application Notes & Protocols: Leveraging the 2,4-Diamino-5-phenylthiazole Scaffold in Modern Drug Design
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the 2,4-diamino-5-phenylthiazole core as a privileged scaffold in drug discovery. This document provides the theoretical basis, practical synthesis, and key biological evaluation protocols necessary to explore and optimize compounds derived from this versatile chemical framework.
The Scientific Rationale: Why 2,4-Diamino-5-phenylthiazole?
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate a remarkable ability to bind to multiple, distinct biological targets. This promiscuity is not a liability but a strategic advantage, offering a fertile starting point for developing potent and selective modulators of various protein families. The 2,4-diamino-5-phenylthiazole moiety has emerged as one such scaffold, particularly prominent in the development of kinase inhibitors and anticancer agents.[1][2][3][4]
Its utility is rooted in several key features:
-
Structural Rigidity and Planarity: The thiazole ring provides a stable, rigid core that correctly orients appended functional groups into the three-dimensional space of a target's binding site.
-
Hydrogen Bonding Capabilities: The dual amino groups at the C2 and C4 positions act as crucial hydrogen bond donors and acceptors, enabling strong and specific interactions with the hinge region of kinases, a common binding motif for ATP-competitive inhibitors.[4]
-
Synthetic Tractability: The scaffold is readily synthesized and derivatized through established chemical methods, allowing for systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.[5][6][7]
-
Proven Bioactivity: A substantial body of literature confirms the broad biological activities of its derivatives, including potent inhibition of protein kinases like Cdk5 and Src-family kinases, and significant antiproliferative effects against a range of cancer cell lines.[1][4][8][9]
This guide will focus on the practical application of this scaffold, from its chemical synthesis to its biological characterization in two primary contexts: kinase inhibition and cancer cell cytotoxicity.
General Synthesis of the Scaffold
The construction of the 2,4-diaminothiazole core is most commonly achieved through a variation of the Hantzsch thiazole synthesis. A general and reliable approach involves the [4+1] ring closure reaction between an amidinothiourea derivative and an α-haloketone.[10] This method allows for the introduction of diversity elements at multiple positions of the final molecule.
A representative synthetic pathway is outlined below. The causality is clear: the α-bromoketone provides the C5-phenyl and carbonyl backbone, while the substituted amidinothiourea delivers the C2 and C4 amino groups and the thiazole sulfur and nitrogen atoms.
Caption: General synthetic workflow for 2,4-diaminothiazole derivatives.
Protocol 2.1: Synthesis of a Representative 2,4-Diamino-5-phenylthiazole Derivative
This protocol describes a general two-step procedure for synthesizing a 2,4-diaminothiazole derivative, adapted from methodologies found in the literature.[1]
Step 1: Synthesis of Substituted Amidinothiourea
-
To a solution of a primary or secondary amine (1.0 eq) in dimethylformamide (DMF), add 1-amidino-3,5-dimethylpyrazole nitrate (1.05 eq).
-
Add diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amidinothiourea intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to Form the 2,4-Diaminothiazole Ring
-
Dissolve the crude amidinothiourea from Step 1 (1.0 eq) in DMF.
-
Add the desired α-bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone) (1.1 eq) and a base such as triethylamine (TEA) or DIPEA (2.0 eq).
-
Heat the mixture to 50-70°C and stir for 2-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain the final 2,4-diamino-5-phenylthiazole derivative.
Self-Validation Check: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure has been synthesized before proceeding to biological assays.
Application in Kinase Inhibitor Discovery
The 2-aminothiazole scaffold is a well-established template for potent kinase inhibitors, including the FDA-approved drug Dasatinib, which utilizes this core.[4] The primary mechanism is typically competitive inhibition at the ATP binding site. The following protocol outlines a robust, non-radioactive method for determining the inhibitory potential of newly synthesized compounds.
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction, which is directly proportional to enzyme activity.[11]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., Src, Cdk5, Aurora A)
-
Specific kinase substrate peptide
-
ATP solution
-
Test compounds dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).[11] Include a DMSO-only control ("no inhibitor").
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well (example volumes for a 10 µL final reaction):
-
2.5 µL of serially diluted test compound or DMSO control.
-
2.5 µL of kinase solution (prepared in Kinase Assay Buffer).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts, which is critical for time-dependent inhibitors.
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase to ensure assay sensitivity.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the DMSO control wells).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and a "maximal inhibition" control (no enzyme or a known potent inhibitor) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from kinase assays can be summarized to understand how chemical modifications affect potency.
| Compound ID | R¹ Group | R² Group | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Scaffold-01 | H | H | 1500 | 2500 |
| Scaffold-02 | 4-Cl-Phenyl | H | 250 | 1800 |
| Scaffold-03 | 2-Pyridyl | H | 85 | 950 |
| Scaffold-04 | 2-Pyridyl | 3-F-Phenyl | 15 | 800 |
This is a hypothetical table for illustrative purposes.
Expert Insight: The transition from Scaffold-02 to Scaffold-03, replacing a chlorophenyl with a pyridine ring, often improves kinase potency.[1] This is because the pyridine nitrogen can form an additional, crucial hydrogen bond with residues in the kinase hinge region, thereby increasing binding affinity and inhibitory activity.
Application in Anticancer Drug Discovery
Since dysregulated kinase activity is a major driver of cancer, potent kinase inhibitors are often effective anticancer agents.[2][12] A fundamental first step in evaluating these compounds is to assess their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.
Protocol 4.1: MTT Cell Viability Assay
The principle of this assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active, viable cells.[13][14] The amount of formazan produced is proportional to the number of living cells.
Sources
- 1. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Experimental Setup of 2,4-Diamino-5-phenylthiazole Reactions
Introduction: The Strategic Importance of the 2,4-Diamino-5-phenylthiazole Scaffold in Drug Discovery
The 2,4-diamino-5-phenylthiazole core is a privileged heterocyclic motif of significant interest to the medicinal chemistry community. Its rigid framework, coupled with the presence of two nucleophilic amino groups at the C2 and C4 positions, provides a versatile platform for the synthesis of diverse compound libraries. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of the phenyl group at the C5 position further allows for modulation of lipophilicity and potential for π-stacking interactions with biological targets.
This guide provides a comprehensive overview of the experimental setup for the synthesis and subsequent reactions of 2,4-diamino-5-phenylthiazole. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs. The protocols detailed herein are grounded in established synthetic methodologies and are designed to be reproducible and scalable.
I. Synthesis of the 2,4-Diamino-5-phenylthiazole Core: A Modified Hantzsch Approach
The cornerstone of accessing the 2,4-diamino-5-phenylthiazole scaffold is a modification of the classic Hantzsch thiazole synthesis.[3][4] This approach involves the cyclocondensation of an α-haloketone with a guanidinylthiourea (amidinothiourea). The choice of the appropriate amidinothiourea is critical for the introduction of the second amino group at the C4 position.
Causality of Experimental Choices:
-
α-Bromoacetophenone as the α-Haloketone: α-Bromoacetophenone is the logical starting material as it provides the necessary phenyl group at the C5 position and the carbonyl and α-halo functionalities required for the Hantzsch condensation.
-
Guanidinylthiourea (Amidinothiourea): Standard thiourea in a Hantzsch synthesis yields a 2-aminothiazole. To install the second amino group at the C4 position, a thiourea derivative with a protected or latent amino group is required. Guanidinylthiourea serves this purpose effectively.
-
Reaction Solvent and Temperature: Ethanol is a commonly used solvent for Hantzsch-type syntheses due to its ability to dissolve both the reactants and its relatively high boiling point, which allows for thermal promotion of the reaction. Refluxing conditions ensure sufficient energy to overcome the activation barrier of the cyclization.
Experimental Workflow for Synthesis of the Core Scaffold
Caption: Workflow for the synthesis of 2,4-diamino-5-phenylthiazole.
Detailed Protocol 1: Synthesis of 2,4-Diamino-5-phenylthiazole
| Parameter | Value | Rationale |
| Reactants | α-Bromoacetophenone (1 equiv.), Guanidinylthiourea hydrochloride (1.1 equiv.) | A slight excess of the amidinothiourea ensures complete consumption of the α-haloketone. |
| Solvent | Ethanol | Good solubility for reactants and facilitates the reaction at reflux temperature. |
| Base | Sodium acetate (2 equiv.) | To neutralize the hydrochloride salt of guanidinylthiourea and the HBr formed during the reaction. |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary thermal energy for the cyclocondensation reaction. |
| Reaction Time | 8-12 hours | Typically sufficient for the reaction to reach completion, monitored by TLC. |
| Work-up | Precipitation in ice-water, filtration, and recrystallization from ethanol. | A standard and effective method for isolating and purifying the solid product. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add α-bromoacetophenone (1.0 eq), guanidinylthiourea hydrochloride (1.1 eq), and sodium acetate (2.0 eq).
-
Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the α-bromoacetophenone.
-
Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-diamino-5-phenylthiazole.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
II. Reactions of 2,4-Diamino-5-phenylthiazole: Exploring Chemical Diversity
The presence of two distinct amino groups in 2,4-diamino-5-phenylthiazole opens up a plethora of possibilities for derivatization. The C2-amino group, being part of a guanidinic system, and the C4-amino group exhibit different electronic and steric environments, which can be exploited for selective functionalization.
Differential Reactivity of the Amino Groups:
The C2-amino group is generally considered to be more nucleophilic than the C4-amino group. This is attributed to the electron-donating effect of the sulfur atom and the amidine resonance, which increases the electron density on the exocyclic nitrogen at the C2 position. This differential reactivity is the cornerstone for achieving selective monofunctionalization.
A. Selective N-Acylation at the C2-Amino Group
Acylation is a fundamental transformation for introducing a wide range of functional groups and building blocks. By carefully controlling the reaction conditions, it is possible to achieve selective acylation at the more nucleophilic C2-amino group.
-
Acylating Agent: Acid chlorides or acid anhydrides are common acylating agents. Using a stoichiometric amount (or a slight excess) of the acylating agent is crucial for minimizing di-acylation.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the acid byproduct (e.g., HCl) generated during the reaction.
-
Solvent and Temperature: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the solvent. Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) helps to control the reactivity and enhance selectivity.
Caption: Workflow for selective N-acylation of 2,4-diamino-5-phenylthiazole.
| Parameter | Value | Rationale |
| Substrate | 2,4-Diamino-5-phenylthiazole (1 equiv.) | The starting material for derivatization. |
| Acylating Agent | Acetyl chloride or Benzoyl chloride (1.1 equiv.) | A slight excess ensures complete reaction of the more nucleophilic amino group. |
| Base | Triethylamine (1.2 equiv.) | Neutralizes the HCl generated during the reaction. |
| Solvent | Dichloromethane (DCM) | An aprotic solvent that does not interfere with the reaction. |
| Temperature | 0 °C to room temperature | Low temperature helps to control the exothermicity and improve selectivity. |
| Reaction Time | 2-4 hours | Typically sufficient for completion, monitored by TLC. |
| Work-up | Washing with water and brine, drying over Na₂SO₄. | Removes the base hydrochloride and any water-soluble impurities. |
| Purification | Column chromatography on silica gel. | To isolate the desired mono-acylated product from any starting material or di-acylated byproduct. |
Step-by-Step Procedure:
-
Dissolve 2,4-diamino-5-phenylthiazole (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-(4-amino-5-phenylthiazol-2-yl)amide.
B. Schiff Base Formation via Condensation with Aldehydes
The reaction of the amino groups with aldehydes to form imines (Schiff bases) is another valuable transformation for introducing molecular diversity.[5][6][7] Due to the higher nucleophilicity of the C2-amino group, selective condensation can often be achieved.
-
Aldehyde: A variety of aromatic and aliphatic aldehydes can be used. The electronics of the aldehyde (electron-donating or electron-withdrawing groups) can influence the reaction rate.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the aldehyde carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the amino group.
-
Solvent and Conditions: Ethanol or methanol are common solvents. Heating the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus, drives the equilibrium towards the formation of the imine.
Caption: Workflow for Schiff base formation from 2,4-diamino-5-phenylthiazole.
| Parameter | Value | Rationale |
| Substrate | 2,4-Diamino-5-phenylthiazole (1 equiv.) | The amine component for the condensation reaction. |
| Aldehyde | Substituted benzaldehyde (1.1 equiv.) | The carbonyl component for the condensation. A slight excess is used. |
| Catalyst | Glacial acetic acid (2-3 drops) | Protonates the carbonyl group, activating it for nucleophilic attack. |
| Solvent | Ethanol | A good solvent for the reactants and allows for azeotropic removal of water. |
| Temperature | Reflux | Drives the equilibrium towards product formation by removing water. |
| Reaction Time | 4-6 hours | Generally sufficient for the reaction to go to completion. |
| Work-up | Cooling and filtration of the precipitated product. | The product often crystallizes out upon cooling. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol). | To obtain the pure Schiff base derivative. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2,4-diamino-5-phenylthiazole (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water that azeotropes with ethanol in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
-
Characterize the product by ¹H NMR, IR (to confirm the C=N stretch), and mass spectrometry.
III. Troubleshooting and Characterization
Common Experimental Challenges:
-
Low Yield in Synthesis: Incomplete reaction or side product formation can lead to low yields. Ensure all reagents are pure and dry, and consider optimizing the reaction time and temperature.
-
Di-acylation: If di-acylation is a significant issue during N-acylation, try reducing the amount of acylating agent, lowering the reaction temperature, or using a less reactive acylating agent (e.g., an acid anhydride instead of an acid chloride).
-
Hydrolysis of Schiff Base: Schiff bases can be susceptible to hydrolysis, especially in the presence of acid. Ensure the work-up and storage conditions are anhydrous.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the successful formation of the desired product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches in the starting material and C=O and C=N stretches in the acylated and Schiff base products, respectively.
-
Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.
IV. Conclusion
The 2,4-diamino-5-phenylthiazole scaffold is a highly valuable building block in medicinal chemistry. The synthetic and derivatization protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core. By understanding the underlying principles of the reactions and the differential reactivity of the amino groups, chemists can rationally design and synthesize novel compounds with the potential for significant biological activity.
V. References
-
Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e03526. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
ResearchGate. (n.d.). Multicomponent synthesis of 2,4-diaminothiazoles. [Link]
-
Reji, T. F. A. F., & Rajasekharan, K. N. (2010). Synthesis of 2-[2,4-diaminothiazol-5-oyl]benzothiazoles. Journal of Heterocyclic Chemistry, 47(4), 933-937. [Link]
-
Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 378-386. [Link]
-
Hassan, A. A., et al. (2017). Synthesis and Antimicrobial Activity of Some New 2-Aminothiazole Derivatives. Journal of Heterocyclic Chemistry, 54(1), 442-452.
-
Gomha, S. M., et al. (2015). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 91(8), 1627-1638. [Link]
-
Rostom, S. A. F., et al. (2009). Synthesis and in vitro antitumor and antimicrobial evaluation of some 2,4,5-trisubstituted thiazole derivatives. Bioorganic & Medicinal Chemistry, 17(18), 6635-6645.
-
Metwally, M. A., et al. (2004). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-61. [Link]
-
Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Metwally, M. A., et al. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. [Link]
-
Samarra Journal of Pure and Applied Science. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
-
Rathod, A. S., Berad, B. N., & Doshi, A. G. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3). [Link]
Sources
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
Structural Elucidation of 2,4-Diamino-5-phenylthiazole: A Guide to NMR and IR Spectroscopic Characterization
An Application Note for Researchers and Drug Development Professionals
Abstract
2,4-Diamino-5-phenylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities. Unambiguous structural confirmation and purity assessment are critical prerequisites for its use in further research and development. This application note provides a detailed guide to the characterization of 2,4-Diamino-5-phenylthiazole using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, alongside an in-depth analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably identify and characterize this important molecular scaffold.
Introduction: The Significance of 2,4-Diamino-5-phenylthiazole
The thiazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, demonstrating a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2,4-diamino-5-phenylthiazole core, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents. Given its role in drug discovery, the ability to unequivocally verify its molecular structure is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while IR spectroscopy offers a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.
This document serves as a practical guide, explaining the causality behind experimental choices to ensure robust and reproducible characterization of 2,4-Diamino-5-phenylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules like 2,4-Diamino-5-phenylthiazole, ¹H (proton) and ¹³C NMR are the most informative, providing a detailed map of the molecule's structure.
Causality in Experimental Design: Solvent Selection
The choice of solvent is a critical first step in NMR analysis. For 2,4-Diamino-5-phenylthiazole, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. The rationale for this choice is twofold:
-
Solubility: The compound exhibits good solubility in DMSO-d₆.
-
Proton Exchange: The two amino groups (-NH₂) contain labile protons that can exchange with protic solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and a poor hydrogen bond acceptor, which slows down this exchange process, allowing for the observation of the -NH₂ protons as distinct signals.[3]
Protocol: ¹H and ¹³C NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the 2,4-Diamino-5-phenylthiazole sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved and the solution is homogeneous.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing, with the DMSO-d₅ peak appearing at ~2.50 ppm.[3]
Protocol: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation and Expected Spectra
The structure of 2,4-Diamino-5-phenylthiazole dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra.
The protons on the two amino groups are in different chemical environments due to their positions on the thiazole ring (C2 and C4). The phenyl group protons will typically appear as a multiplet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl-H | ~7.20 - 7.50 | Multiplet (m) | 5H | The exact pattern depends on the resolution and magnetic field strength. |
| C4-NH₂ | ~6.50 - 7.00 | Broad Singlet (br s) | 2H | The chemical shift can be variable and is concentration-dependent. |
| C2-NH₂ | ~5.80 - 6.20 | Broad Singlet (br s) | 2H | Typically appears more upfield than the C4-NH₂. |
Note: The chemical shifts are estimates and can vary based on concentration, temperature, and the specific instrument used. The broadness of the NH₂ signals is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential hydrogen bonding.
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (Thiazole) | ~168.0 | Attached to two nitrogen atoms, resulting in a significant downfield shift.[4] |
| C4 (Thiazole) | ~150.0 | Attached to a nitrogen and adjacent to the phenyl-substituted carbon. |
| Phenyl C (ipso) | ~135.0 | The carbon atom of the phenyl ring directly attached to the thiazole ring. |
| Phenyl C (ortho, meta, para) | ~125.0 - 129.0 | Multiple signals expected in this range for the remaining phenyl carbons.[5] |
| C5 (Thiazole) | ~101.0 | Shielded carbon atom situated between the sulfur atom and the phenyl group.[4] |
NMR Characterization Workflow
Figure 2: Workflow for IR characterization of 2,4-Diamino-5-phenylthiazole via ATR.
Conclusion
The combined application of NMR and IR spectroscopy provides a comprehensive and definitive structural characterization of 2,4-Diamino-5-phenylthiazole. ¹H and ¹³C NMR spectroscopy confirms the molecular skeleton and the specific arrangement of atoms, while FT-IR spectroscopy verifies the presence of key functional groups. The protocols and spectral data presented in this application note offer a reliable framework for researchers to ensure the identity and quality of this valuable synthetic intermediate, thereby supporting the integrity and reproducibility of subsequent research and development efforts.
References
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- Bondock, S., et al. (2012). "Synthesis and antimicrobial activity of some new thiazole, thiazolidinone and thiazoline derivatives." European Journal of Medicinal Chemistry, 47(1), 58-65.
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ResearchGate. (n.d.). "The observed Raman spectrum (a) of 2-aminothiazole in saturation..." ResearchGate. Retrieved from [Link]
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Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega. Retrieved from [Link]
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Scribd. (n.d.). "Synthesis of 2 - (2,4-Diaminothiazol-5-Oyl) Benzothiazoles." Scribd. Retrieved from [Link]
- Malik, G. M., Patel, S. S., & Tailor, J. H. (2016). "Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component." International Journal of Advanced Research, 4(4), 1016-1023.
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). Molecules. Retrieved from [Link]
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Theoretical studies of molecular structure and vibrational spectra of 2-amino-5-phenyl-1,3,4-thiadiazole. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2013). International Journal of Drug Development and Research.
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). "Heterocycles 19. Synthesis and characterisation of 2-amino-5-(2-phenyl-thiazol-4-yl)--[1][6][7]thiadiazole and 5-(2-phenylthiazol-4-yl)--[1][2][6]triazol-[2H,4H]-thione." ResearchGate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). "13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029)." HMDB. Retrieved from [Link]
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ResearchGate. (n.d.). "IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand." ResearchGate. Retrieved from [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2019). Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). "1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand." ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). "NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data. Retrieved from [Link]
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Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. (2003). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Micro-Raman, mid-IR, far-IR and DFT studies on 2-[4-(4-fluorobenzamido)phenyl]benzothiazole. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). "NMR Chemical Shift Values Table." Chemistry Steps. Retrieved from [Link]
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Shimanouchi, T. (1972). "Tables of molecular vibrational frequencies, consolidated volume I." NIST. Retrieved from [Link]
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Application Notes & Protocols: Cell-Based Assays Using 2,4-Diamino-5-phenylthiazole monohydrobromide
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4-Diamino-5-phenylthiazole monohydrobromide in cell-based assays. The protocols and insights herein are synthesized from established methodologies and the known biological activities of the aminothiazole class of compounds.
Introduction: The Scientific Context of 2,4-Diamino-5-phenylthiazole
2,4-Diamino-5-phenylthiazole belongs to the aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs.[1][2] Derivatives of this core structure have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The monohydrobromide salt form of 2,4-Diamino-5-phenylthiazole typically enhances the compound's solubility and stability in aqueous solutions, making it well-suited for cell culture-based experiments.[4]
The primary molecular targets of many aminothiazole derivatives are protein kinases, a family of enzymes crucial for regulating the majority of cellular pathways.[5][6] Specifically, compounds with this scaffold have shown inhibitory activity against kinases that are critical for cell cycle progression, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1] Dysregulation of these kinases is a hallmark of cancer, making their inhibitors a promising class of anticancer therapeutics.[5][7][8]
These application notes will focus on leveraging this compound as a tool to probe fundamental cellular processes. We will detail its likely mechanism of action and provide robust, step-by-step protocols for key cell-based assays to characterize its biological effects.
Postulated Mechanism of Action: Inhibition of Mitotic Kinases
Based on extensive research into the 2-aminothiazole scaffold, the primary mechanism of action for 2,4-Diamino-5-phenylthiazole is the competitive inhibition of ATP-binding sites on key mitotic kinases, particularly Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1).[1][7][8]
-
Aurora Kinase B (AURKB): As a critical component of the chromosomal passenger complex (CPC), AURKB ensures correct chromosome segregation during mitosis.[8] Inhibition of AURKB leads to defects in chromosome alignment, failure of cytokinesis, and ultimately, the formation of polyploid cells, which can trigger apoptosis.[8][9]
-
Cyclin-Dependent Kinase 1 (CDK1): In complex with Cyclin B, CDK1 is the master regulator of the G2/M transition, driving the cell's entry into mitosis.[10][11] Pharmacological inhibition of CDK1 prevents this transition, causing cells to arrest in the G2 phase of the cell cycle.[10][11][12]
By targeting these kinases, 2,4-Diamino-5-phenylthiazole is expected to disrupt the cell cycle, leading to a halt in proliferation and subsequent cell death in rapidly dividing cells. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of 2,4-Diamino-5-phenylthiazole action.
Experimental Protocols
Scientist's Note on General Preparation: this compound is a powder.[4] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Store this stock at -20°C, protected from light. When preparing working concentrations, dilute the stock in complete cell culture medium and ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent effect of the compound on cell viability by measuring mitochondrial metabolic activity.[13][14][15]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[13]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A recommended starting range is from 100 µM down to 0.1 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13][16]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][17]
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentration | 0.1 µM - 100 µM (log dilutions) | A wide range is necessary to capture the full dose-response curve and determine the IC₅₀. |
| Treatment Duration | 48 - 72 hours | Sufficient time for a cell cycle-active compound to exert its antiproliferative effects. |
| Final DMSO Conc. | < 0.5% (v/v) | Minimizes solvent toxicity, which could confound results. |
Protocol 2: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
This luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[18][19] An increase in luminescence indicates apoptosis induction.
Materials:
-
Cells seeded and treated in a white-walled, 96-well plate as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)[18]
-
Luminometer plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for 24-48 hours. It is crucial to include a positive control (e.g., Staurosporine, 1 µM for 4-6 hours) to validate the assay.[20]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[19] Allow the reagent to equilibrate to room temperature before use.[18]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well (for a 1:1 ratio with the 100 µL of cell culture medium).[21]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from cell-free wells) and normalize the data to the vehicle control. Express results as Fold Change in Caspase-3/7 activity.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a DNA intercalating dye, to determine the DNA content of cells, allowing for quantification of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is the expected outcome of CDK1 or AURKB inhibition.[22][23]
Materials:
-
Cells cultured in 6-well plates
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[24]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 0.5-1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound (e.g., at the IC₅₀ and 2x IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and arrested cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.[25]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[24][26] This step is critical for preventing cell clumping.
-
Incubate the cells in ethanol for at least 30 minutes on ice or at -20°C for longer storage.[25]
-
Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 800 x g) for 5 minutes. Decant the ethanol carefully.
-
Wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.
-
Incubate for 30 minutes at room temperature in the dark.[26]
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate red channel (e.g., FL-2 or FL-3). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content.[24] Quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n DNA) phases. Compare the cell cycle distribution of treated samples to the vehicle control.
Data Interpretation and Troubleshooting
-
Expected Results: Treatment with an effective concentration of this compound should result in a dose-dependent decrease in cell viability (Protocol 1), an increase in caspase-3/7 activity (Protocol 2), and a significant accumulation of cells in the G2/M phase of the cell cycle (Protocol 3).
-
Troubleshooting - Low Potency: If the compound shows weak activity, consider extending the incubation time. As a cell cycle inhibitor, its effects are most pronounced after cells have had time to progress to the sensitive phase. Also, verify the compound's solubility in your final dilution; precipitation will drastically lower the effective concentration.
-
Troubleshooting - Inconsistent MTT Results: Ensure even cell seeding and avoid edge effects on the 96-well plate by not using the outermost wells. Ensure formazan crystals are fully dissolved before reading, which can be aided by gentle shaking or trituration.[17]
-
Troubleshooting - High Background in Caspase Assay: High background may result from using cells that are overgrown or unhealthy. Ensure cells are seeded at an appropriate density and are in a healthy state before beginning the experiment.
-
Troubleshooting - Poor Cell Cycle Histogram Resolution: Clumped cells (aggregates) can be mistaken for G2/M cells. Ensure a single-cell suspension is achieved before fixation and consider filtering the sample through a 40 µm mesh just before analysis.[26] Use doublet discrimination plots (e.g., FSC-A vs. FSC-H) during acquisition to gate on single cells.[24]
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Vassilev, L. T., et al. (2006). Cell Cycle Synchronization at the G2/M Phase Border by Reversible Inhibition of CDK1. Retrieved from [Link]
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Park, S., et al. (2021). CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity. Biochemical and Biophysical Research Communications, 550, 56-61. Retrieved from [Link]
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ResearchGate. (2025). Cell Cycle Synchronization at the G 2 /M Phase Border by Reversible Inhibition of CDK1. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]
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Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161700. Retrieved from [Link]
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Dar, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 139-183. Retrieved from [Link]
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PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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ResearchGate. (n.d.). Dinaciclib causes a G2/M arrest within 12 hours of treatment. Retrieved from [Link]
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Aster, J. C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2819–2828. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
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Zyla, G., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 667-673. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of diaminothiazole analogues and some anticancer agents in.... Retrieved from [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27038–27056. Retrieved from [Link]
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Yan, L. Z., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(1), 63-76. Retrieved from [Link]
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Huang, H. C., et al. (2014). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics, 13(5), 1126-1135. Retrieved from [Link]
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Tajes, M., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 27(15), 4933. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]
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Holla, B. S., et al. (2003). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 65(5), 487-492. Retrieved from [Link]
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Kumar, P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 892375. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]
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The Accelerated and Efficient Synthesis of 2-Aminothiazole Derivatives: A Guide to Microwave-Assisted Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the microwave-assisted synthesis of 2-aminothiazole derivatives. We will delve into the core principles of this powerful technology, present robust and reproducible protocols, and offer insights into the mechanistic underpinnings of the Hantzsch thiazole synthesis under microwave irradiation.
The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved drugs and biologically active compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Consequently, the development of efficient, rapid, and environmentally benign synthetic methodologies for this heterocyclic motif is of paramount importance in modern medicinal chemistry.
The Microwave Advantage: Transforming Heterocyclic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[6][7][8] By utilizing microwave radiation to directly and efficiently heat the reaction mixture, MAOS leads to dramatic reductions in reaction times, often from hours to mere minutes.[6][9] This rapid and uniform heating minimizes the formation of side products, resulting in higher yields and purer compounds.[8][9][10] Furthermore, the efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[10][11][12]
Key benefits of employing microwave irradiation in the synthesis of 2-aminothiazole derivatives include:
-
Accelerated Reaction Rates: Dramatically shorter reaction times compared to conventional refluxing.[6][8][9]
-
Enhanced Yields: Improved conversion of starting materials to the desired product.[8][9]
-
Higher Purity: Reduced formation of byproducts, simplifying purification.[8][10]
-
Greener Chemistry: Potential for solvent-free reactions or use of environmentally benign solvents.[10][11]
-
Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors.[8]
Core Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most common and versatile method for preparing 2-aminothiazole derivatives.[13][14][15] This reaction involves the condensation of an α-haloketone with a thiourea derivative. Microwave irradiation significantly accelerates this classical transformation.
General Reaction Scheme:
Caption: General scheme of the Hantzsch thiazole synthesis.
Detailed Step-by-Step Protocol:
This protocol provides a representative procedure for the synthesis of a 2-aminothiazole derivative. Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Substituted α-bromoketone (1.0 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted α-bromoketone (1.0 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[1]
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100-150 °C (ramp time of 2 minutes)
-
Hold Time: 5-15 minutes
-
Power: 150-300 W (variable power to maintain temperature)
-
Stirring: On
-
-
Initiate the microwave irradiation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) after completion.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approximately 20 mL) to precipitate the product.[1]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual impurities.
-
Dry the product under vacuum to obtain the crude 2-aminothiazole derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]
Visualization of the Experimental Workflow:
Caption: Experimental workflow for microwave-assisted synthesis.
Mechanistic Insights into the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic attack, cyclization, and dehydration steps.[13] Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of the haloketone in an SN2 fashion, displacing the halide ion to form an isothiouronium salt intermediate.[13]
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone moiety in an intramolecular cyclization. This step forms a five-membered ring tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic 2-aminothiazole ring.
Optimization of Reaction Parameters
The efficiency of the microwave-assisted synthesis of 2-aminothiazole derivatives can be influenced by several parameters. A systematic optimization of these factors is crucial for achieving high yields and purity.
| Parameter | Effect on Reaction | Typical Range/Conditions |
| Temperature | Higher temperatures generally lead to faster reaction rates, but can also promote side product formation. | 100 - 150 °C |
| Time | Sufficient time is required for the reaction to go to completion. Prolonged times can lead to decomposition. | 5 - 20 minutes |
| Solvent | Polar solvents that couple efficiently with microwaves (e.g., ethanol, DMF, water) are preferred. Solvent-free conditions are also possible. | Ethanol, DMF, Acetonitrile, Water |
| Catalyst | While often not required, acidic or basic catalysts can sometimes accelerate the reaction.[16] | Iodine, NaHSO₄-SiO₂ |
| Power | The microwave power should be sufficient to maintain the desired reaction temperature. | 100 - 300 W |
Purification and Characterization
After the synthesis, proper purification and characterization are essential to ensure the identity and purity of the 2-aminothiazole derivatives.
Purification:
-
Recrystallization: This is the most common method for purifying solid products. Ethanol is a frequently used solvent for recrystallizing 2-aminothiazole derivatives.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. The eluent system should be chosen based on the polarity of the product and impurities, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[17]
Characterization:
The structure and purity of the synthesized 2-aminothiazole derivatives are typically confirmed using a combination of spectroscopic techniques:
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[4][16]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[4]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S bonds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and environment of protons and carbon atoms.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).[18]
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the compound.[4]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminothiazole derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods. By understanding the underlying principles and optimizing the reaction parameters, researchers can leverage this powerful technology to accelerate the discovery and development of novel therapeutic agents based on this important heterocyclic scaffold.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). (URL: )
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
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Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. (URL: [Link])
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. (URL: )
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. (URL: [Link])
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Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. (URL: [Link])
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Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Advances. (URL: [Link])
- Microwave assisted green organic synthesis. (2024). (URL: )
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MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. (URL: [Link])
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2024). Medicinal and Medical Chemistry. (URL: [Link])
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A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])
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A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (URL: [Link])
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Hantzsch Thiazole Synthesis. Chem Help Asap. (URL: [Link])
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Hantzsch Thiazole Synthesis. SynArchive. (URL: [Link])
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry. (URL: [Link])
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2013). Molecules. (URL: [Link])
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. (URL: [Link])
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Thiazole synthesis. Organic Chemistry Portal. (URL: [Link])
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Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. (URL: [Link])
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. (URL: [Link])
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Application Notes and Protocols for 2,4-Diamino-5-phenylthiazole monohydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the handling, safety, and potential applications of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No: 6020-54-8). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring both safety and experimental integrity.
Compound Overview and Significance
This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules.[1][2] The core 2-aminothiazole scaffold is a key pharmacophore found in various approved drugs and clinical candidates, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] This particular compound, also known by the synonym Amiphenazole monohydrobromide, serves as a valuable starting material or intermediate in the synthesis of more complex derivatives for drug discovery and development.[4] Its hydrobromide salt form generally enhances solubility in polar solvents compared to the free base.[5]
Key Chemical Information:
| Parameter | Information |
| CAS Number | 6020-54-8[4][5][6] |
| Molecular Formula | C₉H₁₀BrN₃S[5][6] |
| Molecular Weight | 272.17 g/mol [5][6] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide[6] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide[6] |
| Appearance | Slight yellow to yellow crystalline powder[6] |
| Melting Point | 283 °C[4][7] |
| Solubility | Sparingly soluble in water, slightly soluble in DMSO and Methanol.[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects.[6] The primary hazards are summarized below.
GHS Hazard Classification:
| Hazard Category | Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Source: Echemi[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The rationale is to create a barrier between the researcher and the chemical to prevent exposure through inhalation, skin contact, or eye contact.
-
Respiratory Protection: An appropriate dust mask or respirator should be worn to avoid inhaling the powder, especially when weighing or transferring the material.[6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[6][7]
-
Eye Protection: Safety glasses or chemical safety goggles must be worn to protect against splashes or airborne particles.[6][7]
-
Skin and Body Protection: A lab coat or long-sleeved work clothes should be worn to protect the skin.[6][7]
Engineering Controls and Emergency Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the laboratory where the compound is handled.[6]
First Aid Measures
A clear understanding of first aid procedures is critical for mitigating the effects of accidental exposure.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
If on Skin: Wash the affected area immediately and thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[7]
Storage, Handling, and Disposal
Proper storage and disposal are crucial for maintaining the compound's integrity and ensuring laboratory and environmental safety.
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It is incompatible with strong oxidizing agents, so it should be stored away from such materials.[5] The stability of the compound is generally good under normal conditions.[8]
Spillage and Containment
In case of a spill, avoid generating dust. Use an appropriate absorbent material to contain the spill.[6] Collect the spilled material and place it in a suitable container for disposal. Ensure the area is well-ventilated during cleanup.
Disposal
Dispose of the compound and its container in accordance with all applicable local, regional, and national regulations.[7] Do not allow the chemical to enter drains or waterways.[6]
Application Notes & Experimental Protocols
2,4-Diamino-5-phenylthiazole and its derivatives are primarily used as building blocks in medicinal chemistry. The following protocols are representative examples of how this class of compounds can be utilized in a research setting, particularly in the synthesis of novel derivatives and their subsequent biological evaluation.
Protocol 1: Preparation of a Stock Solution for Biological Assays
The ability to create a stable, concentrated stock solution is the first step in most biological assays. Due to the compound's limited aqueous solubility, an organic solvent is typically required.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 272.17 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 272.17 g/mol = 0.00272 g = 2.72 mg.
-
-
Weighing: Carefully weigh out 2.72 mg of this compound in a sterile microcentrifuge tube. It is critical to perform this step in a fume hood and wear appropriate PPE to avoid inhalation of the powder.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Causality: DMSO is used as the solvent because it can dissolve a wide range of organic compounds and is miscible with aqueous cell culture media at the low final concentrations typically used in assays.[6] Storing at -20°C minimizes degradation over time.
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Synthesis of a 2-Amino-4-phenylthiazole Derivative (Hantzsch Synthesis)
This protocol is a classic example of how the broader 2-aminothiazole scaffold, to which our compound of interest is closely related, is synthesized. This provides a foundational understanding of the chemistry involved in creating derivatives.
Objective: To synthesize 2-amino-4-phenylthiazole via the Hantzsch thiazole synthesis.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol or Methanol
-
Ammonium hydroxide solution
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[1]
-
Reflux: Add a suitable solvent like ethanol and reflux the mixture for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).[1][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash with diethyl ether to remove any unreacted acetophenone and iodine.[1]
-
Precipitation: Pour the reaction mixture into a solution of ammonium hydroxide. This neutralizes the hydroiodide salt formed, precipitating the free base.[1]
-
Purification: Collect the crude product by filtration. The solid can then be recrystallized from a suitable solvent like methanol to obtain the pure 2-amino-4-phenylthiazole.[1]
Causality: This reaction proceeds via the initial formation of an α-halo-ketone (in this case, α-iodoacetophenone in situ), which then reacts with the nucleophilic sulfur of thiourea. An intramolecular cyclization followed by dehydration yields the thiazole ring.
Caption: General workflow for Hantzsch thiazole synthesis.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Microdilution Method)
This protocol demonstrates how a derivative, potentially synthesized from this compound, could be tested for biological activity.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain (e.g., Candida albicans).
Materials:
-
10 mM stock solution of the test compound in DMSO
-
RPMI-1640 medium
-
96-well microtiter plates, sterile
-
Candida albicans strain
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare Inoculum: Grow C. albicans overnight and prepare a standardized inoculum in RPMI-1640 medium as per established guidelines (e.g., CLSI M27-A3).
-
Serial Dilution: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Prepare a starting solution of the test compound by diluting the 10 mM DMSO stock in RPMI-1640. c. Add 200 µL of this starting compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will be the growth control (medium only), and well 12 will be the vehicle control (medium + highest concentration of DMSO used).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 10 and well 12. Add 100 µL of sterile medium to well 11.
-
Incubation: Incubate the plate at 30-35°C for 24-48 hours.[6]
-
Reading Results: Determine the MIC by measuring the absorbance (e.g., at 625 nm) with a plate reader.[6] The MIC is the lowest concentration of the compound that significantly inhibits fungal growth compared to the growth control.
Causality: The microdilution method is a standardized technique to quantitatively assess the antifungal activity of a compound.[6] Serial dilutions allow for the determination of a specific concentration (the MIC) at which the compound is effective, providing a quantitative measure of its potency.
References
-
Pattan, S. R., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
Chen, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(8), 3535. Retrieved from [Link]
-
Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2021). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. PubMed, 33(Pt 1), 1141-1150. Retrieved from [Link]
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Bruce, D. W. (1964). AMIPHENAZOLE IN THE TREATMENT OF MORPHINE AND OPIUM ADDICTION. The Lancet, 1(7341), 1010-1012. Retrieved from [Link]
-
Shulman, A., & D'Arcy, P. F. (1956). Barbiturate poisoning treated with amiphenazole and bemegride. British medical journal, 2(5001), 1099–1101. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
-
Soliman, A. M., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6653. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. PubMed, 33(Pt 1), 1141-1150. Retrieved from [Link]
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Developing in vitro models to test 2,4-Diamino-5-phenylthiazole efficacy
Topic: Developing In Vitro Models to Test 2,4-Diamino-5-phenylthiazole Efficacy
For: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates, particularly in oncology.[1][2] 2,4-Diamino-5-phenylthiazole and its derivatives represent a promising class of small molecules with potential therapeutic applications, including anticancer activity.[1][3] Establishing robust and physiologically relevant in vitro models is a critical first step in evaluating the efficacy and mechanism of action (MoA) of these compounds, bridging the gap between initial discovery and preclinical development.[4][5][6] This guide provides a comprehensive framework for developing a suite of cell-based assays to characterize the biological activity of 2,4-Diamino-5-phenylthiazole, moving from broad phenotypic effects to specific target engagement and pathway modulation. The methodologies are designed to be self-validating, ensuring data integrity and confidence in downstream decision-making.
Introduction: The Scientific Rationale for Assay Selection
The journey of a drug candidate from a chemical entity to a therapeutic agent is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity.[7] Well-designed in vitro cell-based assays provide a biologically relevant context to de-risk candidates early in the discovery pipeline.[8][9] For a compound like 2,4-Diamino-5-phenylthiazole, whose precise molecular target may not be fully elucidated, a multi-pronged assay strategy is essential. The aminothiazole core is frequently found in kinase inhibitors[1]; therefore, our experimental design will be built around the hypothesis that 2,4-Diamino-5-phenylthiazole acts as a kinase inhibitor, while remaining adaptable to other potential mechanisms.
Our approach follows a logical cascade, beginning with a broad assessment of cellular impact (cytotoxicity), followed by confirmation that the compound reaches and binds its intended target (target engagement), and culminating in assays that confirm functional modulation of the target's downstream pathway (mechanistic validation).
Caption: High-level workflow for in vitro evaluation of a novel compound.
Foundational Assays: Assessing Cytotoxicity
The first essential question is whether 2,4-Diamino-5-phenylthiazole has a cytotoxic or cytostatic effect on cancer cells. A dose-response study is performed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Causality Behind Experimental Choice: We select a lactate dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[10] This makes it a direct measure of cell death. This method is often preferred over metabolic assays (like MTT), which can be confounded by compounds that affect cellular metabolism without inducing cell death.[11]
Table 1: Representative Cytotoxicity Data
| Cell Line | Putative Target Pathway | 2,4-Diamino-5-phenylthiazole IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| DU-145 (Prostate) | Androgen-independent | 3.5 | 0.8 |
| K563 (Leukemia) | Bcr-Abl dependent | 16.3[1] | 1.1 |
| A549 (Lung) | EGFR pathway | > 50 | 1.5 |
| MCF-7 (Breast) | Estrogen Receptor+ | 25.1 | 2.2 |
Note: Data is illustrative. K563 data point is based on a related compound from literature.[1]
Protocol 1: LDH Cytotoxicity Assay
-
Cell Plating: Seed cancer cells in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of 2,4-Diamino-5-phenylthiazole in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM to ~0.2 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Also include wells for "untreated control" (medium only), "vehicle control" (highest DMSO concentration), and "maximum LDH release control" (add lysis buffer 1 hour before the endpoint).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kit).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH activity - Untreated control LDH activity) / (Maximum LDH release - Untreated control LDH activity)
-
Plot the % cytotoxicity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Target Engagement: Does the Compound Bind its Target?
A compound's cellular activity is meaningless if it's not engaging the intended molecular target. Target engagement assays confirm that the drug binds to its target protein within the complex and crowded environment of a live cell.[7][12]
Causality Behind Experimental Choice: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement in intact cells or cell lysates.[13] It operates on the principle that a protein becomes more resistant to heat-induced unfolding when its ligand is bound.[13] Its key advantage is that it is label-free, requiring no modification of the compound or the target protein, thus providing data in a more native context.[13]
Caption: Ligand binding increases the thermal stability of the target protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a high-density plate of the target cell line (e.g., DU-145). Treat the cells with either vehicle (DMSO) or a saturating concentration of 2,4-Diamino-5-phenylthiazole (e.g., 10x IC50) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into a PCR plate or tubes. Apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Cool immediately to 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Load equal amounts of total protein for each temperature point onto an SDS-PAGE gel.
-
Perform a Western Blot (see Protocol 3) using a primary antibody specific to the putative target protein (e.g., anti-Kinase X).
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein relative to the lowest temperature point against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Mechanistic Validation: Pathway Modulation & Phenotypic Effects
Confirming target engagement is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of the target's activity and a subsequent cellular phenotype.
Western Blot for Downstream Substrate Phosphorylation
Causality Behind Experimental Choice: If the target is a kinase, its primary function is to phosphorylate downstream substrate proteins. A Western blot using a phospho-specific antibody provides direct evidence of target inhibition.[12] A decrease in the phosphorylation of a known substrate following compound treatment is a robust indicator of on-target functional activity.
Caption: Compound inhibits kinase, reducing substrate phosphorylation.
Protocol 3: Western Blotting
-
Sample Preparation: Plate cells and treat with vehicle or increasing concentrations of 2,4-Diamino-5-phenylthiazole (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.[14] Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer. Use two separate blots: one for the phospho-specific substrate antibody and one for the total substrate antibody. A loading control (e.g., β-actin or GAPDH) is essential.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal to account for any changes in total protein expression.
High-Content Screening for Phenotypic Analysis
Causality Behind Experimental Choice: While Western blotting is specific, it provides limited information. High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering a rich, quantitative view of the compound's phenotypic effects.[17][18][19] We can use HCS to determine if the observed cytotoxicity is due to specific mechanisms like apoptosis or cell cycle arrest.
Protocol 4: Immunofluorescence for High-Content Analysis
-
Cell Plating and Treatment: Plate cells in a 96- or 384-well imaging plate (black-walled, clear-bottom). After 24 hours, treat with the compound at various concentrations as described previously.
-
Fixation: After 24-48 hours of treatment, carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular targets.[20][21]
-
Blocking: Wash twice with PBS. Block with 5% Normal Goat Serum in PBS for 1 hour to minimize non-specific antibody binding.[21]
-
Primary Antibody Staining: Incubate for 2 hours at room temperature or overnight at 4°C with a cocktail of primary antibodies. For example:
-
Apoptosis: Anti-cleaved Caspase-3 antibody.
-
Cell Cycle: Anti-phospho-Histone H3 (Ser10) antibody (a marker for mitosis).
-
-
Secondary Antibody & Counterstaining: Wash three times with PBS. Incubate for 1 hour at room temperature, protected from light, with a cocktail of fluorophore-conjugated secondary antibodies. Include:
-
Nucleus: Hoechst 33342 dye.
-
Cytoplasm/Cell Body: A cell mask dye (e.g., HCS CellMask™ Green).
-
-
Imaging: Wash three times with PBS and add imaging buffer. Acquire images using a high-content imaging system, capturing multiple fields per well across different fluorescent channels.
-
Image Analysis: Use dedicated software to segment the images to identify individual cells and nuclei. Quantify parameters such as:
-
Cell count (viability).
-
Nuclear intensity of cleaved Caspase-3 (apoptosis).
-
Percentage of phospho-Histone H3 positive cells (G2/M arrest).
-
Changes in nuclear size and morphology.
-
References
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Application Notes and Protocols: The Strategic Use of 2,4-Diamino-5-phenylthiazole in Modern Organic Synthesis
Foreword for the Advanced Researcher
Welcome to a comprehensive guide on the synthetic utility of 2,4-diamino-5-phenylthiazole. This document is crafted for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile heterocyclic intermediate. Thiazole moieties are a cornerstone in a multitude of biologically active compounds, and the specific substitution pattern of 2,4-diamino-5-phenylthiazole offers a unique platform for the synthesis of novel molecular architectures.[1][2][3] This guide will not only provide detailed synthetic protocols but also delve into the mechanistic underpinnings and strategic considerations for incorporating this valuable building block into your research endeavors. We will explore its synthesis, reactivity, and potential applications, with a particular focus on its role in the construction of complex pharmaceutical agents.
The Synthetic Versatility of the 2,4-Diaminothiazole Scaffold
The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] The presence of both amino groups at the C2 and C4 positions of the thiazole ring in 2,4-diamino-5-phenylthiazole provides multiple points for chemical modification, making it a highly valuable intermediate for creating diverse libraries of compounds. The phenyl group at the C5 position further anchors the molecule and can be modified to modulate biological activity.
The strategic importance of this intermediate lies in the differential reactivity of its two amino groups, allowing for selective functionalization. This property is paramount in the stepwise construction of complex molecules, a common requirement in pharmaceutical synthesis.
Synthesis of 2,4-Diamino-5-phenylthiazole: A Proposed Protocol
While various methods exist for the synthesis of thiazoles, the Hantzsch thiazole synthesis remains a fundamental and widely adopted approach.[1] A particularly efficient, one-pot modification of the Hantzsch synthesis for preparing functionalized 2,4-diaminothiazoles has been reported and can be adapted for the synthesis of our target compound.[1]
This proposed protocol is based on the reaction of an α-haloketone with a substituted guanidine derived from an isothiocyanate.
Reaction Scheme:
Figure 1: Proposed one-pot synthesis of 2,4-Diamino-5-phenylthiazole.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 1,1,3,3-Tetramethylguanidine | 115.18 | 0.918 | 10 | 1.0 |
| Phenyl isothiocyanate | 135.19 | 1.13 | 10 | 1.0 |
| 2-Bromo-1-phenylethanone | 199.05 | - | 10 | 1.0 |
| Acetone (solvent) | 58.08 | 0.791 | - | - |
Procedure:
-
To a stirred solution of 1,1,3,3-tetramethylguanidine (10 mmol) in acetone (50 mL) at room temperature, add phenyl isothiocyanate (10 mmol) dropwise.
-
Stir the mixture for 30 minutes to facilitate the in-situ formation of the corresponding substituted thiourea derivative.[1]
-
To this mixture, add a solution of 2-bromo-1-phenylethanone (10 mmol) in acetone (20 mL) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, a precipitate will form. Filter the solid product and wash with cold acetone.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2,4-diamino-5-phenylthiazole.
Plausible Mechanism:
The reaction is believed to proceed through the initial formation of a substituted thiourea from tetramethylguanidine and phenyl isothiocyanate. This is followed by the S-alkylation of the thiourea with 2-bromo-1-phenylethanone. Subsequent intramolecular cyclization and elimination of dimethylamine lead to the formation of the 2,4-diaminothiazole ring.[1]
Reactivity and Strategic Applications in Synthesis
The two amino groups of 2,4-diamino-5-phenylthiazole exhibit different reactivity profiles, which can be exploited for selective functionalization. The 2-amino group is generally more nucleophilic and can be selectively acylated, alkylated, or used in condensation reactions.[2][3] The 4-amino group, being part of an enamine-like system, is less nucleophilic but can still participate in reactions under more forcing conditions.
Workflow for Selective Functionalization:
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Application Notes and Protocols for High-Throughput Screening of 2,4-Diamino-5-phenylthiazole Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of 2,4-Diamino-5-phenylthiazole Analogs in Drug Discovery
The 2,4-diamino-5-phenylthiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of protein kinases.[1] Analogs of this core structure have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. A notable example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor, which features a 2-aminothiazole core and is approved for the treatment of chronic myelogenous leukemia.[1] The diamino substitution at the 2 and 4 positions offers rich opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds.[2] This guide provides a comprehensive framework for designing and executing HTS campaigns for 2,4-diamino-5-phenylthiazole analogs, encompassing both biochemical and cell-based screening strategies. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols, and address the critical aspects of data analysis and hit validation, with a particular focus on mitigating the challenges associated with the aminothiazole scaffold, such as its propensity to act as a "frequent hitter."
Part 1: Strategic Assay Selection for Screening 2,4-Diamino-5-phenylthiazole Analogs
The choice of a primary screening assay is paramount and should be guided by the predicted or known biological targets of the compound library. Given the established activity of related aminothiazole compounds, protein kinases are a logical and high-value target class for 2,4-diamino-5-phenylthiazole analogs.[1][3]
Biochemical Assays: Targeting Kinase Activity
Biochemical assays offer a direct measure of a compound's ability to inhibit a specific molecular target, providing clear structure-activity relationship (SAR) data. For screening kinase inhibitors, several robust HTS-compatible methods are available.
-
Rationale for Targeting Aurora and Cyclin-Dependent Kinases:
-
Aurora Kinases (A and B): These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers. Several aminothiazole-based compounds have been reported as Aurora kinase inhibitors.[3][4]
-
Cyclin-Dependent Kinase 5 (Cdk5): While primarily active in the nervous system, aberrant Cdk5 activity, often through its association with p25, is implicated in neurodegenerative diseases and cancer. Notably, 2,4-diaminothiazoles have been identified as potent inhibitors of Cdk5/p25.[5]
-
-
Recommended Biochemical Assay: Fluorescence Polarization (FP)
-
Principle: FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) when it binds to a larger protein. In a competitive binding assay, an inhibitor compound will displace the tracer from the protein, leading to a decrease in fluorescence polarization.[6][7]
-
Advantages for Kinase Screening: FP is a robust, sensitive, and cost-effective method for HTS. It is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based assays.[8]
-
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on a living system.[9] These assays can identify compounds that act through various mechanisms, including those that may not be captured in a single-target biochemical assay.
-
Rationale for Cytotoxicity Screening: A primary and straightforward cell-based screen is to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. This provides a broad measure of a compound's potential as an anticancer agent.
-
Selection of Cancer Cell Lines:
-
The choice of cell lines should be informed by the putative targets. For example, when screening for Aurora kinase inhibitors, cell lines known to be sensitive to Aurora kinase inhibition, such as HCT116 (colorectal carcinoma) and HeLa (cervical cancer), are appropriate choices.[4]
-
For Cdk5/p25 inhibitors, neuroblastoma cell lines or other cancer cells with documented Cdk5 dysregulation would be relevant.
-
-
Recommended Cell-Based Assay: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The addition of a single reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[10][11]
-
Advantages for HTS: The "add-mix-measure" format is simple, rapid, and highly amenable to automation.[10] It is more sensitive than colorimetric assays like MTT and has a broad linear range.[12]
-
Part 2: Detailed Protocols for High-Throughput Screening
Biochemical Screening: Aurora Kinase B Inhibition Assay using Fluorescence Polarization
This protocol is designed for a 384-well plate format and can be adapted for other kinases.
Materials:
-
Recombinant human Aurora B kinase
-
Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor conjugated to a fluorophore)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT
-
2,4-Diamino-5-phenylthiazole analog library (dissolved in 100% DMSO)
-
Positive control (e.g., a known Aurora B inhibitor like AZD1152-HQPA)
-
Negative control (DMSO)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense 100 nL of each compound from the library, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.
-
Enzyme and Tracer Preparation: Prepare a solution of Aurora B kinase and the fluorescent tracer in assay buffer. The optimal concentrations of each should be determined empirically during assay development to achieve a stable and robust FP signal.
-
Dispensing Enzyme and Tracer: Add 10 µL of the enzyme-tracer solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Read the plate on a fluorescence polarization-capable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
Cell-Based Screening: Cytotoxicity Assay using CellTiter-Glo®
This protocol is for a 96-well plate format and can be scaled to 384-well plates.[13][14][15][16]
Materials:
-
HCT116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
2,4-Diamino-5-phenylthiazole analog library (dissolved in 100% DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
White, opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed HCT116 cells into the 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the library compounds. Add 1 µL of each compound dilution to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
Part 3: Data Analysis and Hit Validation
Rigorous data analysis and a multi-step hit validation process are crucial for the success of any HTS campaign, particularly when dealing with scaffolds prone to promiscuous activity.
Primary Data Analysis and Hit Selection
-
Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability.[8][11][17] This is typically done using the signals from the positive and negative controls on each plate. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[5][18][19][20] It is calculated using the means and standard deviations of the positive and negative controls: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19]
-
Hit Selection: A common approach for hit selection is to use a Z-score, which indicates how many standard deviations a compound's signal is from the mean of the negative controls.[12] A Z-score threshold (e.g., Z-score < -3 for inhibitors) is set to identify primary hits.
Hit Validation and Counter-Screening
The 2-aminothiazole scaffold has been identified as a "frequent hitter," meaning it can appear as a hit in numerous screens due to non-specific mechanisms such as compound aggregation or assay interference.[16][21] Therefore, a robust hit validation cascade is essential.
-
Workflow for Hit Validation:
Caption: Hit validation workflow for 2,4-diamino-5-phenylthiazole analogs.
-
Orthogonal Biochemical Assays: To confirm that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay. For example, if the primary screen was an FP assay, a luminescence-based assay like ADP-Glo™ could be used for confirmation.[1][22]
-
Counter-Screening for Frequent Hitters:
-
Luciferase Inhibition: For luminescence-based assays, a counter-screen against luciferase itself is necessary to identify compounds that directly inhibit the reporter enzyme.[23]
-
Compound Aggregation: The activity of aggregating compounds is often sensitive to the presence of detergents. Re-testing hits in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100) can help identify aggregators.
-
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that a compound binds to its intended target in a cellular context.
Data Presentation
Table 1: Example Data from a Primary Biochemical Screen
| Compound ID | % Inhibition (at 10 µM) | Z-Score |
| Cmpd-001 | 85.2 | -4.5 |
| Cmpd-002 | 12.5 | -0.8 |
| Cmpd-003 | 92.1 | -5.1 |
| ... | ... | ... |
Table 2: Hit Confirmation and Potency Determination
| Compound ID | IC₅₀ (µM) - FP Assay | IC₅₀ (µM) - Orthogonal Assay |
| Cmpd-001 | 0.5 | 0.7 |
| Cmpd-003 | 0.2 | 0.3 |
| ... | ... | ... |
Visualization of Key Concepts
-
Biochemical HTS Workflow:
Caption: Workflow for a fluorescence polarization-based biochemical HTS.
-
Cell-Based HTS Workflow:
Caption: Workflow for a luminescence-based cell viability HTS.
Conclusion
The 2,4-diamino-5-phenylthiazole scaffold holds significant potential for the development of novel therapeutics. A well-designed high-throughput screening campaign, incorporating both biochemical and cell-based assays, is a powerful approach to unlock this potential. By carefully selecting assays, implementing robust protocols, and employing a stringent hit validation cascade, researchers can efficiently identify and advance promising lead compounds for further drug development. The methodologies and insights provided in this guide offer a comprehensive roadmap for navigating the challenges and maximizing the success of screening this important class of molecules.
References
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Marugán, C. R., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 6, 1.
- Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Po-Gwei, H., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6431-6435.
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214.
- El-Gendy, M. A. A., et al. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases, 6(1), 80-90.
- Promega Corporation. (n.d.). CDK5/p25 Kinase Assay.
- Gelin, M., et al. (2012). Development of a fluorescence intensity assay for the mitotic serine/threonine protein kinase Aurora-A. Analytical Biochemistry, 427(1), 39-44.
-
BPS Bioscience. (n.d.). Chemi-Verse™ CDK5/p25 Kinase Assay Kit. Retrieved from [Link]
- Huck, J. J., et al. (2010). Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. ACS Chemical Biology, 5(2), 211-221.
- Bankston, A. N., et al. (2013). Active Cdk5 Immunoprecipitation and Kinase Assay. Journal of Visualized Experiments, (78), e50697.
- Astashkina, A., Mann, B., & Grainger, D. W. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics, 134(1), 82-106.
- Duan, J. (2024, February 29). Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer.
- An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803.
-
BPS Bioscience. (n.d.). CDK5 Assay Kit. Retrieved from [Link]
- Zhang, X., et al. (2019). Meso-Substituent-Directed Aggregation Behavior and Water Solubility: Direct Functionalization of Methine Chain in Thiazole Orange and Biological Applications in Aqueous Buffer. The Journal of Organic Chemistry, 84(8), 4881-4890.
- Su, M., et al. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 80, 5.37.1-5.37.19.
- Al-Warhi, T., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-256.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
- ResearchGate. (n.d.). Structure-relation properties of N-substituted phenothiazines in solution and solid state: Photophysical, photostability and aggregation-induced emission studies.
- Semantic Scholar. (n.d.). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C.
- Baell, J. B., & Walters, M. A. (2014). Frequent hitters: nuisance artifacts in high-throughput screening. Journal of Medicinal Chemistry, 57(7), 2584-2605.
- Duan, J. (2024, February 29). Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer.
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BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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Analytical methods for quantifying 2,4-Diamino-5-phenylthiazole
An Application Note on the Quantitative Analysis of 2,4-Diamino-5-phenylthiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2,4-Diamino-5-phenylthiazole (also known as Amiphenazole). As a crucial heterocyclic scaffold in medicinal chemistry and a key intermediate in organic synthesis, the accurate determination of its concentration and purity is paramount for quality control, pharmacokinetic studies, and formulation development.[1][2] This document outlines three validated analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as the primary method, UV-Vis Spectrophotometry for rapid screening, and Gas Chromatography-Mass Spectrometry (GC-MS) for specialized applications. Each section explains the underlying scientific principles, provides step-by-step protocols, and discusses the relative merits and limitations to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction and Physicochemical Profile
2,4-Diamino-5-phenylthiazole is a thiazole derivative characterized by a central thiazole ring substituted with two amino groups and a phenyl group.[3] This structure is a common motif in molecules exhibiting a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The compound is often handled as a monohydrobromide salt, which enhances its solubility in polar solvents.[3] Accurate quantification is a critical step in the analytical lifecycle, ensuring the reliability and reproducibility of experimental data for regulatory submission and scientific publication.[4]
Table 1: Physicochemical Properties of 2,4-Diamino-5-phenylthiazole
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S (Base) / C₉H₁₀BrN₃S (HBr Salt) | [3] |
| Molecular Weight | 189.25 g/mol (Base) / 272.17 g/mol (HBr Salt) | [1][3] |
| Appearance | Faint yellow to yellow crystalline powder | [1][3] |
| Solubility | Higher solubility in polar solvents like water and methanol, particularly the salt form.[1] | [1] |
| Chemical Synonyms | Amiphenazole, 5-Phenyl-1,3-thiazole-2,4-diamine | [3] |
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-Phase HPLC (RP-HPLC) is the cornerstone technique for the analysis of moderately polar, non-volatile compounds like 2,4-Diamino-5-phenylthiazole.[4] The method offers an exceptional balance of specificity, precision, and accuracy, making it the preferred choice for purity assessment and quantification in complex matrices.
Causality of Experimental Choices: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The phenyl group of the molecule provides sufficient hydrophobicity for retention on the C18 column, while the amino groups ensure adequate solubility in the aqueous-organic mobile phase.[5] An acidic modifier, such as formic or phosphoric acid, is incorporated into the mobile phase to protonate the amino groups and suppress interactions with residual silanols on the silica backbone, thereby ensuring sharp, symmetrical peaks.[6] Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the conjugated phenylthiazole system.[7]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Detailed Protocol for HPLC-UV Analysis
A. Instrumentation & Consumables
-
HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, nylon or PTFE).
B. Reagents & Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile Phase composition (e.g., 70% A: 30% B).
-
Reference Standard: 2,4-Diamino-5-phenylthiazole of known purity.
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm × 4.6 mm, 5 µm | Standard for retaining moderately polar analytes. |
| Mobile Phase | Isocratic: 70% A, 30% B | Provides consistent retention and simplifies the method. |
| Flow Rate | 1.0 mL/min | Typical flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak broadening. |
| Detection λ | 272 nm | A common wavelength for thiazole derivatives offering good sensitivity.[8] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
D. Procedure
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to bring the theoretical concentration into the midrange of the calibration curve.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter. Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards followed by the samples.
-
Data Processing: Plot the peak area of the standards against their known concentrations to generate a linear regression calibration curve. The concentration of the analyte in the prepared sample solution is determined using the equation of the line.
Method Validation Summary
A robust HPLC method should be validated according to International Council for Harmonisation (ICH) guidelines.[4] The following table presents typical performance characteristics for a similar validated method.
Table 2: Typical HPLC-UV Validation Parameters
| Parameter | Typical Specification | Source |
| Linearity (R²) | > 0.999 | [7][9][10] |
| Range | 1 - 50 µg/mL | [10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [9] |
| Precision (% RSD) | < 2.0% | [9] |
| Limit of Detection (LOD) | 0.01 - 2.5 µg/mL | [7][10] |
| Limit of Quantification (LOQ) | 0.03 - 7.5 µg/mL | [7][10] |
Secondary Method: UV-Vis Spectrophotometry
For rapid, high-throughput quantification of 2,4-Diamino-5-phenylthiazole in pure solutions, UV-Vis spectrophotometry is a viable and accessible technique. It operates on the Beer-Lambert principle, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Applicability and Limitations: This method's primary limitation is its lack of specificity. Any impurity or excipient that absorbs at the analytical wavelength will interfere with the measurement, leading to inaccurate results. Therefore, it is best suited for analyzing pure bulk material or simple formulations where the analyte is the only absorbing species.[11]
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for quantification via UV-Vis Spectrophotometry.
Detailed Protocol for UV-Vis Analysis
A. Instrumentation & Consumables
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, and pipettes.
B. Reagents & Solutions
-
Solvent: Ethanol or Methanol (spectroscopic grade).
-
Reference Standard: 2,4-Diamino-5-phenylthiazole of known purity.
C. Procedure
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the reference standard in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (~100 µg/mL) of the reference standard. From this, prepare a series of at least five calibration standards with concentrations spanning the expected sample concentration.
-
Sample Preparation: Prepare a sample solution with a theoretical concentration that falls within the calibration range.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Use the solvent to zero the instrument (blank). Measure the absorbance of each standard and the sample solution.
-
Data Processing: Plot a graph of absorbance versus concentration for the standards. Use linear regression to determine the equation of the line and the correlation coefficient (R²). Calculate the concentration of the sample using its absorbance and the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering unparalleled specificity and sensitivity, making it highly suitable for identifying and quantifying volatile and semi-volatile compounds.[4][12] For a polar, relatively non-volatile compound like 2,4-Diamino-5-phenylthiazole, its direct analysis by GC-MS is challenging. The high temperatures of the GC inlet can cause degradation, and the polar amino groups can lead to poor peak shape and column adsorption.
Key Consideration - Derivatization: To overcome these issues, a chemical derivatization step is typically required.[11] The active hydrogens on the amino groups can be replaced with non-polar, thermally stable groups, such as trimethylsilyl (TMS) groups. This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis. While this adds a step to the sample preparation, the resulting specificity from the mass spectrometer can be invaluable for impurity profiling or analysis in complex biological matrices.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantification via GC-MS with derivatization.
Protocol Outline for GC-MS Analysis
A. Instrumentation & Reagents
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Aprotic solvent (e.g., Pyridine or Acetonitrile).
B. Procedure
-
Preparation: Prepare standard and sample solutions in an aprotic solvent. Transfer a known volume to a reaction vial.
-
Derivatization: Evaporate the solvent to dryness under a stream of dry nitrogen. Add the silylating agent (e.g., BSTFA + 1% TMCS) and a small amount of solvent like pyridine. Seal the vial and heat at ~70 °C for 30-60 minutes to form the TMS derivative.[11]
-
GC-MS Analysis: Cool the vial and inject an aliquot into the GC-MS.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Carrier Gas: Helium.
-
MS Mode: Electron Ionization (EI). Use Selected Ion Monitoring (SIM) of characteristic fragment ions for maximum sensitivity in quantification or full scan mode for identification.
-
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Table 3: Comparison of Analytical Methods
| Feature | HPLC-UV | UV-Vis Spectrophotometry | GC-MS (with Derivatization) |
| Specificity | High | Low | Very High |
| Sensitivity | Moderate to High | Low to Moderate | Very High |
| Sample Matrix | Tolerant to complex matrices | Simple, pure solutions only | Tolerant, but requires clean-up |
| Throughput | Moderate | High | Low (due to sample prep) |
| Complexity | Moderate | Low | High |
| Primary Use | Purity, assay, stability testing | Quick concentration checks | Impurity ID, trace analysis |
For routine quality control and quantitative analysis, HPLC-UV is the most robust and reliable method. UV-Vis Spectrophotometry serves as an excellent tool for quick checks of pure substances. GC-MS should be reserved for applications requiring the highest level of specificity and sensitivity, such as metabolite identification or trace impurity analysis, provided a reliable derivatization protocol can be established.
References
- 2,4-Diamino-5-phenylthiazole monohydrobromide - 6020-54-8. Vulcanchem.
- 5-Phenylthiazole-2,4-diamine - Solubility of Things. Solubility of Things.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
- This compound CAS. ChemicalBook.
- Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies.
- A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.
- Cross-Validation of Analytical Methods for the Characterization of 5-Bromo-2-chlorobenzo[d]thiazole: A Compar
- HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Benchchem.
- Analytical Techniques. Cayman Chemical.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole. Benchchem.
- A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxyl
- TIPS. Trends in Pharmaceutical Sciences.
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Application Notes & Protocols: Formulating 2,4-Diamino-5-phenylthiazole for Biological Experiments
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2,4-Diamino-5-phenylthiazole for biological experimentation. The aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory and antiallergic potential.[1][2] However, compounds like 2,4-Diamino-5-phenylthiazole often exhibit poor aqueous solubility, a significant hurdle that can compromise data reliability and reproducibility in both in vitro and in vivo studies.[3][4] This guide moves beyond simple step-by-step instructions to explain the physicochemical rationale behind critical formulation choices. We present detailed, validated protocols for preparing solutions for cell-based assays and preliminary in vivo studies, along with systematic troubleshooting and stability assessment methods. Our objective is to empower researchers to develop robust formulation strategies that ensure compound solubility, minimize experimental artifacts, and generate meaningful biological data.
Part 1: Physicochemical Profile and Pre-Formulation Assessment
A thorough understanding of a compound's physicochemical properties is the foundation of any successful formulation strategy. 2,4-Diamino-5-phenylthiazole is a small molecule characterized by a hydrophobic phenyl group and two basic amino groups. This structure dictates its solubility behavior, making it poorly soluble in neutral aqueous solutions but ionizable at acidic pH.
The primary challenge is to dissolve the compound in a biocompatible vehicle at a desired concentration and maintain its solubility upon dilution into the complex environment of a biological system, such as cell culture media or plasma.
Table 1: Physicochemical Properties of 2,4-Diamino-5-phenylthiazole and Related Analogues
| Property | 2,4-Diamino-5-phenylthiazole | 2,4-Diamino-5-phenylthiazole HBr | 2-Amino-4-phenylthiazole |
| Appearance | Faint yellow/off-white solid[5] | Crystalline Solid | Crystalline Solid[6] |
| Molecular Formula | C₉H₉N₃S[5] | C₉H₁₀BrN₃S[1] | C₉H₈N₂S[6] |
| Molecular Weight | 189.25 g/mol [5] | 272.16 g/mol [1] | 176.2 g/mol [6] |
| Melting Point | 194 °C[5] | 283 °C[1][7] | - |
| Solubility | Water: Poor (predicted)[5] | Water: Sparingly soluble[1][7] | Ethanol: ~12 mg/mL[6] |
| Methanol: Soluble[5] | Methanol: Slightly soluble[1][7] | DMSO: ~10 mg/mL[6] | |
| DMSO: Soluble (predicted) | DMSO: Slightly soluble[1][7] | PBS (pH 7.2): ~0.1 mg/mL*[6] | |
| Achieved by first dissolving in ethanol, then diluting 1:10 with PBS. |
Protocol 1: Rapid Solubility Assessment
Causality: This protocol establishes a baseline understanding of your specific compound batch's solubility in solvents critical for biological research. This initial screen is vital for selecting the appropriate solvent for stock solution preparation and anticipating potential challenges with aqueous dilutions.
Materials:
-
2,4-Diamino-5-phenylthiazole (or its hydrobromide salt)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation: Weigh out approximately 1-2 mg of the compound into four separate microcentrifuge tubes.
-
Solvent Addition:
-
To Tube 1, add DMSO incrementally (e.g., 20 µL at a time) to determine the volume required for complete dissolution. Vortex thoroughly between additions.
-
Repeat for Tube 2 with Ethanol.
-
To Tube 3, add 1 mL of PBS (pH 7.4).
-
To Tube 4, add 1 mL of pre-warmed complete cell culture medium.
-
-
Dissolution & Observation:
-
Vortex all tubes vigorously for 1-2 minutes.
-
Visually inspect each tube against a dark background for signs of insolubility.[8] Look for:
-
-
Interpretation: Calculate the approximate solubility in mg/mL for the organic solvents. Note the poor solubility in the aqueous media, which confirms the need for a formulation strategy.
Part 2: Formulation Strategies for In Vitro Assays
The most common strategy for formulating hydrophobic compounds for cell-based assays is to use a concentrated stock solution in an organic solvent, typically DMSO, followed by careful dilution into the aqueous culture medium.[9] The primary goals are to avoid compound precipitation (often called "crashing out") and to keep the final solvent concentration at a non-toxic level (typically ≤0.5% DMSO).[9]
Caption: Decision workflow for preparing 2,4-Diamino-5-phenylthiazole for in vitro assays.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Preparing a high-concentration stock allows for minimal volume transfer into the final assay, thereby keeping the toxic DMSO concentration low.
Procedure:
-
Calculation: Determine the mass of 2,4-Diamino-5-phenylthiazole needed to prepare a 10-50 mM stock solution in a desired volume (e.g., 1 mL).
-
Dissolution: Add the weighed compound to an appropriate sterile vial. Add 80% of the final volume of anhydrous DMSO.
-
Solubilization: Vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (to 30-37°C) can be applied. Ensure the compound is completely dissolved before proceeding.[9]
-
Final Volume: Add DMSO to reach the final calculated volume. Mix thoroughly.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The free base is stable, but stability in DMSO should be confirmed for long-term storage.[5]
Protocol 3: Serial Dilution for Dosing into Culture Medium
Causality: Directly adding a highly concentrated DMSO stock to a large volume of aqueous medium creates an area of extreme solvent exchange, causing the poorly soluble compound to rapidly precipitate.[9] A serial or intermediate dilution step in pre-warmed medium mitigates this shock, allowing for a more controlled transition into the aqueous environment.[9]
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C. Adding compounds to cold media can decrease solubility.[9]
-
Intermediate Dilution: Create an intermediate dilution of your DMSO stock in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first perform a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium).
-
Mixing: Mix the intermediate dilution gently by pipetting up and down or by flicking the tube. Avoid vigorous vortexing, which can cause proteins in the serum to denature and potentially trap the compound.
-
Final Dosing: Add the required volume of the intermediate dilution to your assay wells. For the example above, a further 1:10 dilution (e.g., 10 µL of the intermediate into 90 µL of medium in the well) would achieve the final 10 µM concentration and a final DMSO concentration of 0.1%.
-
Verification: After dosing, visually and microscopically inspect the wells for any signs of precipitation.[8]
Troubleshooting In Vitro Formulation Issues
Table 2: Common Problems and Solutions in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility limit.[9] | Lower the final working concentration. Perform a full solubility curve to determine the maximum soluble concentration in your specific medium. |
| Rapid solvent exchange ("crashing out").[9] | Always use an intermediate dilution step as described in Protocol 3. Add the compound dropwise while gently swirling the media.[9] | |
| Delayed Precipitation | Compound instability in culture conditions (37°C, pH changes).[9] | Prepare fresh dilutions immediately before use. Assess compound stability over the time course of your experiment (see Protocol 5). |
| (Hours/Days later) | Interaction with media components (salts, proteins).[8] | Consider using a serum-free medium for the dilution step if compatible with your assay. Evaluate different media formulations. |
| Cell Toxicity/Artifacts | High final DMSO concentration.[9] | Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. |
Part 3: Formulation Strategies for In Vivo Experiments
Formulating compounds for animal studies presents greater challenges, as the vehicle must be non-toxic, biocompatible, and capable of delivering the drug to achieve the desired exposure. For poorly soluble compounds, several strategies can be employed.
Caption: Diagram of a cyclodextrin forming an inclusion complex with a hydrophobic drug.
Table 3: Common Formulation Approaches for In Vivo Studies
| Formulation Type | Composition Example | Advantages | Disadvantages |
| Co-solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | Simple to prepare, suitable for initial PK screening. | Can cause hemolysis or irritation at high concentrations. Risk of precipitation upon injection. |
| Aqueous Suspension | 0.5% Methylcellulose, 0.1% Tween 80 in water | Allows for higher dose volumes, suitable for oral gavage. | Requires particle size control (micronization) for good bioavailability. Physical stability (settling) can be an issue. |
| Cyclodextrin Complex | Compound in 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Significantly increases aqueous solubility, suitable for IV injection.[3][4] | Can have dose-limiting renal toxicity. May alter the intrinsic pharmacokinetics of the drug.[10] |
| Lipid-Based System | Self-Emulsifying Drug Delivery Systems (SEDDS) | Enhances oral absorption of highly lipophilic compounds. | More complex to develop and characterize. Potential for GI side effects. |
Protocol 4: Preparation of a Co-solvent Vehicle for Rodent Dosing
Causality: This vehicle, often referred to as "DPSpH4.5," uses a combination of solvents to maintain drug solubility. DMSO provides initial solubilization, PEG400 acts as a co-solvent and viscosity modifier, and a slightly acidic saline helps maintain the solubility of basic compounds like 2,4-Diamino-5-phenylthiazole by promoting its protonation to a more soluble salt form.
Materials:
-
2,4-Diamino-5-phenylthiazole
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl), pH adjusted to 4.5 with HCl
Procedure:
-
Dissolution: In a sterile glass vial, dissolve the required amount of compound in DMSO. Aim for a final vehicle composition of 10% DMSO.
-
Co-solvent Addition: Add PEG400 to the DMSO solution and mix thoroughly. The volume should correspond to 40% of the final desired volume.
-
Aqueous Phase Addition: Slowly add the pH-adjusted saline to the organic mixture while vortexing. Add the saline dropwise to prevent precipitation. Bring to the final volume (this will be 50% of the total).
-
Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness appears, the formulation may be oversaturated.
Part 4: Stability Assessment
It is crucial to confirm that the compound remains stable and in solution under the conditions of the experiment. Degradation or precipitation can lead to a dramatic underestimation of a compound's potency or efficacy.
Protocol 5: Short-Term Stability in Cell Culture Medium
Causality: Biological assays are often run for 24-72 hours at 37°C. This protocol verifies that the compound does not precipitate or degrade over the course of a typical experiment.[9][11]
Procedure:
-
Preparation: Prepare the final working concentration of 2,4-Diamino-5-phenylthiazole in complete cell culture medium as described in Protocol 3.
-
Incubation: Place the solution in a sterile, sealed container (e.g., a 15 mL conical tube) and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot of the solution.
-
Observation: Visually and microscopically inspect for any signs of precipitation.
-
(Optional) Quantitative Analysis: For a more rigorous assessment, centrifuge the aliquot to pellet any precipitate. Analyze the supernatant concentration using HPLC-UV to quantify any loss of soluble compound over time.
Part 5: Safety & Handling
While a full toxicological profile for 2,4-Diamino-5-phenylthiazole is not widely published, related aminothiazole compounds are known to be hazardous.[12] Prudent laboratory safety practices are mandatory.
-
Hazard Classification (Assumed based on related compounds): Toxic if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Handle the solid compound in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[12]
-
First Aid:
Conclusion
The successful use of 2,4-Diamino-5-phenylthiazole in biological research is critically dependent on a rational and systematic approach to its formulation. Due to its poor aqueous solubility, direct dissolution in aqueous buffers or media is not feasible. The protocols outlined in this guide, from initial solubility screening to the preparation of solutions for in vitro and in vivo use, provide a robust framework for researchers. By understanding the underlying physicochemical principles and proactively addressing challenges like precipitation and stability, scientists can ensure the generation of accurate, reliable, and reproducible data, thereby accelerating the exploration of this promising class of compounds.
References
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ResearchGate. (n.d.). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
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PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
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Semantic Scholar. (n.d.). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
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PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved from [Link]
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Solubility of Things. (n.d.). 5-Phenylthiazole-2,4-diamine. Retrieved from [Link]
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American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
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Southern Agricultural Insecticides, Inc. (n.d.). 2,4-D AMINE WEED KILLER Safety Data Sheet. Retrieved from [Link]
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Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
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PubMed. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Retrieved from [Link]
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Szabo-Scandic. (2014). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Experimental Design for Studying the Metabolism of 2,4-Diamino-5-phenylthiazole
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the in vitro characterization of the metabolic fate of 2,4-diamino-5-phenylthiazole, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is fundamental to modern drug discovery, influencing its efficacy, safety, and dosing regimen.[1] This guide details a strategic, multi-step experimental workflow designed for researchers, scientists, and drug development professionals. We will cover protocols for assessing metabolic stability, identifying major metabolites, determining the specific enzymes responsible for the biotransformation (reaction phenotyping), and evaluating the potential for the formation of reactive metabolites. The methodologies are grounded in established industry practices and leverage high-performance liquid chromatography coupled with mass spectrometry (LC-MS), the cornerstone of modern metabolite identification.[2]
Scientific Background & Strategic Overview
The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[3] Phase II reactions involve the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
For 2,4-diamino-5-phenylthiazole, several metabolic pathways can be hypothesized based on its structure and data from related aminothiazole compounds:
-
Phenyl Ring Hydroxylation: A common oxidative metabolic pathway for aromatic rings, catalyzed by CYP enzymes. Studies on other 2-aminothiazole compounds have identified ring hydroxylated metabolites.[4]
-
Thiazole Ring Metabolism: The thiazole ring itself can be a site of metabolism. A novel thiazole ring-opening mechanism has been identified for some compounds, potentially leading to aldehyde metabolites.[5] This represents a critical pathway to investigate.
-
Oxidation of Amino Groups: The primary amino groups can undergo oxidation.
-
Phase II Conjugation: The introduced hydroxyl groups or the primary amino groups can be targets for glucuronidation or sulfation.
Our experimental strategy is designed to systematically investigate these possibilities. The workflow begins with broad screening in metabolically competent systems (liver microsomes) to assess overall stability and identify metabolites. Subsequent, more focused assays are then employed to pinpoint the specific enzymes involved and assess safety risks. This tiered approach ensures an efficient use of resources while building a comprehensive metabolic profile.
Overall Experimental Workflow
The investigation into the metabolism of 2,4-diamino-5-phenylthiazole follows a logical progression. Each step provides crucial data that informs the next, creating a comprehensive metabolic profile that is essential for further drug development.
Figure 1: High-level experimental workflow for metabolic profiling.
Part 1: In Vitro Metabolic Stability & Metabolite Identification
Principle: The initial step in any in vitro metabolism program is to determine the compound's metabolic stability.[6] This is achieved by incubating the compound with a metabolically active system, such as human liver microsomes (HLM), and monitoring its disappearance over time. HLM contains a rich complement of Phase I enzymes, particularly CYPs.[1] If the compound is found to be metabolically labile, the same experimental samples can be used for metabolite identification, which aims to determine the chemical structure of the biotransformation products.[7]
Protocol 1.1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2,4-diamino-5-phenylthiazole.
Materials:
-
2,4-Diamino-5-phenylthiazole (Test Compound)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., Testosterone - high clearance; Verapamil - intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well incubation plates and sealing mats
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw HLM and the NADPH-regenerating system on ice. Prepare working solutions of the test compound and controls in buffer (final DMSO concentration should be <0.5%).
-
Incubation Mixture Setup: In a 96-well plate, prepare the main incubation mixture containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm this plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to initiate the metabolic reaction. The final volume should be around 200 µL. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add the NADPH-regenerating system to start the reaction for that time point's wells.
-
Causality Note: The reaction is initiated by adding the NADPH cofactor system. Without NADPH, most CYP450 enzymes are inactive. Therefore, a "no-NADPH" control at the final time point is essential to check for non-enzymatic degradation.
-
-
Quenching: At the end of each designated time point, stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Monitor the disappearance of the parent compound (2,4-diamino-5-phenylthiazole) relative to the internal standard.
Data Analysis:
-
Plot the natural log of the peak area ratio (Compound/IS) versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).
| Parameter | Calculation | Typical Units |
| Elimination Rate (k) | Slope of ln(% Remaining) vs. Time | min⁻¹ |
| Half-Life (t½) | 0.693 / k | min |
| Intrinsic Clearance (CLint) | (k) x (µL incubation / mg protein) | µL/min/mg |
Protocol 1.2: Metabolite Identification in HLM
Objective: To identify the major metabolites of 2,4-diamino-5-phenylthiazole formed in HLM.
Procedure: This protocol uses a similar incubation setup to Protocol 1.1 but with a higher concentration of the test compound (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes) to maximize metabolite formation.
-
Perform the incubation as described in Protocol 1.1, including a "parent" control (0 min time point) and a "no-NADPH" control.
-
After quenching and centrifugation, analyze the supernatant using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).
-
Analytical Approach:
-
Acquire data in full scan mode to detect all potential metabolites.
-
Use data-dependent scanning to automatically acquire fragmentation (MS/MS) spectra for the most abundant ions.
-
Compare the 60-minute NADPH-containing sample to the control samples (0 min and no-NADPH) to find unique peaks corresponding to metabolites.
-
Common metabolic transformations to search for include:
-
+16 Da: Oxidation (e.g., hydroxylation)
-
+176 Da: Glucuronidation
-
-2 Da: Dehydrogenation
-
-
Data Interpretation:
-
The accurate mass measurement from the high-resolution MS helps in determining the elemental composition of the metabolites.[2]
-
The MS/MS fragmentation pattern provides structural information. By comparing the fragmentation of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced.
Part 2: Reaction Phenotyping
Principle: Reaction phenotyping identifies the specific enzymes responsible for a compound's metabolism.[8] This is critical for predicting potential drug-drug interactions (DDIs).[9] If a drug is metabolized primarily by a single CYP enzyme, its clearance can be significantly altered by co-administered drugs that inhibit or induce that enzyme.[10] Two complementary methods are used: incubations with individual recombinant CYP enzymes and chemical inhibition studies in HLM.[11][12]
Figure 2: Potential metabolic pathways via different CYP enzymes.
Protocol 2.1: Recombinant CYP450 Enzyme Screening
Objective: To determine which individual human CYP isoforms can metabolize the test compound.
Procedure:
-
Incubate the test compound (e.g., 1 µM) separately with a panel of commercially available recombinant human CYP enzymes (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) expressed in a system like baculovirus-infected insect cells.[11]
-
The incubation mixture should contain the specific rCYP, phosphate buffer, and the NADPH-regenerating system.
-
Follow the incubation, quenching, and analysis steps as described in Protocol 1.1.
-
The rate of parent compound depletion in the presence of each enzyme indicates that enzyme's ability to metabolize the compound.
Protocol 2.2: Chemical Inhibition Assay in HLM
Objective: To confirm the involvement of specific CYP isoforms in the compound's metabolism in a more complex biological matrix (HLM).
Procedure:
-
This assay measures the metabolism of the test compound in HLM in the presence and absence of known, selective inhibitors for each major CYP isoform.[3]
-
Pre-incubate HLM with each specific inhibitor for a short period (e.g., 10 min) to ensure the enzyme is inhibited before adding the test compound.
-
Initiate the reaction by adding the test compound and NADPH.
-
Incubate for a time that results in ~20-30% metabolism in the uninhibited control.
-
Quench and analyze the samples. A significant decrease in metabolism (i.e., less parent compound lost) in the presence of a specific inhibitor points to the involvement of that CYP isoform.[10]
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4/5 | Ketoconazole |
Part 3: Assessment of Reactive Metabolites
Principle: Some drugs can be metabolized into chemically reactive electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules like proteins, which is a poorly understood cause of drug toxicity.[13][14] A standard in vitro screening method is to "trap" these reactive intermediates with a nucleophilic agent like glutathione (GSH), a cellular antioxidant. The resulting GSH-adducts are stable and can be detected by LC-MS.[14]
Protocol 3.1: Glutathione (GSH) Trapping Assay
Objective: To detect the formation of electrophilic reactive metabolites of 2,4-diamino-5-phenylthiazole.
Procedure:
-
Set up an HLM incubation similar to Protocol 1.2.
-
Include a high concentration of glutathione (GSH, e.g., 1-5 mM) in the incubation mixture.
-
Run parallel incubations with and without GSH, and with and without NADPH.
-
After incubation, quench the reaction and process the samples as before.
-
Analyze the samples by LC-MS/MS. Specifically look for ions corresponding to the mass of the parent compound (or a metabolite) plus the mass of GSH (307.3 Da), minus the mass of the displaced proton.
-
Detection of a GSH adduct that is formed only in the presence of both NADPH and GSH is strong evidence of reactive metabolite formation.
Bridging to In Vivo Studies
The data generated from these in vitro assays are crucial for designing and interpreting subsequent in vivo studies.[15]
-
Metabolic Stability: The in vitro intrinsic clearance (CLint) can be scaled to predict in vivo hepatic clearance in humans, helping to estimate the oral bioavailability and dosing frequency.
-
Metabolite ID: Knowing the major human metabolites in vitro allows researchers to select appropriate animal species for toxicology studies—ideally, species that produce a similar metabolite profile to humans.[7]
-
Reaction Phenotyping: This information is vital for clinical DDI studies, guiding which specific inhibitor or inducer drugs should be tested with the new compound in human trials.[9]
-
Reactive Metabolites: Positive findings in a GSH trapping assay are a significant safety flag, which may necessitate structural modifications to the molecule to eliminate the bioactivation liability or require more intensive safety monitoring during development.[14]
By following this structured approach, researchers can build a robust and comprehensive metabolic profile for 2,4-diamino-5-phenylthiazole, enabling informed decisions in the progression of the compound through the drug discovery and development pipeline.
References
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Weaver, R. J., & Graham, K. S. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 6(5), 429-441. Retrieved from [Link]
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Arome Science. (n.d.). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]
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Northwest Metabolomics Research Center. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved from [Link]
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BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
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Cui, L., & Clish, C. B. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biological Methods, 2(3), e27. Retrieved from [Link]
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Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
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Sil, B., Gever, J., Li, Z., Babus, L., Shue, F. F., Gallardo-Godoy, A., ... & Prusiner, S. B. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical research, 30(2), 559-575. Retrieved from [Link]
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Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Retrieved from [Link]
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Amegadzie, A. K., Flarakos, J., & Vouros, P. (2010). Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis. Bioanalysis, 2(11), 1831-1841. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing Covalent Binding of Reactive Drug Metabolites by Complete Protein Digestion and LC–MS Analysis. Retrieved from [Link]
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Doss, G. A., & Baillie, T. A. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert opinion on drug discovery, 7(5), 405-420. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]
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Semantics Scholar. (n.d.). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Retrieved from [Link]
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Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
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Lu, H., & Li, A. P. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 6(4), 183-193. Retrieved from [Link]
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Woo, J. T., Gaff, G. A., & Fennessy, M. R. (1968). A note on the effects of 2,4-diamino-5-phenylthiazole and 1, 2, 3, 4-tetrahydro-9-aminoacridine on morphine metabolism. The Journal of pharmacy and pharmacology, 20(10), 763–767. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Assessing Covalent Binding of Reactive Drug Metabolites by Complete Protein Digestion and LC–MS Analysis. Retrieved from [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(1), 75-103. Retrieved from [Link]
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Oxford Academic. (1968). A note on the effects of 2, 4-diamino-5-phenylthiazole and 1, 2, 3, 4-tetrahydro-9-aminoacridine on morphine metabolism. Retrieved from [Link]
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Pang, K. S., & Gillette, J. R. (1984). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics (pp. 55-103). Springer, Boston, MA. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.... Retrieved from [Link]
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Taylor & Francis Group. (n.d.). Chapter Reactive Metabolite Screening and Covalent-Binding Assays. Retrieved from [Link]
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Dunn, W. B., & Winder, C. L. (2019). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. Metabolomics, 15(1), 1. Retrieved from [Link]
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EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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Gabrielsson, J., & Green, A. R. (2006). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of pharmacological and toxicological methods, 54(3), 273-283. Retrieved from [Link]
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PubMed Central. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Retrieved from [Link]
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Ghaemmaghami, S., Russo, M., & Renslo, A. R. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS medicinal chemistry letters, 5(5), 540-545. Retrieved from [Link]
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Yang, J., Lim, J., & Obach, R. S. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(10-11), 1015-1028. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,4-Diamino-5-phenylthiazole Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-diamino-5-phenylthiazole and its derivatives. Low yield is a frequent and multifaceted challenge in heterocyclic chemistry. This document provides a structured, in-depth approach to diagnosing and resolving common issues encountered during this specific synthesis, moving beyond procedural steps to explain the underlying chemical principles.
Section 1: Understanding the Core Synthesis: The [4+1] Cyclization Pathway
The synthesis of the 2,4-diamino-5-phenylthiazole core is most effectively achieved through a variation of the Hantzsch thiazole synthesis. This specific transformation relies on a [4+1] cyclocondensation reaction. In this approach, an amidinothiourea derivative provides a four-atom synthon [C–N–C–S], which reacts with an α-haloketone (supplying the final carbon atom) to construct the thiazole ring.[1][2]
The reaction is initiated by the nucleophilic attack of the sulfur atom from the amidinothiourea onto the electrophilic carbon of the α-haloketone (e.g., 2-bromo-1-phenylethanone). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2,4-diaminothiazole ring system. Understanding this mechanism is critical for effective troubleshooting.
Caption: General mechanism for 2,4-diamino-5-phenylthiazole synthesis.
Section 2: Troubleshooting Guide
This section addresses common low-yield scenarios in a question-and-answer format, providing diagnostic pathways and actionable solutions.
Q1: My reaction shows little to no product formation on TLC or LC-MS. What are the primary causes?
A1: The absence of product points to a fundamental issue with the reaction setup or the reagents themselves.
-
Causality 1: Reagent Quality and Stability. The α-haloketone (e.g., 2-bromoacetophenone) is a lachrymator and can degrade upon prolonged exposure to moisture, leading to reduced electrophilicity. Amidinothioureas can also vary in stability depending on their substitution.
-
Solution: Always use freshly prepared or purified 2-bromoacetophenone. Verify its purity via NMR if it has been stored for an extended period. Ensure the amidinothiourea is dry and of high purity.
-
-
Causality 2: Suboptimal Reaction Conditions. This reaction requires sufficient thermal energy to overcome the activation barrier for both the initial S-alkylation and the subsequent cyclization/dehydration steps.
-
Solution: Most literature procedures recommend refluxing in a suitable solvent like ethanol.[3] If you are running the reaction at room temperature, a gradual increase in temperature is the first parameter to adjust. Reaction times can vary, but a typical duration is 5-12 hours.[3][4] Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Causality 3: Poor Solubility. If the reactants are not adequately dissolved, the reaction will be diffusion-limited and proceed very slowly, if at all.
Q2: I see multiple spots on my TLC, and the isolated yield of the desired product is low. How do I identify and minimize byproducts?
A2: The formation of multiple products indicates competing reaction pathways are occurring. A logical approach is required to identify and suppress these side reactions.
Caption: A logical workflow for diagnosing the cause of low yield.
-
Potential Side Reaction 1: Dimerization of the α-Haloketone. In the presence of a base or upon prolonged heating, α-haloketones can undergo self-condensation reactions.
-
Mitigation: Ensure the reaction is not overly basic. The amidinothiourea itself is basic enough to facilitate the reaction. Avoid adding strong, non-nucleophilic bases unless a specific protocol requires it. Add the α-haloketone slowly to the heated solution of the amidinothiourea to maintain a low instantaneous concentration.
-
-
Potential Side Reaction 2: Hydrolysis of the α-Haloketone. If significant water is present in the reaction solvent, the α-haloketone can hydrolyze back to acetophenone and HBr, halting the reaction.
-
Mitigation: Use anhydrous or high-purity solvents. While the reaction produces water during dehydration, starting with excess water is detrimental.
-
-
Potential Side Reaction 3: Formation of Isomeric Products. Depending on the specific amidinothiourea used, there can be multiple nucleophilic sites, potentially leading to the formation of other heterocyclic systems, although this is less common in this specific synthesis.
-
Mitigation: This is primarily controlled by the inherent reactivity of the starting materials. Sticking to established literature protocols for the specific amidinothiourea derivative is the best course of action.[2]
-
Q3: The reaction appears complete by TLC, but I lose most of my product during workup and purification. What are the best practices for isolation?
A3: This is a common issue, often related to the physicochemical properties of the 2,4-diaminothiazole product.
-
Workup and Isolation: The amino groups on the thiazole ring are basic. Many protocols report that after the reaction is complete (and the solvent is partially removed), the mixture is poured into water and the pH is adjusted to be neutral or slightly basic (pH 7-8) using a base like 10% NaOH or Na2CO3 solution.[3][7] This neutralizes any hydrohalide salt formed during the reaction, precipitating the free base product.
-
Pro Tip: Cool the mixture in an ice bath after pH adjustment to maximize precipitation before filtering. Wash the collected solid with cold water to remove inorganic salts.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method. Ethanol or a mixture of ethanol and water is a good starting point.[8] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: This can be challenging. The basic amino groups can cause the product to streak or irreversibly bind to silica gel. If chromatography is necessary, consider using a silica gel column that has been pre-treated with a small amount of triethylamine (e.g., 1%) in the eluent to suppress this interaction. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry for this reaction?
-
A: A slight excess of the thiourea derivative (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[5]
-
-
Q: Is a catalyst required for this synthesis?
-
Q: Can I use microwave irradiation to improve the reaction?
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-5-phenylthiazole
(This is a representative protocol synthesized from common literature procedures.[3][5])
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the amidinothiourea (1.2 mmol) and ethanol (20 mL).
-
Heat the mixture to reflux with stirring until the solid is fully dissolved.
-
In a separate vial, dissolve 2-bromo-1-phenylethanone (1.0 mmol) in a minimal amount of ethanol (5 mL).
-
Add the 2-bromo-1-phenylethanone solution dropwise to the refluxing amidinothiourea solution over 10 minutes.
-
Maintain the reaction at reflux for 6-8 hours. Monitor the reaction's progress using TLC (e.g., with a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the α-haloketone spot has disappeared, allow the reaction to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of cold water with stirring.
-
Adjust the pH to ~8 by the slow addition of a 10% aqueous sodium carbonate solution. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).
-
Dry the crude product in a vacuum oven at 50°C.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a small volume of ethanol and heat the mixture to boiling with stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves completely.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to induce maximum crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals to a constant weight.
Section 5: Data Summary: Reaction Parameter Effects
| Parameter | Condition | Expected Outcome on Yield | Rationale & References |
| Temperature | Room Temp vs. Reflux | Significant Increase | Provides necessary activation energy for cyclization and dehydration.[3] |
| Solvent | Ethanol vs. DMF | Similar to Higher | Ethanol facilitates easier product isolation via precipitation. DMF may increase solubility but complicates workup.[5][6] |
| Catalyst | None vs. Lewis Acid | Potential Increase | Can accelerate the rate-limiting S-alkylation step, potentially reducing side reactions over long reaction times.[10] |
| Heating Method | Conventional vs. Microwave | Significant Increase | Microwave heating is rapid and uniform, often leading to cleaner reactions and higher yields in shorter times.[11][12] |
| Workup pH | Acidic vs. Neutral/Basic | Significant Increase | The product is a basic compound; neutralizing the reaction mixture is essential for precipitating the free base form for isolation.[7] |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Khabnadideh, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines... Molecules, 17(5), 5759-5767. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole. Available from: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434. Available from: [Link]
-
Wang, Z., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6683. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2913. Available from: [Link]
-
Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2017. Available from: [Link]
-
Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Available from: [Link]
-
Borade, S. R., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 514-520. Available from: [Link]
-
Reji, T. F. A., & Rajasekharan, K. N. (2010). Synthesis of 2-[2,4-Diaminothiazol-5-oyl]benzothiazoles. Journal of Heterocyclic Chemistry, 47(4), 994-997. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. jocpr.com [jocpr.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Diamino-5-phenylthiazole Monohydrobromide
Welcome to the technical support guide for 2,4-Diamino-5-phenylthiazole Monohydrobromide (CAS 6020-54-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic intermediate. As a hydrobromide salt, its properties differ significantly from the free base, presenting unique purification hurdles.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users during the purification of this compound.
Q1: My crude product has a strong color (dark yellow to brown). What causes this and how can I remove it?
Answer: While a slight yellow hue is characteristic of this compound, a dark yellow, brown, or off-white color typically indicates the presence of impurities.[1] The primary causes are:
-
Residual Bromine: If hydrobromic acid or a brominating agent used in the synthesis is not fully quenched or removed, it can impart a brown color.[3]
-
Oxidation: The amino groups on the thiazole ring can be susceptible to air oxidation, especially under harsh workup conditions or prolonged storage, leading to colored degradation products.
-
Polymeric Side Products: Synthesis of thiazoles can sometimes yield polymeric or resinous byproducts that are highly colored.[4]
Troubleshooting Strategy: The most effective method for decolorization is recrystallization with the aid of activated charcoal. The charcoal adsorbs the high molecular weight colored impurities.
-
Causality: Activated charcoal has a porous structure with a large surface area, allowing it to effectively adsorb large, colored impurity molecules while leaving the smaller desired product molecules in solution.
-
Protocol: Refer to Protocol 1: Recrystallization for a step-by-step guide that includes the charcoal treatment step.
Q2: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?
Answer: Selecting the right solvent is critical and depends on the principle that the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below. As this compound is a salt, polar solvents are the best starting point.[1][5]
Recommended Solvents for Screening:
-
Methanol
-
Ethanol
-
Isopropanol (IPA)
-
Water
-
Mixtures such as Ethanol/Water or Methanol/Water[6]
Troubleshooting Strategy:
-
Start with Single Solvents: Test the solubility of a small amount of your crude material (~10-20 mg) in ~0.5 mL of each solvent, first at room temperature and then upon heating. A good candidate will show poor solubility when cold but dissolve completely when hot.
-
Use a Solvent/Anti-Solvent System: If a single solvent does not provide adequate separation, a binary system is highly effective. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, where it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" like diethyl ether or ethyl acetate) dropwise until turbidity (cloudiness) persists. Reheat to clarify and then allow to cool slowly.
The workflow below illustrates the solvent selection process.
Caption: Solvent selection workflow for recrystallization.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). For this compound, which has a high melting point (~283°C), this is more likely due to impurities depressing the melting point or issues with the solvent choice.[7][8]
Troubleshooting Strategy:
-
Reduce the Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.
-
Add More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is homogeneous, and then cool slowly.
-
Change the Solvent System: The polarity of your solvent may be too high. Try a slightly less polar solvent or adjust the ratio in your solvent/anti-solvent system.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q4: Can I use silica gel chromatography for this compound? It seems to be streaking on my TLC plate.
Answer: Yes, silica gel chromatography is a viable purification method for aminothiazole derivatives.[9][10][11] The streaking you observe on the TLC plate is a classic sign of an interaction between a basic compound and the acidic silica gel. The two amino groups on the thiazole ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and difficult elution.
Troubleshooting Strategy:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a base to your eluent system.
-
Common Choice: Triethylamine (Et₃N) at 0.5-1% (v/v).
-
Alternative: A few drops of aqueous ammonia in the methanol portion of a Dichloromethane/Methanol eluent.
-
-
Optimize the Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 98:2 Ethyl Acetate/Triethylamine) and gradually increase the polarity by adding methanol.
Table 1: Suggested Starting Mobile Phases for Chromatography
| System Components | Starting Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane / Et₃N | 70 : 30 : 0.5 | Medium | Good for less polar impurities.[9] |
| Dichloromethane / Methanol / Et₃N | 95 : 5 : 0.5 | Medium-High | A versatile system for many nitrogen-containing compounds. |
| Ethyl Acetate / Triethylamine | 99 : 1 | Medium | Can be effective if impurities are significantly different in polarity.[10] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a self-validating workflow for purifying the title compound, including an optional step for decolorization.
Methodology:
-
Solvent Selection: Based on your screening (see FAQ 2), select an appropriate solvent or solvent system (e.g., Ethanol/Water).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stirrer and hot plate.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Swirl the mixture and gently reheat to boiling for 5-10 minutes. Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature on a benchtop. Once at room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. Characterize the final product by melting point and spectroscopy to confirm purity.
Caption: Experimental workflow for recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is intended for cases where recrystallization is ineffective, particularly for separating impurities with similar solubility profiles.
Methodology:
-
TLC Analysis: First, analyze your crude material by TLC using the solvent systems suggested in Table 1 to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent. Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM/Methanol) and pipette it directly onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.
-
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: If necessary, gradually increase the eluent polarity (e.g., by increasing the percentage of methanol) to elute your compound.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
References
- VulcanChem. (n.d.). This compound.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Echemi. (n.d.). This compound.
- Sciencemadness Wiki. (2023). Hydrobromic acid.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Journal of the Iranian Chemical Society. (n.d.). Synthesis of some new 5- substituted of - JOCPR.
- EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
- Solubility of Things. (n.d.). 5-Phenylthiazole-2,4-diamine.
- Scribd. (n.d.). Synthesis of 2 - (2,4-Diaminothiazol-5-Oyl) Benzothiazoles.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS 6020-54-8.
Sources
- 1. This compound (6020-54-8) for sale [vulcanchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrobromic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. jocpr.com [jocpr.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scribd.com [scribd.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 6020-54-8 [amp.chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 11. excli.de [excli.de]
Technical Support Center: 2,4-Diamino-5-phenylthiazole (Amiphenazole) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2,4-Diamino-5-phenylthiazole, a critical scaffold in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the identification and control of common impurities encountered during its synthesis. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and purity of your final compound.
FAQ: Understanding the Core Synthesis and Impurity Formation
This section addresses fundamental questions about the synthesis of 2,4-Diamino-5-phenylthiazole and the mechanistic origins of common impurities.
Q1: What is the primary synthetic route for 2,4-Diamino-5-phenylthiazole?
The most prevalent and efficient method for synthesizing the 2,4-diaminothiazole core is a variation of the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For 2,4-Diamino-5-phenylthiazole, the synthesis is typically achieved through the reaction of an α-halo-phenylacetonitrile, such as 2-bromo-2-phenylacetonitrile, with thiourea. The nitrile group provides the precursor for the C4-amino group after cyclization and tautomerization. An alternative approach involves reacting an α-haloketone like 2-bromoacetophenone with amidinothiourea.[3] The reaction mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Q2: What are the most common impurities I should expect, and how are they formed?
Impurities can originate from starting materials, side reactions, or subsequent degradation. Understanding their formation is the first step toward prevention.
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-bromoacetophenone (or other α-haloketone) and the thiourea derivative used. Their presence indicates an incomplete reaction, which can be caused by suboptimal reaction time, temperature, or stoichiometry.[5]
-
Isomeric Byproducts: Under certain conditions, particularly acidic pH, the Hantzsch synthesis can yield a regioisomeric impurity, a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-amino-thiazole.[6] These isomers can be difficult to separate and may have different pharmacological profiles.
-
Oxidation Products: The thiol group in thiourea and related intermediates can be susceptible to oxidation, leading to disulfide byproducts, especially if the reaction is not performed under an inert atmosphere.[7] This can often result in product discoloration.
-
Hydrolysis Products: The α-haloketone starting material can undergo hydrolysis to form the corresponding α-hydroxyketone (e.g., 2-hydroxyacetophenone). This byproduct is non-reactive in the thiazole synthesis and will need to be removed during purification.
-
Over-alkylation or Dimerization: The highly reactive α-haloketone can potentially self-condense or react with the product's nucleophilic amino groups, although this is less common under controlled conditions.
Q3: Why is stringent impurity control so critical for this compound?
In a drug development context, even minor impurities can have significant consequences. They can alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API), affect its stability and shelf-life, and lead to unpredictable patient outcomes. Regulatory bodies like the FDA require rigorous characterization and control of any impurity present at or above the 0.1% level.[8] Therefore, developing a robust synthetic process that minimizes impurities is essential for both safety and regulatory compliance.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This guide provides a systematic approach to resolving common problems encountered during the synthesis of 2,4-Diamino-5-phenylthiazole.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Poor quality of starting materials: α-haloketones can degrade over time; thiourea can be hygroscopic.[5][7] 2. Suboptimal reaction temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing degradation.[5] 3. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | 1. Verify Reagent Purity: Use freshly opened or purified starting materials. Confirm identity and purity via NMR or melting point. 2. Optimize Temperature: Screen temperatures systematically (e.g., room temperature, 50 °C, reflux). Monitor reaction progress by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.[7] 3. Verify Stoichiometry: Accurately weigh reactants and ensure the correct molar ratios are used. A slight excess of the thiourea derivative is sometimes employed to ensure full conversion of the more expensive α-haloketone. |
| Multiple Spots on TLC, Complicating Purification | 1. Reaction temperature is too high or reaction time is too long: This promotes the formation of degradation products and side-reactions.[5] 2. Incorrect pH of the reaction mixture: Acidic conditions can favor the formation of isomeric impurities.[6] 3. Presence of oxygen: Can lead to oxidative side products.[7] | 1. Monitor Reaction Closely: Use TLC to determine the point of maximum product formation before significant byproduct accumulation occurs.[7] 2. Control pH: Maintain a neutral or slightly basic pH to favor the formation of the 2-aminothiazole structure over the 2-imino tautomer. Buffering the reaction mixture can be beneficial. 3. Use an Inert Atmosphere: If discoloration or oxidative byproducts are suspected, conduct the reaction under a nitrogen or argon atmosphere. |
| Product Fails Purity Specification (e.g., by HPLC) | 1. Ineffective purification: Simple precipitation may not be sufficient to remove closely related impurities. 2. Co-precipitation: Impurities may have similar solubility to the product and co-precipitate during workup. | 1. Employ Column Chromatography: This is a highly effective method for separating structurally similar compounds. A gradient elution from a non-polar to a polar solvent on silica gel is typically effective.[5] 2. Optimize Recrystallization: If recrystallization is used, screen various solvents or solvent mixtures. Sometimes a multi-step process (e.g., recrystallization followed by a slurry in a different solvent) is necessary.[9] |
| Peak Tailing for Main Compound in HPLC Analysis | 1. Secondary interactions with column: The basic amine groups on the thiazole can interact with residual acidic silanol groups on the silica-based stationary phase.[10] 2. Column overload: Injecting a sample that is too concentrated.[10] | 1. Modify Mobile Phase: Add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups. Alternatively, use a low pH mobile phase (e.g., 0.1% formic acid) to protonate both the analyte and the silanols, creating electrostatic repulsion.[10] 2. Use an End-Capped Column: These columns have fewer free silanol groups and are designed for analyzing basic compounds.[10] 3. Dilute the Sample: Prepare a more dilute sample and re-inject to see if peak shape improves. |
Protocols for Impurity Analysis and Control
Adherence to validated analytical and purification protocols is essential for ensuring the quality of your synthesis.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product in real-time.[7]
Methodology:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: On a single plate, spot the starting α-haloketone, the thiourea derivative, a co-spot of both, and the reaction mixture.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v).
-
Visualization: Visualize the spots under UV light (254 nm). Staining with iodine vapor or potassium permanganate can also be used.[7]
-
Interpretation: The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate reaction progress. The appearance of additional spots signals the formation of impurities.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of the final product and identifying impurities.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 285 nm.[11]
-
System Suitability: Before analysis, ensure the system meets predefined criteria (e.g., tailing factor for the main peak < 1.5, resolution between the main peak and closest impurity > 2.0).
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for removing minor impurities and obtaining a highly crystalline final product.[9]
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, or mixtures like ethanol/water.[9]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visual Workflows and Diagrams
Visual aids can clarify complex processes and decision-making pathways.
Caption: Logical troubleshooting workflow for addressing out-of-specification HPLC results.
References
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2011). Asian Journal of Chemistry. Available at: [Link]
-
Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. (2008). ResearchGate. Available at: [Link]
-
Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI. Available at: [Link]
-
Synthesis of some new 5- substituted of -aminothiazoles. (2013). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Publishing. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis of 2-[2,4-diaminothiazol-5-oyl]benzothiazoles. (2010). Scribd. Available at: [Link]
- Purification of 2-aminothiazole. (1949). Google Patents.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Available at: [Link]
-
Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. (2023). MDPI. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (2010). Scribd. Available at: [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2009). National Institutes of Health (NIH). Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (2019). ResearchGate. Available at: [Link]
- New process for the production of 2-amino-5-nitrothiazole. (1968). Google Patents.
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One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2014). National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Institutes of Health (NIH). Available at: [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Available at: [Link]
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Analytical Techniques for Furosemide Determination. (2014). ResearchGate. Available at: [Link]
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Technical Support Center: Improving the Solubility of 2,4-Diamino-5-phenylthiazole for Biological Assays
Welcome to the technical support guide for 2,4-Diamino-5-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these common issues and advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced when working with 2,4-Diamino-5-phenylthiazole.
Q1: My 2,4-Diamino-5-phenylthiazole is precipitating in my aqueous assay buffer. What are the most common reasons for this?
A1: Compound precipitation is a frequent challenge with molecules like 2,4-Diamino-5-phenylthiazole, which possess poor intrinsic water solubility. The primary reasons include:
-
Poor Intrinsic Solubility: The chemical structure, containing a phenyl group and a thiazole ring, gives the molecule hydrophobic characteristics, leading to low inherent solubility in aqueous solutions.[1][2]
-
"Solvent Shock": When a compound is rapidly diluted from a high-concentration organic stock solution (like 100% DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution. This is a common phenomenon with many poorly soluble drug candidates.[1]
-
High Final Concentration: The intended final concentration of the compound in your assay may simply exceed its maximum solubility limit in that specific medium.[1]
-
Buffer pH and Composition: The pH of your assay buffer significantly impacts the solubility of ionizable compounds. 2,4-Diamino-5-phenylthiazole has two amino groups, which are basic.[3][4] In neutral or alkaline buffers, these amines are likely uncharged, reducing solubility. The salt form, 2,4-Diamino-5-phenylthiazole monohydrobromide, has enhanced solubility in polar solvents compared to the free base.[3]
-
Temperature Effects: Changes in temperature, such as moving a solution from room temperature to a 37°C incubator, can alter the compound's solubility.[1]
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A2: While Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent, it can impact cell health at higher concentrations.[5]
-
General Guideline: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) .[6][7] Many sensitive cell types may require even lower concentrations, often below 0.1% .[8]
-
Critical Consideration: Always perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO used in your assay (without your compound) to ensure that the solvent itself is not causing the observed biological effects.[9] Concentrations above 1% can lead to significant negative effects, including damaging cell membranes, inducing oxidative stress, or causing cell death.[8]
Q3: My compound is soluble in the stock solution but precipitates upon dilution into the assay medium. How can I prevent this?
A3: This is a classic example of "solvent shock." To mitigate this, avoid large, single-step dilutions.
-
Use Serial Dilutions: Instead of diluting a 30 mM stock directly to a 10 µM final concentration, perform intermediate dilutions in your assay buffer.
-
Increase Mixing Energy: When making dilutions, vortex the solution immediately and vigorously to rapidly disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Gentle Warming: Gently warming the assay buffer to 37°C before adding the compound stock can sometimes help maintain solubility, but this must be tested for its effect on compound stability.[7]
Part 2: Troubleshooting & Advanced Solubilization Strategies
If basic co-solvent approaches are insufficient or interfere with your assay, more advanced strategies may be required. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: Co-solvent Optimization
The use of water-miscible organic co-solvents is the most common first-line approach for solubilizing hydrophobic compounds.[10][11]
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[] Their hydrophilic groups ensure water miscibility, while their hydrophobic regions disrupt the hydrogen bonding network of water, making the environment more favorable for a non-polar solute.[]
| Co-Solvent | Recommended Stock Conc. | Max Final Assay Conc. (v/v) | Key Considerations |
| DMSO | 10-30 mM | < 0.5% | Can induce cellular stress or differentiation at higher concentrations. May interfere with some enzyme assays.[6][8] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[7] |
| PEG 400 | 10-50 mM | < 1.0% | Generally low toxicity but can be viscous. Often used in combination with other solvents.[] |
Protocol 1: Preparing a Stock Solution with a Co-solvent
-
Accurately weigh the desired amount of 2,4-Diamino-5-phenylthiazole powder into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Add the required volume of 100% DMSO (or other co-solvent) to achieve the target stock concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[7]
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).
-
For assays, create a fresh intermediate dilution of the stock in assay buffer before making the final dilution in the assay plate. This two-step dilution minimizes precipitation.
Strategy 2: pH Adjustment
-
Causality: 2,4-Diamino-5-phenylthiazole is a basic compound due to its two amino groups.[3] According to the principles of acid-base chemistry, reducing the pH of the solvent will protonate these amino groups.[13] The resulting cationic species (R-NH3+) are significantly more polar and exhibit much higher aqueous solubility compared to the neutral free base (R-NH2).[2][] Theoretical studies confirm that the protonated form of the molecule predominates in acidic aqueous media.[14]
Protocol 2: Solubilization via pH Modification
-
Prepare a series of buffers with varying acidic pH values (e.g., pH 4.0, 5.0, 6.0). A citrate or acetate buffer system is a common choice.
-
Attempt to dissolve the 2,4-Diamino-5-phenylthiazole directly into each buffer at the desired final concentration.
-
Use a pH meter to monitor the pH after the compound is added and adjust as necessary with dilute HCl.
-
If direct dissolution is difficult, first prepare a concentrated stock solution in an acidic buffer (e.g., 10 mM in pH 4.0 buffer).
-
When diluting this acidic stock into your final assay medium (which may be at a higher pH), be aware that the compound might precipitate as the pH rises. This method is most successful if the final assay buffer itself can be maintained at a slightly acidic pH without compromising the biological system.
-
Self-Validation: Ensure that the altered pH does not affect your assay target (e.g., enzyme activity, cell viability, receptor binding). Run a pH control experiment using buffer without the compound.
Strategy 3: Use of Excipients - Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can be used as complexing agents to increase the aqueous solubility of poorly soluble drugs.[15][16]
-
Causality: Cyclodextrins have a unique structure resembling a truncated cone, with a hydrophilic outer surface and a hydrophobic inner cavity.[15][17] The non-polar phenylthiazole portion of your compound can become encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex."[18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[15]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., PBS). Concentrations can range from 1% to 45% (w/v) depending on the required solubilization capacity.
-
Complex Formation: Add the 2,4-Diamino-5-phenylthiazole powder directly to the HP-β-CD solution. A 1:1 molar ratio is a good starting point, but this may need optimization.[1]
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[1] The solution should become clear as the complex forms.
-
Sterilization & Use: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and potential microbial contamination. This final solution can be used as your stock for assays.
-
Self-Validation: It is crucial to test the effect of the HP-β-CD solution alone on your assay as a vehicle control, as cyclodextrins can sometimes interact with cell membranes or assay components.
References
-
Popescu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
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Friesen, W., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Reddy, B., et al. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Date, A., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]
-
Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
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Pharma Focus Asia. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharma Focus Asia. Retrieved from [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]
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Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Retrieved from [Link]
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Müller, R. H., & Jacobs, C. (2002). Drug delivery strategies for poorly water-soluble drugs. Scilit. Retrieved from [Link]
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Popescu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-Phenylthiazole-2,4-diamine. Solubility of Things. Retrieved from [Link]
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Quora. (2017). What effects does DMSO have on cell assays?. Quora. Retrieved from [Link]
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IRO. (2025). Co-solvent: Significance and symbolism. IRO. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
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Taşdemir, R. B., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate. Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Retrieved from [Link]
-
Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Singh, G., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Aminothiazole. Solubility of Things. Retrieved from [Link]
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Montero-Cabrera, L. A., et al. (1998). A Theoretical Approach to Analytical Properties of 2,4-Diamino-5-phenylthiazole in Water Solution. Tautomerism and Dependence on. American Chemical Society. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
-
Alhalaweh, A., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. Retrieved from [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
-
Ananda, K., et al. (2005). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Chemistry. Retrieved from [Link]
-
Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Retrieved from [Link]
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Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Longdom Publishing. Retrieved from [Link]
-
ResearchGate. (2012). Amine buffers for pH control. ResearchGate. Retrieved from [Link]
-
Asiri, A. M., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from [Link]
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Technical Support Center: Overcoming 2,4-Diamino-5-phenylthiazole Precipitation in Aqueous Solutions
Welcome to the technical support center for 2,4-Diamino-5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming precipitation challenges encountered during experiments with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and procedural knowledge to maintain the solubility and stability of 2,4-Diamino-5-phenylthiazole in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: Why is my 2,4-Diamino-5-phenylthiazole precipitating out of my aqueous buffer?
A1: 2,4-Diamino-5-phenylthiazole is a weakly basic compound with limited intrinsic solubility in neutral aqueous solutions. Precipitation commonly occurs due to changes in pH that shift the equilibrium from the more soluble ionized (protonated) form to the less soluble neutral (free base) form. As a diamino-substituted phenylthiazole, its solubility is significantly influenced by the pH of the medium.[1][2]
Q2: What is the pKa of 2,4-Diamino-5-phenylthiazole and why is it important?
A2: The reported pKa of 2,4-Diamino-5-phenylthiazole (also known as Amiphenazole) is approximately 8.11.[3] The pKa is a critical parameter as it indicates the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. At pH values significantly below the pKa, the compound will be predominantly in its more soluble protonated state. Conversely, at pH values above the pKa, the less soluble neutral form will dominate, increasing the risk of precipitation.
Q3: Can temperature changes cause precipitation?
A3: Yes, temperature can affect the solubility of 2,4-Diamino-5-phenylthiazole. For many compounds, solubility increases with temperature.[2] Therefore, a solution prepared at an elevated temperature may precipitate upon cooling to room temperature or refrigerated conditions. It is crucial to determine the compound's solubility at the intended experimental temperature.
Q4: Are there specific solvents in which 2,4-Diamino-5-phenylthiazole is more soluble?
A4: 2,4-Diamino-5-phenylthiazole, being a polar molecule, generally exhibits higher solubility in polar solvents. While quantitative data is limited, it is expected to be more soluble in polar organic solvents like methanol and DMSO compared to nonpolar solvents.[1] Its hydrobromide salt form is also available, which is designed for enhanced aqueous solubility.[4]
Troubleshooting Guides
Issue 1: Precipitation Upon pH Adjustment
Causality: Adjusting the pH of a solution containing 2,4-Diamino-5-phenylthiazole towards or above its pKa of ~8.11 will decrease its solubility, leading to precipitation.
Troubleshooting Steps:
-
Maintain a Low pH: The most effective strategy is to keep the pH of your aqueous solution at least 2 pH units below the pKa (i.e., pH < 6). At this pH, the compound will be predominantly in its protonated, more soluble form.
-
Gradual pH Adjustment: If you must work at a pH closer to the pKa, add your pH-adjusting agent (e.g., NaOH) slowly and with vigorous stirring to avoid localized areas of high pH that can trigger precipitation.
-
Use of Buffers: Employ a buffer system with sufficient capacity to maintain the desired pH throughout your experiment, especially if your protocol involves the addition of acidic or basic reagents.
Issue 2: Precipitation in Cell Culture Media or Physiological Buffers
Causality: Standard cell culture media and physiological buffers are often buffered around pH 7.4, which is close to the pKa of 2,4-Diamino-5-phenylthiazole. At this pH, a significant portion of the compound will be in its less soluble neutral form.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Appropriate Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration. This stock solution can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).
-
Utilize Co-solvents: The inclusion of co-solvents such as polyethylene glycol (PEG) or propylene glycol in the final aqueous solution can enhance the solubility of the compound.[5] The appropriate co-solvent and its concentration will need to be optimized for your specific application.
-
Employ Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.
-
Consider Salt Forms: If not already using it, switching to a salt form of the compound, such as the hydrobromide salt, can significantly improve aqueous solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution for Solubility Determination
This protocol outlines the isothermal shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
2,4-Diamino-5-phenylthiazole
-
Selected solvent (e.g., water, buffer of specific pH, organic solvent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 2,4-Diamino-5-phenylthiazole to a vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Quantification of 2,4-Diamino-5-phenylthiazole by HPLC-UV
This protocol provides a starting point for developing an HPLC-UV method for the quantification of 2,4-Diamino-5-phenylthiazole.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm[6] |
Procedure:
-
Prepare a stock solution of 2,4-Diamino-5-phenylthiazole in the mobile phase.
-
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to 2,4-Diamino-5-phenylthiazole.
-
Construct a calibration curve by plotting peak area versus concentration and determine the concentration of the unknown samples.
Visualizations
Caption: Illustrative pH-solubility profile for a basic compound.
Characterization of Precipitates
Should precipitation occur, characterizing the solid material can provide valuable insights.
-
Polarized Light Microscopy (PLM): A quick method to determine if the precipitate is crystalline (birefringent) or amorphous (non-birefringent).
-
X-ray Powder Diffraction (XRPD): Provides a definitive fingerprint of the crystalline form. A sharp, defined pattern indicates a crystalline solid, while a broad halo suggests an amorphous material. The diffraction pattern of thiazole derivatives will show characteristic peaks corresponding to their crystal lattice structure. [1][7]* Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. A sharp endotherm is indicative of the melting of a crystalline solid, while a broad transition may suggest the glass transition of an amorphous form or the melting of an impure substance. [8]
References
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal, 12(1), 55. Available from: [Link]
-
Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. (n.d.). ResearchGate. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports, 14(1), 1-12. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Journal of Medicinal Chemistry, 65(7), 5581-5597. Available from: [Link]
-
5-Phenylthiazole-2,4-diamine. (n.d.). Solubility of Things. Available from: [Link]
-
Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. (2004). European Journal of Pharmaceutical Sciences, 21(4), 415-427. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5586. Available from: [Link]
-
DSC thermograms of (a) compound 6, (b) compound 7, (c) compound 8, and... (n.d.). ResearchGate. Available from: [Link]
-
Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. (2014). Journal of Molecular Structure, 1072, 123-131. Available from: [Link]
-
Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. (n.d.). ResearchGate. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available from: [Link]
-
pH dependent partitioning behaviour of food and beverage aroma compounds between air-aqueous and organic-aqueous matrices. (n.d.). ResearchGate. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Available from: [Link]
-
DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. (n.d.). ResearchGate. Available from: [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2012). Journal of Medicinal Chemistry, 55(5), 2394-2403. Available from: [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2019). Pharmaceutics, 11(8), 375. Available from: [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. (2015). International Journal of Pharmaceutical Sciences Review and Research, 30(1), 1-8. Available from: [Link]
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Technical Support Center: 2,4-Diamino-5-phenylthiazole Monohydrobromide
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 2,4-diamino-5-phenylthiazole monohydrobromide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of its degradation products. Our approach is grounded in established principles of pharmaceutical stability testing to ensure scientific integrity and reliable outcomes.
Troubleshooting Guide: Investigating Degradation
This section addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but the scientific rationale behind the recommended actions.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my sample in an acidic or basic aqueous solution. What is the likely identity of this new peak?
Answer: The appearance of a more polar impurity under hydrolytic conditions (acidic or basic) strongly suggests a hydrolysis-mediated degradation product . The thiazole ring, although aromatic, can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Causality: The most probable event is the hydrolytic cleavage of the thiazole ring. This typically involves nucleophilic attack by water or hydroxide ions on the carbon atoms of the ring, leading to a ring-opened structure. A plausible product is a substituted thiourea derivative, which would be significantly more polar than the parent compound and thus have a shorter retention time in reverse-phase chromatography.
-
Troubleshooting Workflow:
-
Confirm Identity with LC-MS: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will be critical. A hydrolysis product resulting from the addition of one water molecule (H₂O) would have a molecular weight 18 Da higher than the parent free base.
-
Perform Fragmentation Analysis (MS/MS): Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradant ion. Comparing the fragmentation patterns can reveal which parts of the molecule have changed, helping to confirm the structural modification.
-
Isolate and Characterize: If the degradant is significant, use preparative HPLC to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Question 2: My solid-state sample, or a solution in an organic solvent like DMSO, has developed a yellow-to-brown discoloration over time, and my HPLC shows multiple new peaks. What is happening?
Answer: This observation points towards oxidative and/or photolytic degradation . 2,4-Diamino-5-phenylthiazole has several sites susceptible to these degradation pathways.
-
Causality & Expertise:
-
Oxidation: The primary amino groups and the electron-rich thiazole ring are susceptible to oxidation.[1][2] Oxidation can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products like sulfoxides or sulfonic acids.[2] Studies on other 2-aminothiazoles have also shown they can form dimers or further degradation products in solution, especially in DMSO which can promote certain reactions.[3]
-
Photodegradation: Aromatic and heterocyclic compounds, particularly those with aryl substituents, are often sensitive to light.[4] Photo-oxidation can occur, where the molecule reacts with singlet oxygen generated upon photo-irradiation, leading to unstable intermediates that rearrange into various products.[4] The discoloration is a common indicator of the formation of complex, often polymeric, colored degradants.
-
-
Troubleshooting Workflow:
-
Controlled Forced Degradation: To distinguish between oxidation and photolysis, perform a controlled forced degradation study (see protocol below). Expose separate samples to an oxidizing agent (e.g., 3% H₂O₂) in the dark and to a photostability chamber (ICH Q1B conditions).[5]
-
Comparative HPLC Analysis: Compare the chromatograms from the two stressed samples with your aged sample. If the peak profile matches the H₂O₂-stressed sample, oxidation is the primary cause. If it matches the light-exposed sample, photolysis is the culprit. Often, it is a combination of both.
-
Utilize Antioxidants and Light Protection: To prevent this, store the compound in a dark, cool place (storage at -20°C is effective for solutions) and consider purging containers with an inert gas like argon or nitrogen to displace oxygen.[3]
-
Question 3: I need to develop a stability-indicating HPLC method. How do I ensure my method can separate the parent compound from all potential degradation products?
Answer: Developing a stability-indicating method is crucial and required by regulatory bodies like the ICH and FDA.[6][7] The goal is to prove that your analytical method has the specificity to measure the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[7][8]
-
Core Principle (Trustworthiness): The method is validated by intentionally degrading the drug substance through various stress conditions (forced degradation).[5][9] If the API peak remains pure and is well-resolved from all newly formed peaks under these diverse conditions, the method is considered stability-indicating. An optimal level of degradation is generally considered to be 5-20%.[9][10]
-
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
-
Detailed Protocol: Please refer to the "Experimental Protocols" section below for a step-by-step guide.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for 2,4-diamino-5-phenylthiazole?
A: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the thiazole ring, particularly under acidic or basic conditions, to form more polar, acyclic structures.
-
Oxidation: The amino groups and the sulfur atom in the thiazole ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.[1][2]
-
Photolysis: Exposure to UV or visible light can induce degradation, potentially through reaction with singlet oxygen, leading to complex rearrangements.[4] Compounds with aryl-thiazole motifs have shown this type of reactivity.[4]
Q: What are the ideal storage conditions to ensure the long-term stability of this compound?
A: To minimize degradation, the compound should be stored under conditions that protect it from its primary degradation triggers:
-
Solid State: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator can help manage humidity.
-
In Solution: For stock solutions (e.g., in DMSO), it is highly recommended to store them at or below -20°C.[3] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. If possible, purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
Q: Which advanced analytical techniques are best suited for the definitive identification of unknown degradation products?
A: A multi-technique approach is most effective:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-MS/MS provide highly accurate mass measurements, which allow for the determination of the elemental composition (molecular formula) of the degradants. Its MS/MS capability helps in elucidating the structure by analyzing fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. After isolating a sufficient amount of the degradation product (typically >1 mg) via preparative chromatography, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively map the molecular structure.
Data Presentation
Forced degradation studies are essential for understanding stability. The conditions below are recommended starting points based on ICH guidelines.[5][6][9]
| Stress Condition | Reagent / Parameters | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-24 hours | Ring-opened thiourea derivatives |
| Base Hydrolysis | 0.1 M NaOH | Room temp or heat at 40-60°C for 1-8 hours | Ring-opened products, potential deamination |
| Oxidation | 3% H₂O₂ | Room temp for 8-24 hours | N-oxides, sulfoxides, hydroxylated species |
| Thermal | Dry heat at 80-105°C | 24-72 hours | Decomposition into smaller fragments |
| Photolytic | ICH Q1B Option 2: >1.2 million lux-hours and >200 W-hr/m² | Variable (until degradation observed) | Complex rearranged products, photo-adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to intentionally degrade the drug substance to identify potential degradants and test the specificity of an analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions Setup:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 80°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at 60°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature in the dark.
-
Thermal: Place a solid sample in an oven at 105°C. Also, heat a stock solution sample at 80°C.
-
Photolytic: Expose solid and solution samples to a calibrated photostability chamber. Wrap a control sample in aluminum foil to serve as a dark control.
-
-
Time-Point Sampling: Withdraw aliquots from each solution at various time points (e.g., 2, 4, 8, 24 hours). For the base hydrolysis, which can be rapid, earlier time points are advisable. Neutralize the acid and base samples with an equimolar amount of base/acid before injection. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method under development. Aim for 5-20% degradation of the parent peak.
Protocol 2: Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a robust, stability-indicating method.
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in water (pH ~3-4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient Elution:
-
Run a broad scouting gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a UV detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm) or a Photo Diode Array (PDA) detector to capture the UV spectra of all peaks.
-
Injection: Inject the pooled mixture of all stressed samples from the forced degradation study.
-
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution (Rs) between the parent peak and the nearest eluting degradant peaks. Aim for Rs > 2.0.
-
If co-elution occurs, try altering the pH of Mobile Phase A or switching the organic modifier (e.g., from acetonitrile to methanol) to change selectivity.
-
Adjust the column temperature (e.g., 30-40°C) to improve peak shape and efficiency.
-
-
Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the parent peak in all stressed samples. This ensures there are no co-eluting impurities and confirms the method's specificity.
Visualizations
Potential Degradation Pathways
Caption: Major potential degradation pathways for 2,4-diamino-5-phenylthiazole.
References
-
Shaikh, N., et al. (2025). Identification and Structural Characterization of Degradation Products of Tivozanib Using LC-Q-TOF-MS/MS and NMR: An In Silico Approach for Degradation and Toxicity Prediction. Rapid communications in mass spectrometry : RCM. 11
-
Jain, D. & Basniwal, P. K. (2013). Forced degradation studies. MedCrave online. Link
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Unknown Author. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Rasayan J. Chem. Link
-
Ziebart, C., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Link
-
Jain, R., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Link
-
Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Link
-
Tejswini, P., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Link
-
Woo, J. T., Gaff, G. A., & Fennessy, M. R. (1968). A note on the effects of 2,4-diamino-5-phenylthiazole and 1, 2, 3, 4-tetrahydro-9-aminoacridine on morphine metabolism. Journal of Pharmacy and Pharmacology. Link
-
Vlčková, H., et al. (2012). Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. International Journal of Electrochemical Science. Link
-
Mounika, B., et al. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific and Research Publications. Link
-
Tzani, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. Link
-
Ulu, A., et al. (2019). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Link
-
Brand, S., et al. (1998). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). ResearchGate. Link
-
Khan, G. A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research. Link
-
Unknown Author. (2019). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst. MDPI. Link
-
Unknown Author. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu. Link
-
Brand, S., et al. (1998). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1. Link
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Raju, N. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research. Link
-
Andrews, R. & O'Connor, P. F. (Eds.). (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. Link
-
Patel, Y., et al. (2012). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. Link
-
Stolarczyk, A., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules. Link
-
Gănescu, A., et al. (2004). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry. Link
-
Unknown Author. (2018). Stability-indicating methods and their role in drug's quality control. Lösungsfabrik. Link
-
Tawa, M., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences. Link
-
Karegoudar, P., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Link
-
Dehghani, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology. Link
-
Kumar, K. A. & Raghavendra, K. R. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Link
-
Korobochkin, V. V., et al. (2004). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Combustion, Explosion, and Shock Waves. Link
-
Chen, J., et al. (2023). Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp. Frontiers in Environmental Science. Link
-
Rojas-Montoya, A., et al. (2020). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. Link
-
Kiselev, V. G., et al. (2008). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. The Journal of Physical Chemistry A. Link
-
Sanchez, B., et al. (2014). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid under visible light: Effect of synthesis route. Catalysis Today. Link
-
Dotsenko, V. V., et al. (2018). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Molbank. Link
-
Ye, S., et al. (2013). Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) by Novel Photocatalytic Material of Tourmaline-Coated TiO2 Nanoparticles: Kinetic Study and Model. Materials. Link
-
de la Cruz, P. I., et al. (2002). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Link
-
Butler, A. R., et al. (1983). Synthesis, hydrolysis reactions and conformational study of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
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- 10. biopharminternational.com [biopharminternational.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Addressing Assay Interference with 2,4-Diamino-5-phenylthiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for managing assay interference caused by the small molecule 2,4-Diamino-5-phenylthiazole. This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to identifying, understanding, and mitigating common sources of assay artifacts associated with this compound class.
A critical point of clarification is the distinction between two compounds frequently abbreviated in literature. The focus of this guide is 2,4-Diamino-5-phenylthiazole (also known as Amiphenazole). This is chemically distinct from the widely studied γ-secretase inhibitor commonly referred to as DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)[1][2]. While both are valuable research tools, their structures and properties differ significantly. This guide will focus exclusively on the thiazole derivative.
The principles and protocols outlined here are designed to ensure the integrity of your experimental data by distinguishing true biological activity from compound-driven artifacts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about it with 2,4-Diamino-5-phenylthiazole?
A1: Assay interference refers to any process where a test compound generates a false readout by interacting with assay components or the detection system, rather than the intended biological target[3]. This can lead to false positives (apparent activity where there is none) or false negatives (masking of true activity). Small molecules containing the 2-aminothiazole scaffold, such as 2,4-Diamino-5-phenylthiazole, are recognized as a potential source of interference and are sometimes classified as Pan-Assay Interference Compounds (PAINS)[4]. Therefore, rigorous counter-screens are essential to validate any observed bioactivity.
Q2: What are the most common mechanisms of assay interference for this type of compound?
A2: The primary mechanisms of interference for aromatic, heterocyclic compounds like 2,4-Diamino-5-phenylthiazole include:
-
Interference with Optical Readouts: The compound may absorb light (colorimetric interference) or emit light (autofluorescence) at the same wavelengths used by the assay, directly confounding absorbance or fluorescence-based measurements[5].
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions[6][7].
-
Chemical Reactivity: The compound may be unstable in the assay buffer or react non-specifically with assay components, particularly with proteins containing reactive cysteine residues[8][9]. The 2-aminothiazole scaffold has been noted for such reactivity[4].
-
Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species (e.g., H₂O₂) that can disrupt assay chemistry, particularly in cell viability assays like those using resazurin[10][11].
Q3: My primary screen shows a hit with 2,4-Diamino-5-phenylthiazole. What is the first step to confirm it's not an artifact?
A3: The first and most critical step is to perform an orthogonal assay [12]. This is a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding, or an LC-MS-based assay to directly measure product formation. If the compound is active in both assays, the result is more likely to be genuine.
Q4: I dissolve my 2,4-Diamino-5-phenylthiazole in DMSO. Could this be a source of problems?
A4: Yes. While DMSO is a standard solvent, some 2-aminothiazole derivatives have been shown to be unstable in DMSO stock solutions, potentially leading to dimerization or degradation over time[4]. It is crucial to use freshly prepared solutions or to verify the integrity of aged stock solutions via LC-MS. Always include a "vehicle-only" control (DMSO in assay buffer) at the same final concentration used for your test compound.
Troubleshooting Guide 1: Interference with Optical Readouts
This is one of the most common forms of interference. The intrinsic spectroscopic properties of the compound can directly add to or subtract from the assay signal.
Symptom A: High Background Signal in an Absorbance-Based Assay
You observe an apparent increase in signal (e.g., in an ELISA with a colorimetric substrate) even in no-target or no-enzyme controls.
Diagnostic Protocol 1.1: Compound Spectral Scanning
Objective: To determine if 2,4-Diamino-5-phenylthiazole absorbs light at your assay's measurement wavelength.
Methodology:
-
Prepare a solution of 2,4-Diamino-5-phenylthiazole in your final assay buffer at the highest concentration used in your experiment.
-
Use a spectrophotometer to scan the absorbance of the solution across a range of wavelengths (e.g., 300-700 nm).
-
Use the assay buffer without the compound as the blank.
-
Plot absorbance versus wavelength to generate the compound's absorbance spectrum and identify its wavelength of maximum absorbance (λmax). Studies have shown that 2,4-Diamino-5-phenylthiazole (Amiphenazole) exhibits significant UV absorbance, with peaks that can tail into the visible spectrum depending on the pH and buffer conditions[13].
Data Interpretation & Mitigation
The table below shows hypothetical data from this experiment, assuming a standard ELISA readout at 450 nm.
| Wavelength (nm) | Absorbance of Compound in Buffer | Interpretation |
| 320 | 0.85 | Strong absorbance in the UV range, consistent with published data[13]. |
| 405 | 0.15 | Some absorbance, potential for moderate interference. |
| 450 | 0.08 | Significant interference at the assay wavelength, causing a false signal. |
| 620 | 0.01 | Minimal absorbance, a better wavelength choice if the assay allows. |
Solutions:
-
Run a "Compound + Substrate" Control: In every plate, include wells with only the buffer, substrate, and your compound at each concentration tested. Subtract this background absorbance from your experimental wells.
-
Change Wavelength: If your assay chemistry allows (e.g., using a different substrate like TMB which can be read at 370 nm or 650 nm), shift to a wavelength where the compound does not absorb.
Symptom B: High Background in a Fluorescence-Based Assay
You observe a high signal in a fluorescence assay (e.g., a fluorescence polarization or FRET assay) in control wells containing only the compound and buffer.
Diagnostic Protocol 1.2: Compound Autofluorescence Check
Objective: To determine if 2,4-Diamino-5-phenylthiazole is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Methodology:
-
Add 2,4-Diamino-5-phenylthiazole at various concentrations to wells containing only the assay buffer.
-
Include a "buffer only" blank control.
-
Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your main experiment.
Causality & Mitigation
Many heterocyclic, aromatic compounds possess intrinsic fluorescence[14]. If the compound's fluorescence spectrum overlaps with that of your assay's fluorophore, it will contribute to the signal and create a false positive. While some thiazole derivatives are known to fluoresce, this property is highly dependent on the specific substitution pattern and environment[15].
Solutions:
-
Background Subtraction: As with absorbance, run parallel controls and subtract the compound's autofluorescence signal.
-
Use Time-Resolved FRET (TR-FRET): This technology uses long-lifetime lanthanide donors and introduces a delay between excitation and signal reading. This delay allows the short-lived background fluorescence from interfering compounds to decay, providing a much cleaner signal[16].
-
Shift to a Luminescence Readout: Assays based on bioluminescence (e.g., luciferase) or chemiluminescence do not use an external excitation light source, thereby eliminating autofluorescence as an issue[17]. However, compounds can still interfere by directly inhibiting the luciferase enzyme (see Troubleshooting Guide 3).
Troubleshooting Guide 2: Compound Aggregation
Aggregation is a notorious mechanism of non-specific inhibition that can be easily misinterpreted as genuine biological activity[7].
Symptom: Steep, A-Specific Dose-Response Curves
The compound shows potent activity with a very steep Hill slope (>2), and this activity is often seen across multiple, unrelated targets.
Diagnostic Protocol 2.1: Detergent Counter-Screen
Objective: To determine if the observed activity is dependent on the formation of colloidal aggregates.
Causality: Aggregates act like micelles, non-specifically sequestering and denaturing proteins[6]. This inhibition can often be reversed by including a small amount of non-ionic detergent, which disrupts the aggregates.
Methodology:
-
Run your standard assay protocol.
-
In parallel, run an identical assay plate but add 0.01% (v/v) Triton X-100 to the final assay buffer.
-
Compare the dose-response curves for 2,4-Diamino-5-phenylthiazole in the presence and absence of the detergent.
Data Interpretation & Mitigation
| Compound Conc. (µM) | % Inhibition (No Detergent) | % Inhibition (+ 0.01% Triton X-100) | Interpretation |
| 1 | 5% | 4% | No significant activity. |
| 10 | 45% | 8% | Activity is significantly reduced by the detergent. |
| 30 | 95% | 12% | Strong evidence that the observed inhibition is caused by aggregation. |
| 100 | 98% | 15% | The IC₅₀ value shifts dramatically to the right. |
Solutions:
-
Triage the Compound: If activity is confirmed to be aggregation-based, the compound is likely a non-specific inhibitor and should be deprioritized.
-
Modify Assay Conditions: If you must proceed, routinely include 0.005% - 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent aggregate formation. Note that detergents can impact some biological targets, so this must be validated.
-
Confirm with DLS: Dynamic Light Scattering (DLS) is a biophysical technique that can directly detect the formation of particles in solution, providing definitive evidence of aggregation.
Workflow for Diagnosing Assay Interference
The following diagram outlines a general workflow for identifying the root cause of suspected assay interference.
Caption: A logical workflow for troubleshooting suspected assay interference.
Troubleshooting Guide 3: Compound Reactivity and Assay-Specific Effects
Beyond broad mechanisms like aggregation, compounds can interfere in highly specific ways, such as by inhibiting a reporter enzyme.
Symptom: Reduced Signal in a Luciferase-Based Assay
Your compound shows inhibitory activity in a luciferase reporter assay or a coupled-enzyme assay that uses luciferase for readout (e.g., Kinase-Glo®, ADP-Glo™).
Diagnostic Protocol 3.1: Luciferase Counter-Screen
Objective: To determine if 2,4-Diamino-5-phenylthiazole directly inhibits the luciferase enzyme.
Causality: Many compounds identified in screens are non-specific inhibitors of reporter enzymes like firefly luciferase[16]. This is a common artifact that must be ruled out before concluding that the compound affects the upstream biological target.
Methodology:
-
Set up a simple reaction in a microplate containing assay buffer, ATP, and a recombinant firefly luciferase enzyme.
-
Add 2,4-Diamino-5-phenylthiazole across its active concentration range.
-
Initiate the reaction by adding luciferin.
-
Immediately measure the luminescence signal.
-
Calculate the % inhibition of the luciferase enzyme itself.
Interpretation & Mitigation
If the compound inhibits the luciferase enzyme with a similar potency (IC₅₀) to that observed in your primary screening assay, then the primary result is likely a false positive.
Solutions:
-
Triage the Compound: Direct inhibition of a reporter enzyme is a classic interference mechanism.
-
Change Reporter System: Switch to a different reporter system if possible, such as one using a different type of luciferase (e.g., NanoLuc®) that may have a different inhibitor profile, or switch to a non-enzymatic reporter like a fluorescent protein.
-
Use an Orthogonal Assay: Confirm the biological effect with a method that does not rely on luciferase, such as western blotting for a target phosphoprotein or qPCR for a target gene.
Mechanism of Optical Interference
The diagram below illustrates how a compound's intrinsic optical properties can lead to a false positive result in both absorbance and fluorescence assays.
Caption: How interfering compounds can generate false positives in optical assays.
References
-
Tackling assay interference associated with small molecules. ResearchGate. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Sciences & Research, 6(3). [Link]
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Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
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DAPT (chemical). Wikipedia. [Link]
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Assay Interference by Aggregation. Assay Guidance Manual. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]
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Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells. Spandidos Publications. [Link]
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Dapt. PubChem. [Link]
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What are the alternatives to dual antiplatelet therapy (DAPT) for patients who are poor responders to P2Y12 inhibitors, such as clopidogrel (Plavix)? Dr.Oracle. [Link]
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Svedruzić, Z. M., et al. (2007). Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates. Journal of Biological Chemistry, 282(47), 33963–33974. [Link]
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High-throughput combinatorial screening of antiplatelet drugs for personalized medicine. ResearchGate. [Link]
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Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. ResearchGate. [Link]
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Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases. MDPI. [Link]
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Angiolillo, D. J., et al. (2012). Switching antiplatelet regimens: alternatives to clopidogrel in patients with acute coronary syndrome undergoing PCI: a review of the literature and practical considerations for the interventional cardiologist. Catheterization and Cardiovascular Interventions, 80(3), 353–364. [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PMC. [Link]
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The DAPT Study: A Case Study in Collaboration. BAIM Institute for Clinical Research. [Link]
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Current Strategies to Guide the Antiplatelet Therapy in Acute Coronary Syndromes. MDPI. [Link]
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Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. [Link]
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Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
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Investigating Immunoassay Interferences. AACC. [Link]
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Optimization of Anti-Platelet Drug Combinations. Frontiers. [Link]
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Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. ResearchGate. [Link]
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High-throughput combinatorial screening of antiplatelet drugs for personalized medicine. PMC. [Link]
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A note on the effects of 2,4-diamino-5-phenylthiazole and 1, 2, 3, 4-tetrahydro-9-aminoacridine on morphine metabolism. PubMed. [Link]
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Fluorescent Immunoassays for Detection and Quantification of Cardiac Troponin I: A Short Review. MDPI. [Link]
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Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. SpringerLink. [Link]
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Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. MDPI. [Link]
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Advances in luminescence-based technologies for drug discovery. PMC. [Link]
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Interferences in Immunoassay. PMC. [Link]
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Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. RSC Publishing. [Link]
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Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. PMC. [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
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Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine. [Link]
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Side reactions to avoid in Hantzsch thiazole synthesis
Technical Support Center: Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to construct thiazole cores—a prevalent scaffold in pharmaceuticals.[1][2] Originally described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[3] While robust and high-yielding, the synthesis is not without its challenges.[1]
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format to address specific side reactions and experimental hurdles you may encounter. My goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is yielding a significant amount of an insoluble, high-melting point byproduct that isn't my desired thiazole. What is it and how can I prevent its formation?
Answer:
This is a classic issue in Hantzsch synthesis, particularly when using thiourea as the thioamide component. The byproduct is most likely 2,4-diamino-1,3,5-thiadiazine , a product of thiourea self-condensation.
Causality and Mechanism:
Thiourea can act as both a nucleophile and an electrophile under certain conditions. In the presence of heat or acid, one molecule of thiourea can attack the carbon of a second, protonated thiourea molecule. Subsequent cyclization and elimination of ammonia and hydrogen sulfide lead to the stable, six-membered thiadiazine ring. This side reaction is especially prevalent if the α-haloketone is not reactive enough or if its concentration is too low, allowing thiourea to react with itself.
Troubleshooting & Prevention Protocol:
-
Control Reactant Stoichiometry and Addition:
-
Use a slight excess (1.1-1.2 equivalents) of the α-haloketone to ensure the thiourea is consumed by the desired reaction pathway.
-
Consider adding the thiourea slowly to the reaction mixture containing the α-haloketone. This maintains a low concentration of free thiourea, minimizing self-condensation.
-
-
Optimize Reaction Temperature:
-
Avoid excessively high temperatures. While heat is often required to drive the Hantzsch cyclization, it also accelerates thiourea decomposition and self-condensation.
-
Recommended Protocol: Start the reaction at room temperature or even 0 °C to allow the initial S-alkylation (the first step of the Hantzsch mechanism) to occur before heating.[3] After stirring for 1-2 hours at a lower temperature, gradually heat the reaction to reflux to promote cyclization and dehydration.
-
-
Solvent Choice:
-
Polar protic solvents like ethanol or methanol are standard and generally effective.[1] They facilitate the dissolution of the reactants and the stabilization of charged intermediates.
-
In some cases, using a higher-boiling point solvent like isopropanol or n-butanol can allow for better temperature control.
-
Identification of the Byproduct:
-
Solubility: Poor solubility in common organic solvents.
-
Melting Point: Typically >200 °C.
-
Spectroscopy: The mass spectrum will not correspond to the desired product. ¹H NMR will show characteristic broad peaks for the amino groups, but will lack signals corresponding to the substituents from your α-haloketone.
Question 2: I'm using an N-substituted thiourea and an unsymmetrical α-haloketone, and my NMR shows a mixture of two isomeric products. What's causing this regioselectivity issue?
Answer:
You are observing the formation of two regioisomers: the expected 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-imino-2,3-dihydrothiazole .[4][5] This is a well-documented challenge that arises from the ambident nucleophilicity of the N-substituted thiourea.
Causality and Mechanism:
The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone.[6] However, after this initial S-alkylation, the cyclization step involves an intramolecular nucleophilic attack on the ketone's carbonyl carbon. With an N-substituted thiourea, either of the two nitrogen atoms can potentially perform this cyclization.
-
Pathway A (Kinetic Control): Attack by the substituted nitrogen leads to the 3-substituted 2-imino-2,3-dihydrothiazole.
-
Pathway B (Thermodynamic Control): Attack by the unsubstituted nitrogen leads to the more stable, aromatic 2-(substituted-amino)thiazole.
Under neutral or basic conditions, Pathway B is heavily favored, leading almost exclusively to the 2-amino-substituted thiazole.[5] However, under acidic conditions, the reaction outcome can shift dramatically.
Visualizing the Competing Pathways:
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Solvent Systems for 2,4-Diamino-5-phenylthiazole Reactions
Welcome to the technical support center for the synthesis of 2,4-Diamino-5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The focus of this resource is to provide a deep understanding of how solvent systems and other reaction parameters influence the success of this important synthetic transformation.
Introduction: The Chemistry of 2,4-Diamino-5-phenylthiazole Synthesis
2,4-Diamino-5-phenylthiazole is a key heterocyclic scaffold in medicinal chemistry, often synthesized via the Hantzsch thiazole synthesis or variations thereof. A common route involves the cyclization reaction between an α-halocarbonyl compound and a thiourea derivative. The choice of solvent is a critical parameter that can significantly impact reaction rate, yield, and purity of the final product by influencing reactant solubility, reaction mechanism, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of 2,4-Diamino-5-phenylthiazole and its derivatives?
A1: A range of solvents can be employed, with the optimal choice depending on the specific reactants and reaction conditions. Commonly used solvents include alcohols (e.g., ethanol, methanol), polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)), and chlorinated solvents (e.g., chloroform).[1][2] More environmentally friendly approaches may utilize water or polyethylene glycol (PEG) as the solvent.[3]
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity plays a crucial role in the solubility of reactants and the stabilization of charged intermediates in the reaction mechanism.[4] For the Hantzsch synthesis, a polar solvent is generally preferred to facilitate the dissolution of the ionic starting materials and intermediates. However, excessively high polarity can sometimes lead to undesired side reactions.
Q3: Can I run the reaction neat or under solvent-free conditions?
A3: Yes, solvent-free, or "green" chemistry, approaches have been successfully applied to the synthesis of thiazole derivatives.[3][5] These methods, often assisted by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simplified work-up procedures.
Q4: I am observing a low yield. What are the first steps in troubleshooting?
A4: Low yield is a common issue that can stem from several factors.[4][6] Begin by verifying the purity of your starting materials, as impurities can inhibit the reaction or lead to side products. Next, re-evaluate your reaction temperature and time. Finally, consider if your chosen solvent is optimal for your specific substrates.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.[6] Using an appropriate solvent system for your TLC will allow you to visualize the progress and determine the optimal reaction time.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of 2,4-Diamino-5-phenylthiazole.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solutions |
| Suboptimal Solvent | The solubility of reactants and intermediates is critical. If your starting materials are not fully dissolved, the reaction will be slow and incomplete. | Screen a variety of solvents with different polarities (e.g., ethanol, DMF, acetonitrile).[2][7] Consider using a co-solvent system to fine-tune the polarity. |
| Incorrect Reaction Temperature | The reaction rate is highly dependent on temperature. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition or side product formation.[4][6] | Optimize the temperature in increments. Refluxing is a common starting point for many thiazole syntheses.[8][9] Microwave-assisted synthesis can often provide rapid and uniform heating, leading to improved yields.[7] |
| Poor Quality of Starting Materials | Impurities in the starting materials can act as catalysts for side reactions or inhibit the desired transformation. | Ensure the purity of your α-haloketone and thiourea derivatives. Recrystallize or purify starting materials if necessary. |
| Inefficient Catalyst or Incorrect Base | Many thiazole syntheses benefit from the presence of a catalyst or a base to facilitate the cyclization step.[7] | If using a base (e.g., triethylamine, pyridine, sodium acetate), ensure it is of good quality and used in the correct stoichiometric amount.[2] For catalyzed reactions, screen different catalysts to find the most effective one for your system. |
Problem 2: Formation of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Explanation | Recommended Solutions |
| Side Reactions | The reactants can undergo alternative reaction pathways, leading to undesired products. For example, the α-haloketone can self-condense. | Adjusting the reaction temperature and the rate of addition of reactants can minimize side reactions. A lower temperature may favor the desired pathway. |
| Over-reaction or Decomposition | Prolonged reaction times or excessive heat can lead to the decomposition of the desired product or further reactions. | Monitor the reaction closely using TLC to determine the point of maximum product formation and avoid prolonged heating. |
| Incorrect Work-up Procedure | The work-up procedure is critical for isolating the pure product. Improper pH adjustment or extraction can lead to the co-extraction of impurities. | Ensure the pH is adjusted correctly during the work-up to precipitate the product or facilitate its extraction. Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. |
Problem 3: Product Purification Challenges
Isolating the pure 2,4-Diamino-5-phenylthiazole can be difficult due to its physical properties.
| Potential Cause | Explanation | Recommended Solutions |
| Poor Solubility of the Product | The product may be sparingly soluble in common organic solvents, making recrystallization or column chromatography challenging. | For recrystallization, screen a wide range of solvents and solvent mixtures to find a system where the product has good solubility at elevated temperatures and poor solubility at room temperature.[1] If column chromatography is necessary, a polar solvent system may be required. |
| Product is an Oil or Gummy Solid | The product may not crystallize easily, making it difficult to handle and purify. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be the best option. |
Experimental Protocols
General Procedure for the Synthesis of 2,4-Diamino-5-phenylthiazole
This is a general guideline; specific amounts and conditions should be optimized for your particular substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) in a suitable solvent (e.g., ethanol).
-
Addition of Thiourea: Add an equimolar amount of the thiourea derivative to the solution.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., reflux) for the determined amount of time. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the free base.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[1]
Visualization of Concepts
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield in 2,4-Diamino-5-phenylthiazole synthesis.
Hantzsch Thiazole Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch synthesis for 2,4-Diamino-5-phenylthiazole formation.
References
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
- Technical Support Center: Optimizing Thiazole Cyclization Reactions - Benchchem. (n.d.).
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). National Institutes of Health.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
- Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Formation - Benchchem. (n.d.).
- Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate.
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
- Technical Support Center: 2-Aminothiazole Derivative Synthesis - Benchchem. (n.d.).
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI.
- Thiazole synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of some new 5- substituted of - JOCPR. (n.d.).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.
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- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 2,4-Diamino-5-phenylthiazole Monohydrobromide
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals involved in the synthesis of 2,4-Diamino-5-phenylthiazole Monohydrobromide. Navigating the complexities of scaling up a synthetic route from the bench to a pilot plant requires a deep understanding of the reaction mechanism, critical process parameters, and potential pitfalls. This document provides not only step-by-step protocols but also the causal logic behind experimental choices, troubleshooting solutions for common issues, and answers to frequently asked questions, ensuring a robust and reproducible scale-up process.
Synthesis Overview and Reaction Mechanism
The preparation of 2,4-diamino-5-phenylthiazole is most effectively achieved through a variation of the classic Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-halocarbonyl compound, or a synthetic equivalent, with a thiourea derivative. For the synthesis of this specific diamino-substituted thiazole, the key starting materials are α-bromophenylacetonitrile and guanylthiourea (amidinothiourea). The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring.
The overall reaction is as follows:
α-Bromophenylacetonitrile + Guanylthiourea → this compound
The hydrobromide salt is typically formed directly during the reaction, which often aids in the precipitation and purification of the final product.[3]
Reaction Mechanism
The mechanism involves the initial nucleophilic attack of the sulfur atom from guanylthiourea onto the electrophilic carbon bearing the bromine atom in α-bromophenylacetonitrile. This is followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable aromatic thiazole ring.
Caption: Proposed mechanism for the Hantzsch-type synthesis.
Experimental Protocols: From Bench to Pilot Scale
Scaling up requires careful consideration of heat management, reagent addition rates, and mixing efficiency. The following protocols provide guidance for both laboratory and pilot-scale synthesis.
Data Presentation: Reagent Stoichiometry and Yield
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Key Consideration |
| α-Bromophenylacetonitrile | 14.4 g (73.5 mmol, 1.0 eq) | 720 g (3.67 mol, 1.0 eq) | Purity is critical; impurities can lead to side products. |
| Guanylthiourea | 9.5 g (80.8 mmol, 1.1 eq) | 475 g (4.04 mol, 1.1 eq) | A slight excess ensures complete consumption of the bromo-compound. |
| Solvent (Ethanol) | 150 mL | 7.5 L | Sufficient volume is needed to maintain a stirrable slurry. |
| Reaction Temperature | 78°C (Reflux) | 75-80°C (Controlled) | Monitor internal temperature closely to control exotherm. |
| Reaction Time | 4-6 hours | 6-8 hours | Monitor by TLC/HPLC until starting material is consumed. |
| Typical Yield | 80-90% | 80-88% | Yield may slightly decrease on scale-up due to handling losses. |
Detailed Protocol 1: Laboratory Scale Synthesis (10 g)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add ethanol (150 mL), α-bromophenylacetonitrile (14.4 g, 73.5 mmol), and guanylthiourea (9.5 g, 80.8 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The mixture will become a thick slurry.[2][4]
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) until the α-bromophenylacetonitrile spot has disappeared (typically 4-6 hours).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The product is obtained as a slightly yellow to off-white powder.[3]
Detailed Protocol 2: Pilot Scale Synthesis (500 g)
-
Setup: Use a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, a nitrogen inlet, and a temperature probe.
-
Inerting: Purge the reactor with nitrogen to ensure an inert atmosphere.
-
Charging Reagents: Charge the reactor with ethanol (7.5 L) and guanylthiourea (475 g, 4.04 mol). Begin stirring to form a suspension.
-
Controlled Addition: In a separate vessel, dissolve α-bromophenylacetonitrile (720 g, 3.67 mol) in a minimal amount of ethanol if necessary, or add as a powder in portions. Add the α-bromophenylacetonitrile to the reactor over 30-45 minutes. Causality: This controlled addition is crucial to manage the initial exotherm of the S-alkylation step.
-
Reaction: Heat the reactor contents to 75-80°C using the reactor jacket. Maintain a steady internal temperature and vigorous agitation to ensure good mixing of the slurry.
-
Monitoring: Monitor the reaction via HPLC analysis of withdrawn samples until the starting material is <1% remaining (typically 6-8 hours).
-
Isolation: Cool the reactor to 5-10°C over 2-3 hours. Hold at this temperature for at least 2 hours to ensure complete crystallization.
-
Filtration: Transfer the slurry to a filter-dryer (or use a large Buchner funnel) and collect the product under vacuum.
-
Washing: Wash the product cake with pre-chilled ethanol (2 x 1.5 L) and then a suitable, less polar solvent like methyl tert-butyl ether (MTBE) (2 x 1.5 L).
-
Drying: Dry the product under vacuum with a nitrogen sweep at 50-60°C until the loss on drying (LOD) is within specification.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield is significantly lower than expected. What are the possible causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Verify this by TLC or HPLC. If incomplete, extend the reaction time. On a larger scale, poor mixing can create "dead spots" in the reactor, preventing reagents from interacting. Ensure agitation is sufficient to keep the slurry well-suspended.
-
Starting Material Quality: Impurities in the α-bromophenylacetonitrile, such as the corresponding alcohol or dibrominated species, can lead to side reactions. Use material with >98% purity. Similarly, ensure the guanylthiourea is dry and of high quality.
-
Side Reactions: The nitrile group in the starting material can be susceptible to hydrolysis under prolonged heating in acidic conditions (HBr is generated), forming an amide byproduct. Minimizing reaction time once completion is reached is key.
-
Purification Losses: The product has some solubility in ethanol, especially when warm. Ensure the mixture is thoroughly cooled before filtration and use cold solvent for washing to minimize losses.
Q2: The reaction is sluggish or stalls completely. How can I improve the reaction rate?
A2:
-
Temperature: Ensure the internal reaction temperature is consistently at reflux (75-80°C). On a large scale, inefficient heating can lead to lower-than-expected internal temperatures.
-
Solvent: While ethanol is standard, other polar protic solvents like isopropanol can be investigated, as they may offer better solubility profiles for the intermediates. However, any change in solvent requires full re-validation.
-
Reagent Stoichiometry: Confirm that at least a 1.1 molar equivalent of guanylthiourea is used. A slight excess helps drive the reaction to completion.
Q3: I am observing a significant, difficult-to-remove colored impurity in my final product. What is it and how can I prevent it?
A3:
-
Oxidation/Degradation: Aminothiazoles can be susceptible to oxidative degradation, especially under prolonged heating, which can form colored impurities.[5] Maintaining a nitrogen atmosphere, particularly on a larger scale, can mitigate this.
-
Starting Material Impurities: Colored impurities in the α-bromophenylacetonitrile can carry through the process. Consider purifying the starting material via distillation or recrystallization if its quality is suspect.
-
Removal: If a colored impurity is present, a charcoal treatment of the product dissolved in a suitable solvent followed by recrystallization may be effective. However, this adds steps and reduces overall yield. Prevention is the better strategy.
Q4: The product filtration is extremely slow. How can I improve it?
A4: Slow filtration is usually due to very fine particle size.
-
Controlled Cooling: A rapid "crash" cooling of the reaction mixture can lead to the formation of very small, needle-like crystals that clog the filter. Implement a controlled, gradual cooling ramp (e.g., 20°C per hour) to promote the growth of larger, more easily filtered crystals.
-
Agitation During Cooling: Reducing the agitation speed during the final stages of cooling can sometimes prevent the breaking of crystals and formation of fines.
-
Anti-Solvent Addition: While not in the primary protocol, adding a miscible anti-solvent (like MTBE or heptane) at the end of the reaction can sometimes improve crystal habit and filtration characteristics, but this must be carefully validated.
Frequently Asked Questions (FAQs)
Q1: Why is the product isolated as a monohydrobromide salt?
A1: The hydrobromide salt form offers several advantages.[3] Firstly, HBr is a byproduct of the condensation reaction, making this the natural form to isolate without an additional basic workup. Secondly, salts often have better crystallinity and are more stable than the corresponding free base, which simplifies purification by recrystallization and improves shelf-life. The salt form also enhances solubility in polar solvents.[3]
Q2: What are the critical safety precautions for this process?
A2:
-
α-Bromophenylacetonitrile: This is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exotherm: The initial reaction is exothermic. On a large scale, uncontrolled addition can lead to a dangerous temperature spike. Always add the α-bromophenylacetonitrile portion-wise or via an addition funnel and have a cooling system ready.
-
HBr Gas: Hydrogen bromide gas is generated during the reaction. Ensure the reaction is performed in a fume hood or a well-vented area, and consider using a scrubber for the off-gas on a pilot scale.
Q3: What analytical methods are recommended for quality control?
A3:
-
Identification: Use FTIR and ¹H NMR to confirm the structure of the final product.
-
Purity: HPLC with UV detection is the preferred method for determining purity and quantifying any impurities.
-
Residual Solvents: Gas Chromatography (GC) should be used to test for residual ethanol, ether, or other solvents used in the process.
-
Physical Properties: Melting point and Loss on Drying (LOD) are also important quality control tests.
Process Workflow and Scale-Up Logic
The transition from lab to pilot scale involves shifting from glassware to a controlled reactor system. The logic is to maintain the core reaction parameters while enhancing safety, control, and material handling efficiency.
Caption: Workflow for the scaled-up synthesis process.
References
- H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. thieme-connect.com.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
- Common methods for the synthesis of 2-aminothiazole.
- Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry.
- Synthesis of 2-(2,4-Diaminothiazol-5-Oyl) Benzothiazoles. Scribd.
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research.
- This compound CAS 6020-54-8. ChemicalBook.
- This compound - 6020-54-8. Vulcanchem.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (6020-54-8) for sale [vulcanchem.com]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Accelerating 2,4-Diamino-5-phenylthiazole Synthesis
This guide provides researchers, chemists, and drug development professionals with actionable strategies and in-depth technical insights for reducing the reaction time in the synthesis of 2,4-Diamino-5-phenylthiazole and its derivatives. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format.
Q1: My reaction is extremely slow, taking over 12 hours, or has stalled completely. What are the primary factors to investigate?
A1: A sluggish or stalled reaction in this context typically points to three areas: insufficient activation energy, poor reagent solubility, or catalyst inefficiency.
-
Activation Energy: The Hantzsch-type synthesis of the thiazole core is an endergonic process that requires a significant energy input to overcome the activation barrier for the key cyclization and dehydration steps. Conventional reflux at atmospheric pressure may not be sufficient.
-
Catalysis: The reaction can be significantly accelerated with a suitable catalyst. Without one, you are relying solely on thermal energy, which is often inefficient.
-
Solvent Choice: The polarity and protic nature of the solvent are critical. A suboptimal solvent can hinder the stabilization of charged intermediates, slowing the reaction.
Q2: I'm seeing significant side product formation, which complicates purification. How can I improve selectivity while maintaining a reasonable reaction rate?
A2: This is a classic optimization challenge. The goal is to provide enough energy for the desired reaction to proceed quickly without providing so much that alternative pathways become favorable.
-
Lower Temperature with a More Active Catalyst: Instead of relying on very high temperatures (e.g., high-boiling solvents like DMF), which can cause degradation, use a more efficient catalyst at a more moderate temperature. For example, a copper-catalyzed reaction in refluxing ethanol (78°C) can provide high yields rapidly, minimizing the thermal stress on the reactants and products.[3]
-
Stoichiometry Control: Ensure precise control over your starting materials. A slight excess (e.g., 1.2 equivalents) of the thiourea or amidinothiourea component is often used to ensure the complete consumption of the more valuable α-haloketone intermediate, but a large excess can lead to side reactions.[3]
-
One-Pot, Multi-Component Approach: Sometimes, generating the α-haloketone in situ from the corresponding ketone (e.g., phenacyl bromide from acetophenone) and immediately reacting it can prevent the isolation of unstable intermediates and reduce side product formation.
Q3: My yield is low even though TLC analysis shows the starting material is fully consumed. Where could I be losing my product?
A3: Product loss is often due to issues during the workup and purification steps, especially given the polar nature of the aminothiazole core.
-
Workup Procedure: The standard workup involves pouring the reaction mixture into ice water or a basic solution (like aqueous NaOH or NH4OH) to precipitate the product.[7][8] If your product has some water solubility, you could be losing a significant amount in the aqueous filtrate. Try extracting the aqueous layer with a more polar organic solvent like ethyl acetate after precipitation.
-
pH Sensitivity: The amino groups on the thiazole ring make the molecule basic. Ensure the pH during workup is carefully controlled. The product is typically least soluble at a neutral to slightly basic pH (7-8).[9]
-
Adsorption on Catalyst: If using a heterogeneous catalyst, ensure it is washed thoroughly with a polar solvent after filtration to recover any adsorbed product.
-
Recrystallization Solvent: Choose your recrystallization solvent carefully. Methanol or ethanol are commonly used.[7] Using a solvent system where the product is highly soluble when hot but poorly soluble when cold is key to maximizing recovery.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2,4-diaminothiazoles?
A1: The synthesis of 2,4-diamino-5-phenylthiazole is a variation of the classic Hantzsch thiazole synthesis. It involves the condensation and subsequent cyclization of an α-halocarbonyl compound with a thiourea derivative. For a 2,4-diamino product, the sulfur-containing nucleophile is typically an amidinothiourea or a related synthon.
The key steps are:
-
Nucleophilic Attack: The sulfur atom of the amidinothiourea attacks the electrophilic carbon of the α-halocarbonyl (e.g., 2-bromo-1-phenylethan-1-one).
-
Intermediate Formation: This forms an S-alkylated intermediate.
-
Cyclization: An intramolecular nucleophilic attack by one of the nitrogen atoms onto the carbonyl carbon occurs.
-
Dehydration: The resulting thiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This final step is often the rate-limiting step and is significantly accelerated by heat and acid catalysis.
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// Edges Reactants -> S_Alkylation [label="Nucleophilic\nAttack"]; S_Alkylation -> Cyclization [label="Rotation & Folding"]; Cyclization -> Thiazoline [label="Ring Closure"]; Thiazoline -> Product [label="Dehydration\n(-H2O)"]; }
Caption: Fig 1. Hantzsch-type mechanism for 2,4-diaminothiazole synthesis.
Q2: How do different energy sources, like conventional heating vs. microwave, impact reaction time?
A2: The method of energy delivery has a profound impact on reaction kinetics.
-
Conventional Heating (e.g., oil bath): Heats the vessel from the outside in. This is a slow process of heat transfer via conduction and convection, often leading to inefficient and uneven heating of the reaction mixture. This is why these reactions can take many hours.[7]
-
Microwave Irradiation: Uses microwave radiation to directly excite polar molecules within the reaction mixture simultaneously. This results in rapid, uniform, and highly efficient heating, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[1][2]
Table 1: Comparison of Heating Methods on Reaction Time
| Parameter | Conventional Reflux | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | 5 - 12 hours[7][9] | 10 - 30 minutes[1][3] | >95% time reduction |
| Heating Mechanism | Conduction/Convection | Direct Molecular Excitation | Rapid & Uniform Heating |
| Typical Yield | 60 - 85% | 85 - 95% | Higher throughput |
| Process Control | Less precise | Precise temperature/pressure control | High reproducibility |
Q3: What is the role of the solvent and how do I choose the best one?
A3: The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism by stabilizing intermediates and transition states.[10] For the Hantzsch synthesis, which involves charged intermediates, polar solvents are essential.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are generally the best choice. They can solvate both the reactants and the ionic intermediates through hydrogen bonding, which lowers the overall activation energy of the reaction. Ethanol is frequently cited as the optimal solvent, providing a good balance of solubility and reaction acceleration.[3][6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): While polar, they can only stabilize cations effectively and are less effective at stabilizing the anionic portions of the transition states. They are sometimes used but often result in slower reactions compared to protic solvents.[3]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are unsuitable as they cannot stabilize the charged intermediates, leading to extremely slow or non-existent reactions.
Table 2: Effect of Solvent on a Model Thiazole Synthesis[3]
| Solvent | Time (h) | Yield (%) | Rationale for Performance |
| Ethanol | 0.5 | 93% | Optimal; polar protic, stabilizes intermediates effectively. |
| Methanol | 1 | 85% | Good performance, but lower boiling point may limit rate. |
| Acetonitrile | 1 | 75% | Polar aprotic, less effective at stabilizing transition states. |
| DMF | 0.5 | 78% | High boiling point, but can lead to side reactions. |
| Water | 5 | 30% | Poor reactant solubility often outweighs polarity benefits. |
Workflow & Protocols for Accelerated Synthesis
Below is a troubleshooting workflow and two detailed protocols for rapid synthesis.
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// Nodes Start [label="Reaction Stalled or\nTime > 8 hours?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temperature at Reflux?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Is a Catalyst Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Is Solvent Ethanol?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Action_Temp [label="Increase Temperature or\nSwitch to Microwave", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Catalyst [label="Add Catalyst\n(e.g., 10 mol% Copper Silicate)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Solvent [label="Change Solvent to Ethanol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Time Reduced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Temp [label="Yes"]; Check_Temp -> Check_Catalyst [label="Yes"]; Check_Temp -> Action_Temp [label="No"]; Action_Temp -> Check_Catalyst;
Check_Catalyst -> Check_Solvent [label="Yes"]; Check_Catalyst -> Action_Catalyst [label="No"]; Action_Catalyst -> Check_Solvent;
Check_Solvent -> Success [label="Yes"]; Check_Solvent -> Action_Solvent [label="No"]; Action_Solvent -> Success;
Start -> Success [label="No"]; }
Caption: Fig 2. Troubleshooting workflow for slow reactions.
Protocol 1: High-Efficiency Heterogeneous Catalysis
This protocol is adapted from methodologies using copper silicate, which offers excellent yields, short reaction times, and easy catalyst recovery.[3]
-
Vessel Preparation: To a 50 mL round-bottom flask, add the α-halocarbonyl (e.g., 2-bromo-1-phenylethan-1-one) (1 mmol), amidinothiourea (1.2 mmol), and copper silicate (10 mol %).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase. The reaction is typically complete within 30-45 minutes.
-
Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter it to recover the solid copper silicate catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Product Isolation: Pour the filtrate over crushed ice to precipitate the crude 2,4-diamino-5-phenylthiazole.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from methanol or ethanol to obtain the pure compound.
Protocol 2: Ultrafast Microwave-Assisted Synthesis
This protocol leverages the power of microwave irradiation to achieve completion in minutes.[1][2]
-
Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the α-halocarbonyl (1 mmol), amidinothiourea (1.2 mmol), and ethanol (5 mL). A catalyst (e.g., 5 mol% iodic acid) can be added to further accelerate the reaction.
-
Microwave Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 10-15 minutes.
-
Cooling: After the irradiation period, cool the vessel to room temperature (using the instrument's compressed air cooling).
-
Product Isolation: Open the vessel and pour the contents into ice-cold water (20 mL) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.
References
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - NIH. (2025).
-
Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. (2018). Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst - Letters in Applied NanoBioScience. (2022). Available at: [Link]
-
Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a) - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles - ResearchGate. (2008). Available at: [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Available at: [Link]
-
(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. (2014). Available at: [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (2022). Available at: [Link]
-
Iodic Acid Catalyzed Efficient Synthesis of 2- Amino Thiazoles - IJRASET. (n.d.). Available at: [Link]
-
One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation - ResearchGate. (2010). Available at: [Link]
-
Synthesis of some new 5- substituted of - JOCPR. (n.d.). Available at: [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC - NIH. (2016). Available at: [Link]
-
Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on... - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC - NIH. (2016). Available at: [Link]
-
Solvent Effects on the Menshutkin Reaction - arXiv. (2021). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. ijraset.com [ijraset.com]
- 6. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
Technical Support Center: Enhancing the Stability of 2,4-Diamino-5-phenylthiazole Stock Solutions
Welcome to the Technical Support Center for 2,4-Diamino-5-phenylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the preparation, storage, and troubleshooting of stock solutions of this valuable research compound. Our goal is to ensure the integrity and stability of your experimental reagents, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2,4-Diamino-5-phenylthiazole?
A1: 2,4-Diamino-5-phenylthiazole exhibits good solubility in polar aprotic solvents. For most biological applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is also slightly soluble in methanol and ethanol.[2][3] For applications where DMSO is not suitable, ethanol can be considered, though solubility may be lower.[4] It is sparingly soluble in water.[2][3] The monohydrobromide salt form of the compound will exhibit enhanced solubility in polar solvents.[2]
Q2: What is the recommended concentration for a stock solution?
A2: A common starting concentration for a stock solution is 10 mM.[5] However, the optimal concentration depends on the specific requirements of your assay and the solubility of your particular batch of the compound. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.[6] Storing solutions at very high concentrations can increase the likelihood of precipitation upon freezing and thawing.[6]
Q3: How should I store the stock solution to ensure its stability?
A3: Long-term storage of 2,4-Diamino-5-phenylthiazole stock solutions in DMSO should be at -20°C or -80°C in tightly sealed vials.[6][7] Crucially, a study on a structurally similar 2-aminothiazole derivative demonstrated significant degradation when stored in DMSO at room temperature, while the compound remained stable for at least two months at -20°C.[5] To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[6][8]
Q4: How long can I store the stock solution?
A4: When stored properly at -20°C or -80°C, a DMSO stock solution of a stable small molecule can be viable for up to one month at -20°C and up to six months at -80°C.[7][9] However, for critical experiments, it is always best to use a freshly prepared stock solution or one that has been stored for a minimal amount of time.[5]
Q5: What are the signs of degradation in my stock solution?
A5: Visual signs of degradation can include a change in the color of the solution (e.g., from colorless to yellow or brown) or the appearance of precipitate upon thawing.[5][8] However, degradation can occur without any visible changes. A decrease in the expected biological activity of the compound in your assay is a strong indicator of degradation. For definitive assessment, analytical methods such as HPLC or LC-MS can be used to check for the appearance of degradation products.
Troubleshooting Guide
Issue 1: My 2,4-Diamino-5-phenylthiazole powder is difficult to dissolve in DMSO.
-
Potential Cause: The compound may have absorbed moisture, or the solvent quality may be suboptimal.
-
Recommended Action:
-
Ensure you are using high-purity, anhydrous DMSO.[1] DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility of hydrophobic compounds.[1]
-
Gently warm the solution in a 37°C water bath and vortex or sonicate the vial to aid dissolution.[4][8] Be cautious, as excessive heat can degrade some compounds.[6]
-
If the compound still does not dissolve, the desired concentration may exceed its solubility limit. Consider preparing a more dilute stock solution.[8]
-
Issue 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
-
Potential Cause: The compound has low aqueous solubility, and the abrupt change in solvent polarity upon dilution causes it to crash out of solution.[6][10]
-
Recommended Action:
-
Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration before the final dilution into the aqueous medium.[1][9] This gradual change in concentration can help prevent precipitation.
-
Vigorous Mixing: When performing the final dilution, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.[11]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both solubility issues and potential cellular toxicity.[7][9]
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent like PEG400 or a surfactant like Tween 80 to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[10]
-
Issue 3: I observe a gradual loss of activity of my compound in my experiments over time.
-
Potential Cause: The compound is degrading in the stock solution due to improper storage or handling. The aminothiazole scaffold can be susceptible to several degradation pathways.
-
Scientific Rationale & Recommended Action:
-
Oxidative Degradation: The thiazole ring and amino groups can be susceptible to oxidation.[5] The presence of dissolved oxygen in the solvent can facilitate this process.
-
Hydrolytic Degradation: The amino groups and the thiazole ring itself can be susceptible to hydrolysis, particularly at non-neutral pH.[14][15]
-
Prevention: Ensure your DMSO is anhydrous. When diluting into aqueous buffers, use freshly prepared buffers at a pH that is optimal for your experiment and as close to neutral as is feasible.
-
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, undergoing degradation upon exposure to UV or even visible light.[16][17][18]
-
Prevention: Protect the solid compound and stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.[13] Perform solution preparation and dilutions in a subdued lighting environment where possible.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2,4-Diamino-5-phenylthiazole in DMSO
Materials:
-
2,4-Diamino-5-phenylthiazole (solid powder)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-handling: Before opening, centrifuge the vial containing the solid 2,4-Diamino-5-phenylthiazole to ensure all the powder is at the bottom.[7]
-
Calculation: Calculate the mass of 2,4-Diamino-5-phenylthiazole required to make your desired volume of a 10 mM stock solution (Molecular Weight: 189.25 g/mol ).
-
Weighing: Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound into a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex until the compound is completely dissolved. If necessary, sonicate or gently warm the solution in a 37°C water bath.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.[6][7]
Protocol 2: Serial Dilution of DMSO Stock Solution into Aqueous Buffer
Materials:
-
10 mM stock solution of 2,4-Diamino-5-phenylthiazole in DMSO
-
100% DMSO
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions of your 10 mM stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you could first prepare a 100 µM intermediate stock in DMSO.
-
Final Dilution: Pre-warm your aqueous buffer to the desired temperature. While vigorously vortexing the aqueous buffer, add the required volume of the intermediate DMSO stock dropwise.
-
Final Mixing: Continue to vortex for a few seconds after the addition is complete to ensure homogeneity.
-
Use Immediately: Use the final diluted solution in your experiment immediately, as the compound may be less stable in the aqueous environment.
Visualizations
Caption: Recommended workflow for preparing and diluting 2,4-Diamino-5-phenylthiazole solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-DIAMINO-5-PHENYLTHIAZOLE MONOHYDROBROMIDE CAS#: 6020-54-8 [m.chemicalbook.com]
- 3. 6020-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dmsostore.com [dmsostore.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative In Vitro Analysis of Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Benchmarking Against the 2,4-Diamino-5-phenylthiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inducible nitric oxide synthase (iNOS) enzyme is a critical mediator in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that contribute to the pathophysiology of numerous inflammatory diseases. Consequently, the development of potent and selective iNOS inhibitors remains a significant therapeutic goal. This guide provides a comparative in vitro analysis of several well-established iNOS inhibitors, namely 1400W , L-N⁶-(1-iminoethyl)lysine (L-NIL) , Aminoguanidine , and GW274150 .
While direct experimental data on the iNOS inhibitory activity of 2,4-Diamino-5-phenylthiazole is not extensively available in peer-reviewed literature, this document will leverage structure-activity relationship (SAR) insights from related 2-aminothiazole derivatives to contextualize its potential. We will present a detailed examination of the in vitro potency and selectivity of the comparator compounds, supported by established experimental protocols, to offer a robust framework for researchers evaluating novel iNOS-targeting molecules.
The Role of iNOS in Inflammatory Signaling
Inducible NOS is transcriptionally activated by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). Once expressed, it catalyzes the conversion of L-arginine to L-citrulline, generating significant quantities of NO. This overproduction of NO is implicated in a range of inflammatory conditions, making iNOS a prime target for therapeutic intervention. The goal of selective iNOS inhibition is to mitigate the detrimental effects of excessive NO while preserving the vital physiological functions of the constitutive NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).
Caption: Simplified iNOS signaling pathway.
The 2-Aminothiazole Scaffold: A Structure of Interest
While specific inhibitory data for 2,4-Diamino-5-phenylthiazole against iNOS is sparse, the 2-aminothiazole scaffold has been explored in the context of NOS inhibition. Studies on various 2-aminothiazole derivatives suggest that appropriate substitutions on the thiazole ring can influence both potency and selectivity for iNOS.[1] However, the introduction of bulky or hydrophilic substituents at various positions of the 2-aminothiazole ring has been shown to decrease or abolish inhibitory activity against NOS.[1] Further experimental evaluation of 2,4-Diamino-5-phenylthiazole is necessary to determine its specific inhibitory profile.
Comparative Analysis of Established iNOS Inhibitors
To provide a benchmark for the evaluation of new chemical entities, we present a comparative summary of well-characterized iNOS inhibitors.
| Inhibitor | IC50 for iNOS | Selectivity over nNOS | Selectivity over eNOS | Mechanism of Action |
| 1400W | Kd ≤ 7 nM[2] | ~285-fold (Ki = 2 µM)[2][3] | ~7140-fold (Ki = 50 µM)[2][3] | Slow, tight-binding, irreversible |
| L-NIL | 0.4-3.3 µM[4][5] | ~5-23 fold (IC50 = 17-92 µM)[4] | ~2-11 fold (IC50 = 8-38 µM)[4] | Competitive with L-arginine |
| Aminoguanidine | IC50 = 2.1 µM[6] | Moderately selective[7][8] | Moderately selective[7][8] | Competitive inhibitor |
| GW274150 | IC50 = 2.19 µM (human)[9] | >80-fold (human)[9][10] | >100-fold (human)[9][10] | NADPH-dependent, competitive with L-arginine |
Note: IC50 and Ki values can vary depending on the specific assay conditions, species, and enzyme source.
In Vitro Experimental Protocols
A standardized and reproducible in vitro assay is crucial for the accurate assessment of iNOS inhibitory activity. The following section details a common workflow for evaluating potential inhibitors in a cell-based model.
Cell Culture and iNOS Induction
The murine macrophage cell line RAW 264.7 is a widely used model for studying iNOS induction and inhibition.[11]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2,4-Diamino-5-phenylthiazole) or known inhibitors for 1-2 hours.
-
iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of iNOS. Include a vehicle control (cells with LPS but no inhibitor) and a negative control (cells without LPS or inhibitor).
-
Incubation: Incubate the cells for 24 hours to allow for iNOS expression and subsequent NO production.
Measurement of Nitric Oxide Production (Griess Assay)
The production of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[11]
-
Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 2.5% phosphoric acid.
-
-
Reaction: In a new 96-well plate, mix equal volumes (e.g., 100 µL) of the collected supernatant and the Griess reagent (prepared by mixing equal parts of Reagent A and B just before use).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[11]
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated by comparing the nitrite levels in inhibitor-treated wells to the vehicle-treated (LPS-stimulated) wells.
Caption: Workflow for in vitro iNOS inhibition screening.
Cell Viability Assay
To ensure that the observed reduction in NO production is due to iNOS inhibition and not cellular toxicity, a cell viability assay (e.g., MTT or resazurin) should be performed in parallel.
Conclusion and Future Directions
The selective inhibition of iNOS holds significant promise for the treatment of a wide array of inflammatory disorders. This guide has provided a comparative overview of several leading iNOS inhibitors, highlighting their in vitro potency and selectivity. While the thiazole scaffold is of interest in medicinal chemistry, the specific iNOS inhibitory capacity of 2,4-Diamino-5-phenylthiazole remains to be elucidated through direct experimental testing. The detailed protocols provided herein offer a validated framework for such investigations. Future research should focus on the systematic evaluation of novel chemical entities, like 2,4-Diamino-5-phenylthiazole, to identify next-generation iNOS inhibitors with improved therapeutic profiles.
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Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-638. [Link]
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Cuzzocrea, S., et al. (2004). Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation. British Journal of Pharmacology, 143(1), 133–141. [Link]
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Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. [Link]
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Mabley, J. G., et al. (2003). GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury. Kidney International, 63(3), 853-865. [Link]
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Cuzzocrea, S., et al. (2004). Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation. British Journal of Pharmacology, 143(1), 133–141. [Link]
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Bîcu, E., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research, 36(6), 704-715. [Link]
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Nakane, M., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 438(3), 147-153. [Link]
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Corbett, J. A., et al. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods, 10(1), 21-30. [Link]
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Corbett, J. A., et al. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods, 10(1), 21-30. [Link]
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Castillo, E., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS Neglected Tropical Diseases, 14(10), e0008775. [Link]
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Castillo, E., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS Neglected Tropical Diseases, 14(10), e0008775. [Link]
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Cross, A. H., et al. (1994). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. The Journal of Clinical Investigation, 93(6), 2684-2690. [Link]
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Panda, D., et al. (2012). iNOS/PGE2 inhibitors as a novel template for analgesic/anti-inflammatory activity: Design, synthesis, in vitro biological activity and docking studies. Bioorganic & Medicinal Chemistry Letters, 22(23), 7168-7172. [Link]
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A Guide to Ensuring Reproducibility of Biological Data for 2,4-Diamino-5-phenylthiazole and its Analogs
In the landscape of drug discovery and development, the reproducibility of biological data is the bedrock of scientific integrity and progress. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reliability and reproducibility of experimental data generated for 2,4-Diamino-5-phenylthiazole, a scaffold of significant interest due to its diverse biological activities. By integrating field-proven insights with technical accuracy, this document will navigate the complexities of experimental design, execution, and data interpretation, with a focus on self-validating protocols and authoritative grounding.
Introduction: The Significance of 2,4-Diamino-5-phenylthiazole and the Reproducibility Imperative
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Among these, 2,4-Diamino-5-phenylthiazole serves as a key building block for the synthesis of potent bioactive molecules. However, the journey from promising initial findings to robust, translatable data is often fraught with challenges of reproducibility. Inconsistent results not only undermine the scientific credibility of a study but also lead to a significant waste of resources.
This guide will address the critical factors that influence data variability and provide actionable strategies to enhance the reproducibility of biological data for 2,4-Diamino-5-phenylthiazole and its analogs.
Physicochemical Properties and Their Impact on Bioassay Reproducibility
A primary source of variability in in vitro assays stems from the physicochemical properties of the test compound. For 2,4-Diamino-5-phenylthiazole and its derivatives, which can be hydrophobic, solubility is a major consideration.
Key Challenge: Precipitation in Aqueous Assay Media
Many aminothiazole derivatives exhibit low solubility in aqueous buffers. Typically, stock solutions are prepared in 100% dimethyl sulfoxide (DMSO). When these concentrated stock solutions are diluted into the final aqueous assay medium, the compound can precipitate, leading to an actual test concentration that is significantly lower and more variable than the nominal concentration. This can result in erroneously low potency or a complete lack of observed activity.
Mitigation Strategies:
-
Solubility Assessment: Before initiating biological assays, determine the aqueous solubility of the compound in the specific assay buffer to be used.
-
Co-solvent Systems: If solubility is a concern, consider the use of a co-solvent system. However, it is crucial to include a vehicle control to account for any effects of the co-solvent on the biological system.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay medium as low as possible (typically below 0.5%) and consistent across all experiments.
-
Visual Inspection: Always visually inspect assay plates for any signs of compound precipitation before and after the incubation period.
Experimental Protocols for Key Biological Assays: A Step-by-Step Guide to Reproducibility
To illustrate the principles of robust assay design, this section provides detailed, self-validating protocols for two common biological assays relevant to the activities of 2,4-Diamino-5-phenylthiazole: an anticancer cell viability assay (MTT) and an antimicrobial susceptibility test (Minimum Inhibitory Concentration).
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells reduce MTT to a purple formazan product, the amount of formazan is proportional to the number of living cells.
Experimental Workflow for MTT Assay
Caption: Workflow for a reproducible MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture human breast cancer cells (e.g., MCF-7) in the recommended growth medium.
-
Ensure cells are in the exponential growth phase and have a viability of >95%.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed 2,000 cells in 100 µL of medium per well in a 96-well plate.[1]
-
Incubate for 18-24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2,4-Diamino-5-phenylthiazole in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include appropriate controls: vehicle control (medium with the same final DMSO concentration as the highest compound concentration), positive control (a known cytotoxic agent), and untreated control (medium only).
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells in triplicate.
-
Incubate for the desired time point (e.g., 48 or 72 hours).[1]
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[1]
-
Shake the plate for 10 minutes in the dark to ensure complete solubilization.[1]
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reproducible technique for determining MIC values.
Experimental Workflow for MIC Determination
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A Comparative Benchmark Analysis of Aminophenylthiazoles Against Established Antifungal Agents
To the pioneering researcher, the landscape of infectious disease is in constant flux. The rise of drug-resistant fungal pathogens presents a formidable challenge, necessitating a departure from conventional therapeutic strategies. This guide introduces the aminophenylthiazole scaffold, with 2,4-Diamino-5-phenylthiazole as its core representative, as a promising frontier in the quest for novel antifungal agents. We will objectively benchmark its potential against the current cornerstones of antifungal therapy, grounding our analysis in experimental data and established methodologies.
The clinical arsenal against invasive fungal infections has traditionally relied on a limited number of drug classes, primarily the polyenes, azoles, and echinocandins. While these agents have saved countless lives, their efficacy is increasingly undermined by the emergence of resistant strains and, in some cases, significant host toxicity. This evolving threat underscores the urgent need for new chemical entities with novel mechanisms of action and improved therapeutic profiles.
The thiazole heterocycle has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This guide will focus on the antifungal potential of the aminophenylthiazole class, using data from highly potent derivatives to illustrate their performance against clinically relevant fungal species and to explore their potential mechanisms of action.
In-Vitro Antifungal Activity: A Head-to-Head Comparison
To contextualize the potential of the aminophenylthiazole scaffold, we will utilize the data reported for a particularly potent derivative, herein referred to as Compound 1 , which was identified in a screen of 85 synthetic phenylthiazole molecules.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) of Compound 1 against a panel of pathogenic yeasts and molds, juxtaposed with the MICs of standard-of-care antifungal agents: fluconazole and amphotericin B.
| Fungal Species | Compound 1 (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans (Fluconazole-sensitive) | 0.50 | 0.50 | 2 |
| Candida albicans (Fluconazole-resistant) | 2 | >64 | N/A |
| Candida auris | 2 | N/A | N/A |
| Cryptococcus neoformans | 0.50 | 2 - 8 | 1 |
| Aspergillus fumigatus | 2 - 4 | >64 | 2 |
Data for Compound 1, a potent aminophenylthiazole derivative, is sourced from Seleem et al., 2019.[2] MIC values for comparator drugs are representative ranges from the same study and the broader literature.
These data reveal that Compound 1 exhibits potent activity against both fluconazole-sensitive and -resistant strains of Candida albicans.[2] Notably, its efficacy against Cryptococcus neoformans surpasses that of fluconazole and is comparable to amphotericin B.[2] Against the formidable mold Aspergillus fumigatus, Compound 1 demonstrates activity equivalent to amphotericin B, a context in which fluconazole is clinically ineffective.[2]
Unraveling the Mechanism of Action: A Tale of Two Targets
The fungicidal or fungistatic action of a compound is intrinsically linked to its molecular target. Established antifungal agents have well-defined mechanisms:
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[3]
-
Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol. Depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and inhibit fungal growth.[4]
-
Echinocandins (e.g., Caspofungin): These compounds target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential structural polymer, leading to osmotic instability and cell lysis.[5][6]
Research into the mechanism of action of antifungal phenylthiazoles suggests a potential dual-pronged attack, with different derivatives showing evidence of targeting either the cell membrane or the cell wall.
-
CYP51 Inhibition: Several studies on phenylthiazole derivatives have demonstrated a reduction in ergosterol content in fungal cells, a hallmark of CYP51 inhibition. Molecular docking studies have further supported the interaction of these compounds with the active site of CYP51, suggesting a mechanism of action analogous to the azole antifungals.[4][7]
-
Cell Wall Disruption: Other research has shown that certain phenylthiazole compounds lead to a thinner fungal cell wall, specifically a reduction in the 1,3-β-D-glucan layer. This suggests an inhibitory effect on glucan synthesis, a mechanism similar to that of the echinocandins.[2]
This potential for multiple mechanisms of action within the same chemical class is a significant advantage, offering pathways to overcome existing resistance mechanisms.
Figure 1: Proposed dual mechanisms of action for aminophenylthiazoles compared to azoles.
Cytotoxicity Profile: A Preliminary Assessment
A crucial parameter in the development of any new therapeutic is its selectivity for the pathogen over the host. While comprehensive cytotoxicity data for 2,4-diamino-5-phenylthiazole is not yet available, preliminary studies on related phenylthiazole derivatives have shown promising results. For instance, one potent antifungal phenylthiazole derivative demonstrated minimal cytotoxicity, with 88% viability of Vero cells (a monkey kidney epithelial cell line) at a concentration of 16 µg/mL.[1] This suggests a favorable therapeutic window, although further rigorous testing against a panel of human cell lines is warranted.
| Cell Line | Compound Type | IC50 (µM) | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | Goniothalamin (Natural Product) | 4.63 | [8] |
| THLE-3 (Normal Human Liver Epithelial) | Various Plant Extracts | >100 | [9] |
| Vero (Monkey Kidney Epithelial) | Phenylthiazole Derivative | >16 µg/mL (88% viability) | [1] |
This table provides context for typical cytotoxicity values. The value for the phenylthiazole derivative represents high cell viability at a given concentration rather than a calculated IC50.
Experimental Protocols for Benchmarking
To ensure the reproducibility and validity of comparative antifungal studies, standardized methodologies are paramount. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for benchmarking novel compounds like 2,4-diamino-5-phenylthiazole.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The test compound and standard antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free control well.
Figure 2: Workflow for MIC determination via broth microdilution.
Time-Kill Assays
This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.
Methodology:
-
Inoculum Preparation: A standardized fungal suspension (e.g., 1 x 10⁶ CFU/mL) is prepared in a suitable broth medium.
-
Drug Exposure: The test compound and comparators are added to separate culture tubes at concentrations corresponding to multiples of their MIC (e.g., 2x, 4x, 8x MIC). A drug-free control is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated on nutrient agar.
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.
In-Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method for determining the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The aminophenylthiazole scaffold represents a promising avenue for the development of new antifungal agents. Data from potent derivatives demonstrate a broad spectrum of activity, including against drug-resistant fungal strains. The potential for dual mechanisms of action—targeting both the fungal cell membrane and cell wall—is particularly exciting and suggests a pathway to circumvent existing resistance.
While preliminary data suggests a favorable safety profile, further rigorous evaluation of 2,4-diamino-5-phenylthiazole and its optimized derivatives is essential. This should include comprehensive in-vitro and in-vivo testing to establish a full pharmacokinetic and pharmacodynamic profile. The experimental frameworks provided in this guide offer a robust starting point for these critical next steps. As the threat of antifungal resistance continues to grow, the exploration of novel chemical scaffolds like the aminophenylthiazoles is not just a scientific endeavor, but a clinical necessity.
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Seleem, M. N., et al. (2019). Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. Scientific Reports, 9(1), 18941. [Link]
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Yadav, P., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Pharmaceuticals, 17(1), 123. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]
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de Oliveira, C. R., et al. (2019). Antifungal Activity Directed Toward the Cell Wall by 2-Cyclohexylidenhydrazo- 4-Phenyl-Thiazole Against Candida albicans. Infectious Disorders - Drug Targets, 19(4), 428-438. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2,4-Diamino-5-phenylthiazole Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 2,4-Diamino-5-phenylthiazole derivatives, a chemical scaffold of significant interest in modern medicinal chemistry, particularly for kinase-targeted therapies.[1][2] The thiazole ring is a privileged structure found in numerous FDA-approved drugs, and its derivatives are frequently explored as potent inhibitors of various protein kinases due to their unique structural features that allow for high-affinity interactions.[1][3]
This document moves beyond a simple listing of protocols. It presents a hierarchical validation strategy designed to build a robust, evidence-based case for a specific MoA, from initial biochemical potency to confirmed target engagement and functional cellular outcomes. Each experimental choice is rationalized to ensure that the resulting data package is coherent, logical, and scientifically sound.
The Hierarchical Strategy for MoA Validation
A definitive MoA validation is not the result of a single experiment but a cascade of complementary assays. This approach is designed to systematically de-risk a compound by confirming its activity at successive biological levels of complexity. An optimal validation workflow ensures that resource-intensive cellular and in vivo studies are only performed on compounds with a well-characterized and confirmed interaction with their intended molecular target.[4]
Our validation funnel begins with direct, purified protein-compound interactions and progresses to target engagement within the complex milieu of a living cell, culminating in the observation of a correlated cellular phenotype.
Caption: A hierarchical workflow for MoA validation.
Level 1: Direct Target Interaction - Biochemical & Biophysical Validation
The foundational step is to unequivocally demonstrate that the 2,4-Diamino-5-phenylthiazole derivative directly interacts with its purified target protein. This stage separates direct inhibition from potential artifacts that can arise in complex assay systems.
Causality:
We begin with biochemical assays to confirm functional inhibition, followed by biophysical assays to verify a direct physical interaction. A compound that inhibits enzyme function but does not physically bind in a separate assay may be acting through an indirect mechanism or an artifact, making it a poor candidate for further development.
A. Biochemical Assays: Quantifying Functional Inhibition
Biochemical assays measure the catalytic activity of the target enzyme.[5] For kinases, this typically involves quantifying the consumption of ATP or the formation of a phosphorylated product.[6] Luminescence-based assays like ADP-Glo™ are widely used due to their high sensitivity and scalability.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the target kinase, substrate (peptide or protein), and ATP in kinase buffer to desired stock concentrations. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[7]
-
Serially dilute the 2,4-Diamino-5-phenylthiazole derivative in 100% DMSO, followed by an intermediate dilution in kinase buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO vehicle control).
-
Add 2.5 µL of the kinase/substrate mixture and pre-incubate for 15 minutes at room temperature to allow compound binding.[7]
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate for 1-2 hours at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Biophysical Assays: Confirming Direct Binding
Biophysical techniques confirm the physical interaction between the compound and the target, providing crucial data on binding affinity (KD) and kinetics (kon/koff).[8] Surface Plasmon Resonance (SPR) is a powerful, label-free method for this purpose.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization:
-
Covalently immobilize the purified kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a target density that will produce a sufficient signal without causing mass transport limitations.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Measurement:
-
Prepare a series of dilutions of the 2,4-Diamino-5-phenylthiazole derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over both the kinase-immobilized surface and the reference surface at a constant flow rate. Start with a low concentration and proceed to higher ones. Include several buffer-only injections for baseline stability checks.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time. An association phase is observed during injection, and a dissociation phase is observed during the subsequent buffer wash.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the average signal from the buffer-only injections.
-
Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Data for Level 1 Validation
| Parameter | Hypothetical Derivative DPT-123 | Known Competitor (e.g., Staurosporine) | Rationale for Comparison |
| IC50 (nM) | 50 | 10 | Measures functional potency. A lower value is more potent. |
| KD (nM) | 75 | 15 | Measures binding affinity. A lower value indicates a stronger interaction. |
| ka (1/Ms) | 1 x 10^5 | 5 x 10^5 | Rate of compound binding to the target. |
| kd (1/s) | 7.5 x 10^-3 | 7.5 x 10^-3 | Rate of compound dissociation from the target. |
| Residence Time (1/kd) | 133 seconds | 133 seconds | Indicates how long the compound stays bound to the target. |
Level 2: Cellular Target Engagement & Pathway Modulation
After establishing a direct in vitro interaction, the next critical step is to verify that the compound can enter a cell and engage its target in this highly complex environment.[9][10]
Causality:
Confirming target engagement inside a cell is paramount.[10] A compound may be potent biochemically but fail to show cellular activity due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of intracellular target binding.[11] Following this, we must demonstrate that this binding event leads to the expected biological consequence: the modulation of the downstream signaling pathway.
A. Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein becomes more thermally stable when its ligand is bound.[11]
Experimental Protocol: CETSA in Intact Cells
-
Cell Treatment:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Treat the cells with the 2,4-Diamino-5-phenylthiazole derivative at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours) in their culture medium.
-
-
Thermal Challenge:
-
Wash the cells to remove excess compound and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
Collect the supernatant and quantify the amount of the soluble target protein using a specific detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein against the temperature.
-
The curve for the compound-treated cells should show a shift to the right compared to the vehicle-treated cells, indicating thermal stabilization and therefore target engagement. The magnitude of this shift is concentration-dependent.
-
B. Pathway Modulation: Phospho-Protein Western Blot
If the compound binds its target kinase, it should inhibit the phosphorylation of its downstream substrate. Western blotting is a standard method to quantify this effect.[12]
Caption: Inhibition of a signaling pathway by a test compound.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Starve them of serum if necessary to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of the 2,4-Diamino-5-phenylthiazole derivative for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes).
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of the phospho-protein to the total protein for each condition to determine the extent of pathway inhibition.
-
Level 3: Linking Target Engagement to Cellular Phenotype
The final validation step is to demonstrate that the observed target engagement and pathway modulation translate into the intended biological outcome, such as inhibiting cancer cell proliferation.[13]
Causality:
A robust validation requires a clear correlation between the concentration of the compound required to inhibit the target (IC50), engage the target in cells, inhibit the downstream pathway, and elicit a phenotypic response. A significant discrepancy in these values may suggest off-target effects are responsible for the cellular phenotype.[4]
Experimental Protocol: Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2,4-Diamino-5-phenylthiazole derivative for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Measurement:
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of living cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated controls.
-
Plot viability versus log inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data for Cellular Validation
| Parameter | Hypothetical Derivative DPT-123 | Known Competitor | Negative Control* | Rationale for Comparison |
| CETSA Shift (°C at 10 µM) | +4.5°C | +5.0°C | No Shift | Confirms target engagement in cells. The negative control should not stabilize the target. |
| Pathway EC50 (nM) | 150 | 40 | > 10,000 | Measures potency in modulating the signaling pathway. Should correlate with biochemical potency. |
| Cell Growth GI50 (nM) | 200 | 60 | > 10,000 | Measures phenotypic outcome. A strong MoA is supported when GI50 is similar to the pathway EC50. |
*A negative control should be a structurally similar analogue of the test compound that is inactive in biochemical assays.
Conclusion
Validating the mechanism of action for a novel 2,4-Diamino-5-phenylthiazole derivative is a systematic process of building confidence. By progressing through this hierarchical framework of biochemical, biophysical, and cellular assays, researchers can construct a compelling and robust data package. This rigorous, multi-faceted approach ensures that the observed biological effects are directly attributable to the on-target activity of the compound, providing a solid foundation for further preclinical and clinical development.
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The Synthesis of 2-Aminothiazoles: A Comparative Guide to Hantzsch vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. The efficient and sustainable synthesis of this privileged heterocycle is therefore a critical focus in drug discovery and development. This guide provides an in-depth comparative analysis of the classical Hantzsch synthesis and modern microwave-assisted organic synthesis (MAOS), offering field-proven insights and experimental data to guide your choice of methodology.
The Enduring Legacy of the Hantzsch Synthesis
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a robust and widely utilized method for constructing the thiazole ring.[1] The classical approach for generating 2-aminothiazoles involves the condensation of an α-haloketone with thiourea.[2]
The reaction proceeds via a well-established multi-step pathway. It begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and a final dehydration step to yield the aromatic 2-aminothiazole ring.[1] While reliable, this method often suffers from long reaction times, typically requiring prolonged heating under reflux for several hours, which has significant implications for energy consumption and laboratory throughput.[3][4]
The Green Chemistry Revolution: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[5][6] Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and efficient volumetric heating.[6]
This mechanism dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[7] The benefits extend beyond speed, frequently leading to higher product yields, improved purity with fewer side-products, and significantly lower energy consumption.[5][8] Furthermore, MAOS often enables reactions to be performed under solvent-free conditions or with greener solvents, further reducing the environmental footprint.[6]
Head-to-Head Comparison: Performance and Experimental Data
The theoretical advantages of microwave synthesis are borne out by experimental data. A direct comparison of the synthesis of 2-aminothiazole derivatives using both conventional heating and microwave irradiation consistently demonstrates the superiority of the latter.
| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 8 - 12 hours[9][10] | 3 - 15 minutes[9][11] | >95% Reduction |
| Product Yield | 58% - 70%[8][9] | 90% - 92%[8] | Significant Increase |
| Energy Input | High (prolonged heating)[12] | Low (short irradiation time)[13] | High Energy Efficiency |
| Solvent Volume | High (typically refluxing in ethanol)[9] | Low to None (can be run solvent-free)[8] | Greener Profile |
| Process Control | Slower response, potential for hotspots | Precise, rapid temperature control[6] | Safer & More Reproducible |
Data compiled from comparative studies synthesizing 2-amino-4-phenylthiazole and related derivatives.[8][9][10][11]
One study reported that for the synthesis of 2-amino-4-phenylthiazole, microwave irradiation shortened the reaction time by a factor of 280 compared to the traditional method, while achieving a product yield of 92%. Another direct comparison for a series of derivatives showed yields increasing from a 58% average with conventional heating to 90% with microwave assistance.[8]
Mechanistic Considerations: Why is Microwave Synthesis Faster?
The dramatic rate enhancement observed in the microwave-assisted Hantzsch synthesis is primarily a result of a highly efficient thermal/kinetic effect.[7] Microwave energy is transferred directly to the polar reactants and any polar solvent present, causing a rapid increase in temperature far exceeding the rates achievable with an external oil bath or heating mantle. This allows the molecules to overcome the activation energy barrier for the reaction much more quickly.[5] The uniform heating profile minimizes the formation of thermal gradients and hotspots, which can lead to side reactions and decomposition in conventional methods, thus contributing to the higher purity and yields observed.[6]
Diagram: Comparative Workflow
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Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide Featuring 2,4-Diamino-5-phenylthiazole
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] While achieving high potency for the intended target is a primary objective, ensuring selectivity across the human kinome is a critical and often challenging hurdle. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[3][4][5]
This guide provides a comprehensive framework for evaluating the off-target profile of a novel compound, using the aminothiazole scaffold as a case study. We will use the hypothetical compound 2,4-Diamino-5-phenylthiazole as our lead candidate. The aminothiazole core is a well-established "privileged scaffold" in kinase inhibitor design, known to interact with the ATP-binding site of various kinases.[6][7][8]
Our evaluation will compare this hypothetical compound against three well-characterized, clinically approved kinase inhibitors known for their distinct off-target profiles: Dasatinib , Ibrutinib , and Bosutinib . Through this comparative analysis, we will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, actionable format.
The Importance of Early and Comprehensive Off-Target Profiling
Off-target effects are a major contributor to drug attrition during preclinical and clinical development.[3] They can manifest as a range of adverse events, from mild side effects to severe, dose-limiting toxicities.[9] For instance, the cardiotoxicity associated with some kinase inhibitors has been linked to off-target inhibition of kinases crucial for cardiac function.[10][11][12] Therefore, a proactive and systematic approach to identifying and characterizing off-target interactions is not just a regulatory requirement but a fundamental aspect of rational drug design.[13]
This guide will focus on three pillars of off-target evaluation:
-
Biochemical Profiling: Large-scale screening against a panel of purified kinases to determine potency and selectivity.
-
Cell-Based Target Engagement: Confirming that the compound interacts with its intended and unintended targets in a physiological context.
-
Phenotypic Screening: Assessing the compound's effects on cellular phenotypes to uncover unexpected biological consequences.
Comparative Analysis of Kinase Inhibitor Selectivity
For the purpose of this guide, let us assume that initial screening has identified 2,4-Diamino-5-phenylthiazole as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis and a target in oncology.[6][8] To understand its selectivity, we will compare its hypothetical kinase inhibition profile with those of Dasatinib, Ibrutinib, and Bosutinib.
Dasatinib is a potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[14][15][16] Ibrutinib is a covalent inhibitor of Bruton's tyrosine kinase (BTK) with known off-target effects on other kinases like Tec family kinases.[10][17] Bosutinib is also a dual Src/Abl inhibitor, but with a different off-target profile compared to Dasatinib.[18][19]
Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | 2,4-Diamino-5-phenylthiazole (Hypothetical Data) | Dasatinib | Ibrutinib | Bosutinib |
| Primary Target(s) | ||||
| Aurora A | 15 | >10,000 | >10,000 | 8,300 |
| ABL1 | 5,000 | <1 | 1,070 | 1.2 |
| BTK | >10,000 | 6 | 0.5 | 135 |
| SRC | 250 | 0.8 | 48 | 1.2 |
| Key Off-Targets | ||||
| LCK | 800 | 0.6 | 39 | 1.6 |
| LYN | 1,200 | 0.5 | 107 | 1.1 |
| c-KIT | >10,000 | 5 | 963 | 47 |
| PDGFRβ | 8,500 | 28 | >10,000 | 34 |
| CSK | 500 | >1,000 | 4.1 | >10,000 |
| EGFR | >10,000 | >1,000 | 2.1 | 108 |
Data for Dasatinib, Ibrutinib, and Bosutinib are representative values from published literature and public databases. The data for 2,4-Diamino-5-phenylthiazole is hypothetical for illustrative purposes.
-
Our hypothetical compound, 2,4-Diamino-5-phenylthiazole , shows good potency for its primary target, Aurora A, with relative selectivity against ABL1 and BTK. However, it exhibits moderate off-target activity against SRC and CSK.
-
Dasatinib is a highly potent, multi-targeted inhibitor with significant activity against ABL, SRC family kinases, c-KIT, and PDGFRβ.[14][15] This broad activity contributes to both its efficacy and its side-effect profile.[14]
-
Ibrutinib , while highly potent for BTK, shows significant off-target inhibition of CSK and EGFR, which have been linked to cardiac and skin toxicities, respectively.[10][11][17]
-
Bosutinib demonstrates potent inhibition of SRC and ABL, with less activity against c-KIT and PDGFRβ compared to Dasatinib.[18][19]
This initial biochemical screen is a critical first step, guiding further investigation into the cellular consequences of these off-target interactions.
Experimental Protocols for Off-Target Evaluation
To ensure the trustworthiness of our findings, each experimental protocol should be designed as a self-validating system with appropriate controls.
Kinome Profiling: The Broad View
Kinase profiling against a large panel of kinases has become a standard approach in drug discovery to assess compound selectivity.[1][2] This is typically done using radiometric or fluorescence-based assays.
Experimental Protocol: Radiometric Kinase Profiling (e.g., ³³PanQinase™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 2,4-Diamino-5-phenylthiazole) in DMSO. Create serial dilutions to achieve final assay concentrations, typically from 1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide), and radiolabeled ATP ([γ-³³P]ATP).
-
Initiation of Reaction: Add the test compound or DMSO (vehicle control) to the wells to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction by adding a high concentration of non-radiolabeled ATP or a denaturing agent. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Causality and Trustworthiness: This method directly measures the catalytic activity of each kinase in the presence of the inhibitor, providing a quantitative measure of potency. The use of a well-characterized control compound (e.g., Staurosporine) validates the assay performance for each kinase. Screening at a fixed, high concentration (e.g., 1 µM) can be used for initial broad screening, followed by full IC50 determination for any kinases showing significant inhibition.
Diagram: Kinome Profiling Workflow
Caption: Workflow for radiometric kinase profiling.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While biochemical assays are essential, they do not account for factors like cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target in intact cells.[20][21][22][23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[21]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM 2,4-Diamino-5-phenylthiazole) or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the amount of the target protein (e.g., Aurora A) and a known off-target (e.g., SRC) in the soluble fraction using Western blotting with specific antibodies.
-
Data Analysis: Quantify the band intensities from the Western blots. For each temperature, normalize the amount of soluble target protein to the amount at the lowest temperature (or an unheated control). Plot the normalized soluble protein fraction against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Causality and Trustworthiness: CETSA provides direct evidence of target binding within the complex cellular environment.[24] The inclusion of a non-target protein as a negative control (a protein not expected to bind the compound) is crucial to demonstrate the specificity of the thermal shift. Comparing the dose-response of the thermal shift with cellular activity (e.g., anti-proliferative effects) can strongly link target engagement to the observed phenotype.
Diagram: CETSA Workflow and Principle
Caption: CETSA workflow and the principle of ligand-induced protein stabilization.
Phenotypic Screening: An Unbiased Discovery Tool
Phenotypic screening assesses the effects of a compound on cell morphology, function, or behavior, without a preconceived target.[13][25] This unbiased approach can reveal unexpected off-target effects that might be missed by targeted assays. High-content imaging is a powerful tool for this purpose.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Plating: Plate a relevant cell line (e.g., a cancer cell line for an oncology drug) in multi-well imaging plates (e.g., 384-well).
-
Compound Treatment: Treat cells with a range of concentrations of the test compound, along with positive and negative controls. The comparator drugs (Dasatinib, Ibrutinib, Bosutinib) should be included to serve as benchmarks.
-
Staining: After a set incubation period (e.g., 24-48 hours), fix the cells and stain them with a panel of fluorescent dyes. A common combination includes:
-
Hoechst: Stains the nucleus (DNA).
-
Phalloidin: Stains the actin cytoskeleton (F-actin).
-
MitoTracker: Stains mitochondria.
-
-
Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.
-
Image Analysis: Employ automated image analysis software to segment the images into individual cells and extract a wide range of quantitative features (>100) for each cell, such as:
-
Nuclear features: Size, shape, intensity.
-
Cytoskeletal features: Texture, fiber length.
-
Mitochondrial features: Number, intensity, morphology.
-
-
Data Analysis: Use multivariate statistical tools (e.g., principal component analysis, clustering) to compare the phenotypic "fingerprint" of 2,4-Diamino-5-phenylthiazole with the fingerprints of the reference compounds and controls.
Causality and Trustworthiness: By comparing the phenotypic profile of a novel compound to a library of well-annotated reference compounds, one can generate hypotheses about its mechanism of action and potential off-targets. For example, if 2,4-Diamino-5-phenylthiazole induces a phenotypic profile similar to a known SRC inhibitor, it would strengthen the hypothesis that its off-target effects on SRC are functionally relevant.
Conclusion and Future Directions
The evaluation of off-target effects is an indispensable component of modern drug development. A multi-pronged approach, combining broad biochemical profiling, cell-based target engagement, and unbiased phenotypic screening, provides a robust framework for characterizing a novel compound like 2,4-Diamino-5-phenylthiazole.
By comparing its profile to that of established drugs such as Dasatinib, Ibrutinib, and Bosutinib, researchers can contextualize their findings, anticipate potential liabilities, and make more informed decisions about advancing a lead candidate. The methodologies described herein, grounded in principles of causality and self-validation, offer a reliable path to de-risking novel kinase inhibitors and ultimately developing safer and more effective medicines.
References
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Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link][10][11]
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Protein kinase profiling assays: a technology review. PubMed. [Link][1]
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Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. [Link][12]
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Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. PubMed. [Link][18]
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Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. National Institutes of Health (NIH). [Link][14]
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Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link][17]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Taylor & Francis Online. [Link][19]
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Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. [Link][9]
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How can off-target effects of drugs be minimised? Patsnap. [Link][13]
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Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link][2]
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In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link][3]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link][20]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PubMed Central. [Link][16]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link][21]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link][4]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link][24]
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Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link][22]
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How to measure and minimize off-target effects... YouTube. [Link][5]
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Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. PubMed Central. [Link][25]
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Kinase selectivity profiling of aminothiazoles 3,24, and 25. ResearchGate. [Link][6]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link][7]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link][8]
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Navigating the Landscape of Glycation and Nitric Oxide Inhibition: A Comparative Analysis of 2,4-Diamino-5-phenylthiazole and Aminoguanidine
In the intricate world of drug discovery, particularly in targeting pathways related to diabetic complications and inflammatory conditions, the selection of appropriate chemical tools is paramount. This guide offers a detailed comparative analysis of two notable compounds: 2,4-Diamino-5-phenylthiazole and the well-established inhibitor, aminoguanidine. Our focus will be on their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy, providing researchers and drug development professionals with a comprehensive resource for informed decision-making.
Introduction: The Therapeutic Rationale for Inhibition
Advanced Glycation End-products (AGEs) and nitric oxide (NO) are two critical players in the pathophysiology of numerous diseases. AGEs, formed through the non-enzymatic reaction of sugars with proteins and lipids, contribute to the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Nitric oxide, a versatile signaling molecule, can have both protective and detrimental effects depending on its concentration and the cellular context. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with chronic inflammation and tissue damage. Consequently, the development of inhibitors for both AGE formation and iNOS activity is a significant area of therapeutic research.
Aminoguanidine has long been a benchmark compound in this field, known for its dual ability to sequester reactive carbonyl species, thus inhibiting AGE formation, and to act as a relatively selective inhibitor of iNOS. 2,4-Diamino-5-phenylthiazole, on the other hand, represents a class of heterocyclic compounds that have been investigated for a range of biological activities. This guide will place these two molecules side-by-side, dissecting their properties to illuminate their respective strengths and weaknesses.
Mechanism of Action: A Tale of Two Inhibitors
The functional differences between 2,4-Diamino-5-phenylthiazole and aminoguanidine are rooted in their distinct chemical structures, which dictate their interactions with biological targets.
Aminoguanidine: The Carbonyl Scavenger and NOS Antagonist
Aminoguanidine's primary mechanism in preventing AGE formation is through its action as a nucleophilic "trap" for reactive dicarbonyl compounds like methylglyoxal (MGO), a key intermediate in AGE synthesis. By reacting with these precursors, aminoguanidine prevents their subsequent reaction with amino groups on proteins, thereby averting the formation of detrimental crosslinks.
In the context of nitric oxide synthesis, aminoguanidine exhibits a preference for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is clinically significant, as indiscriminate inhibition of all NOS isoforms could lead to undesirable side effects, such as hypertension, due to the crucial role of eNOS-derived NO in maintaining vascular tone.
Figure 2. Workflow for the in vitro Bovine Serum Albumin (BSA)-glucose assay to screen for inhibitors of Advanced Glycation End-product (AGE) formation.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 0.5 M solution of D-glucose in the same phosphate buffer.
-
Prepare stock solutions of the test compounds (aminoguanidine, 2,4-Diamino-5-phenylthiazole) in a suitable solvent and then dilute to various concentrations in phosphate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 500 µL of the BSA solution, 400 µL of the glucose solution, and 100 µL of the test compound solution.
-
For the control group, add 100 µL of phosphate buffer instead of the test compound.
-
For the blank group, replace the glucose solution with phosphate buffer.
-
-
Incubation:
-
Incubate all tubes at 37°C for 7 days in the dark.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay in Macrophages)
This cell-based assay quantifies the production of nitrite, a stable metabolite of NO, to assess the inhibitory effect of a compound on iNOS activity.
Workflow:
Figure 3. Workflow for the Griess assay to measure nitric oxide production and assess iNOS inhibition in cultured macrophages.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the old medium and replace it with fresh medium containing lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) to induce iNOS expression.
-
Simultaneously, add the test compounds at various concentrations to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Calculate the percentage of iNOS inhibition relative to the stimulated, untreated control.
-
Conclusion and Future Directions
Aminoguanidine remains a valuable and well-characterized tool for studying the roles of AGEs and iNOS in disease models. Its moderate selectivity and known side effects in clinical settings, however, underscore the need for novel inhibitors with improved pharmacological profiles.
2,4-Diamino-5-phenylthiazole and related thiazole derivatives represent a promising area for exploration. While the currently available public data is insufficient for a definitive head-to-head comparison with aminoguanidine, the foundational chemistry of the thiazole ring suggests a high potential for discovering potent and selective inhibitors. Future research should focus on systematic screening of such compounds using the standardized assays outlined in this guide. A thorough characterization of their inhibitory activity against different NOS isoforms and their efficacy in various in vitro and in vivo models of AGE- and NO-mediated pathologies will be crucial in determining their therapeutic potential. For researchers in this field, the path forward involves rigorous, comparative studies to identify the next generation of inhibitors that can effectively and safely target these critical pathological pathways.
References
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Goldin, A., Beckman, J. A., Schmidt, A. M., & Creager, M. A. (2006). Advanced glycation end products: a review. Circulation, 114(6), 597-605. [Link]
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Vistoli, G., De Maddis, D., Cipak, A., Zarkovic, N., Carini, M., & Aldini, G. (2013). Advanced glycation and lipoxidation end products (AGEs and ALEs): an overview of their mechanisms of formation. Free Radical Research, 47(sup1), 4-27. [Link]
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Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259. [Link]
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Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link]
-
Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., ... & Currie, M. G. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European journal of pharmacology, 233(1), 119-125. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Diamino-5-phenylthiazole Analogs for Drug Discovery
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, as well as antimicrobial and anti-inflammatory properties.[3][4][5] Among these, the 2,4-diamino-5-phenylthiazole scaffold offers a versatile framework with three key points of diversity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of the structure-activity relationships of 2,4-diamino-5-phenylthiazole analogs. By synthesizing data from various studies, we aim to explain the causality behind experimental choices and offer a predictive framework for the rational design of next-generation therapeutics targeting a range of diseases.
The 2,4-Diamino-5-phenylthiazole Core: A Privileged Scaffold
The foundational structure provides distinct positions (R1, R2, and R3) for chemical modification. Each site plays a critical role in modulating the compound's interaction with its biological target. Understanding the impact of substitutions at these positions is paramount for successful drug design.
Caption: Key modification points on the core scaffold.
Part 1: Synthesis Strategies for 2,4-Diamino-5-phenylthiazole Analogs
The construction of the 2,4-diaminothiazole ring system is most commonly achieved through variations of the Hantzsch thiazole synthesis.[6][7] A prevalent strategy involves the condensation of an appropriately substituted amidinothiourea with a 2-halo-1-phenylethan-1-one derivative. This approach allows for the introduction of diversity at the C2 and C4 amino groups prior to the cyclization step.
General Synthetic Workflow
The following workflow illustrates a typical multi-step synthesis to generate diverse analogs. The process begins with the preparation of a substituted thiourea, which is then reacted with an α-haloketone to form the thiazole ring. Subsequent modifications, such as acylation or coupling reactions, can be performed on the amino groups to build a library of compounds.
Caption: General workflow for analog synthesis.
Experimental Protocol: Synthesis of 2-(Alkylamino)-5-phenylthiazol-4-amine Analog
This protocol is adapted from methodologies for synthesizing 2,4-diaminothiazole derivatives.[8]
-
Preparation of Amidinothiourea: React an appropriate amine with benzoyl isothiocyanate, followed by methylation and subsequent reaction with a second amine to yield the desired N,N'-disubstituted amidinothiourea.
-
Cyclization Reaction:
-
Dissolve 1.0 equivalent of the amidinothiourea in ethanol.
-
Add 1.1 equivalents of 2-bromo-1-phenylethan-1-one to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,4-diamino-5-phenylthiazole analog.[8]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Part 2: Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-diamino-5-phenylthiazole analogs is profoundly influenced by the nature and position of substituents. The following analysis dissects the SAR based on primary therapeutic targets.
A. Kinase Inhibition: A Prominent Application
The 2-aminothiazole scaffold is a well-established kinase inhibitor template, famously exemplified by the pan-Src kinase inhibitor Dasatinib.[3] SAR studies reveal that specific substitutions are crucial for achieving high potency and desired selectivity.
-
C2-Amino Group (R1): This position is critical for interacting with the hinge region of the kinase domain.
-
Rationale: Linking larger heterocyclic systems, such as a substituted pyrimidine, to the C2-amino group has proven to be a highly effective strategy for creating potent pan-Src inhibitors.[3] This modification allows the molecule to occupy the ATP-binding pocket and form key hydrogen bonds.
-
Evidence: In the development of Cdk5/p25 inhibitors, incorporating pyridine moieties on the 2-amino group led to a significant increase in inhibitory activity.[10]
-
-
C4-Amino Group (R2): While often unsubstituted to act as a hydrogen bond donor, modifications at this site can tune selectivity.
-
Rationale: The C4-amino group often forms a hydrogen bond with the kinase hinge region. Bulky substituents are generally not well-tolerated, but smaller groups can modulate selectivity across the kinome.
-
-
C5-Phenyl Group (R3): This group projects towards the solvent-exposed region of the ATP-binding site, making it a key position for influencing potency and pharmacokinetic properties.
-
Rationale: Substituents on this ring can establish additional interactions with the protein or improve properties like solubility.
-
Evidence: For Cdk5/p25 inhibitors, adding substituents to the 2- or 3-position of the C5-phenyl ring enhanced inhibitory activity.[10] Similarly, for Aurora kinase inhibitors, a substituent at the para-position of an aniline ring attached to a pyrimidine (which is in turn attached to the thiazole) was critical for potency and selectivity.[11]
-
B. Antimicrobial and Antifungal Activity
Derivatives of this scaffold have also shown significant promise as antimicrobial agents.
-
C2-Amino Group (R1): Functionalization of this group is a common strategy to enhance antimicrobial efficacy.
-
Rationale: Converting the primary amine into an amide or a Schiff base can alter the molecule's polarity and ability to penetrate microbial cell walls.
-
Evidence: A study on anti-Candida albicans agents found that functionalizing the 2-amino group with an amide was a key step in generating active compounds.[9]
-
-
C5-Phenyl Group (R3): The substitution pattern on the phenyl ring is crucial for activity.
-
Rationale: Hydrophilic groups can enhance solubility and bioavailability, leading to improved activity.
-
Evidence: The demethylation of two methoxy groups on the C5-phenyl ring to hydroxyl groups resulted in a remarkable boost in activity against both sensitive and resistant Candida albicans strains, achieving potency similar to the commercial drug fluconazole.[9] This is attributed to the enhanced solubility conferred by the hydroxyl groups.
-
Summary of SAR Data for Selected Analogs
The following table summarizes key findings from various studies, illustrating the impact of substitutions on biological activity.
| Analog Class | Target/Activity | R1 Substitution (C2-NH-R1) | R3 Substitution (C5-Ph-R3) | Key Finding | Reference(s) |
| Kinase Inhibitors | Cdk5/p25 | Pyridine | 2- or 3-position substituents | Increased inhibitory activity with substitutions at both positions. | [10] |
| Kinase Inhibitors | Pan-Src Kinases | 6-(4-(2-hydroxyethyl)-piperazinyl)-2-methyl-pyrimidine | Unsubstituted | This specific large heterocycle (part of Dasatinib) leads to subnanomolar potency. | [3] |
| Kinase Inhibitors | Aurora A/B Kinases | Phenylaminopyrimidine | 4-morpholino on the phenylamino group | The para-position morpholino group was critical for potent Aurora A/B inhibition. | [11] |
| Antifungal Agents | Candida albicans | Butyryl amide | 3,4-dimethoxyphenyl | Moderate activity. | [9] |
| Antifungal Agents | Candida albicans | 4-methylbenzamide | 3,4-dihydroxyphenyl | Demethylation to hydroxyls significantly boosted activity to fluconazole levels. | [9] |
| Dual Inhibitors | sEH/FAAH | Various amides | Electron-donating groups (ortho, meta, para) | Electron-donating groups on the phenyl ring were well-tolerated by both enzymes. | [12] |
Part 3: Key Experimental Protocols
To ensure the reproducibility and comparative evaluation of novel analogs, standardized biological assays are essential.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1] This is a crucial assay for evaluating anticancer potential.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][13]
-
Compound Treatment: Prepare serial dilutions of the 2,4-diamino-5-phenylthiazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration on a logarithmic scale and determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion and Future Directions
The 2,4-diamino-5-phenylthiazole scaffold is a highly tractable platform for the development of novel therapeutics. The structure-activity relationship is well-defined, with key insights guiding further optimization:
-
C2-Amino Position: This is the primary handle for achieving target-specific interactions, particularly for kinase inhibitors, where large heterocyclic systems are often required.
-
C5-Phenyl Position: Substitutions on this ring are crucial for fine-tuning potency and modulating physicochemical properties like solubility, which directly impacts biological activity, as seen in the antifungal analogs.[9]
While this scaffold is a privileged structure, it is important to note that the 2-aminothiazole group has also been flagged as a potential toxicophore, susceptible to metabolic activation.[2] Therefore, early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a mandatory, self-validating step in any drug discovery program utilizing these analogs.
Future research should focus on developing analogs with improved selectivity profiles to minimize off-target effects and on exploring novel substitutions at the C4-amino position to uncover new interactions and biological activities. The systematic application of the SAR principles outlined in this guide will undoubtedly accelerate the discovery of new and effective drugs based on this versatile chemical framework.
References
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). National Institutes of Health. [Link]
-
Laha, J. K., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole. (n.d.). Scribd. [Link]
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Synthesis of 2-(2,4-Diaminothiazol-5-Oyl) Benzothiazoles. (n.d.). Scribd. [Link]
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Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Al-Sanea, M. M., et al. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. National Institutes of Health. [Link]
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Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4366-4380. [Link]
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Hwang, S. H., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 145, 523-543. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
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Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. [Link]
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Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
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A Comparative In Vivo Efficacy Analysis of 2,4-Diamino-5-phenylthiazole Derivatives and Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the in vivo efficacy of 2,4-diamino-5-phenylthiazole derivatives against the standard-of-care chemotherapeutic agent, doxorubicin, in the context of breast cancer. This document synthesizes available preclinical data, elucidates the mechanistic rationale behind their anticancer effects, and provides detailed experimental protocols for in vivo evaluation.
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to established treatments. 2,4-Diamino-5-phenylthiazole and its derivatives have emerged as a promising class of compounds with potent and selective antitumor activity.[1] This guide focuses on a comparative assessment of a key derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (hereafter referred to as Compound X), and the widely used anthracycline antibiotic, doxorubicin, in preclinical models of breast cancer.
Mechanistic Underpinnings: Contrasting Modes of Action
The rationale for selecting and comparing these two classes of compounds lies in their distinct mechanisms of inducing cancer cell death.
Doxorubicin: The Established Intercalator
Doxorubicin, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects primarily through its interaction with DNA.[2] Its planar aromatic structure allows it to intercalate between DNA base pairs, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This leads to the accumulation of DNA double-strand breaks, triggering apoptotic cell death.
Figure 1: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Compound X: A Targeted Approach through Metabolic Activation
In contrast, Compound X, a derivative of the 2,4-diamino-5-phenylthiazole scaffold, exhibits a more targeted mechanism of action. Its anticancer activity is dependent on its metabolic activation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain cancer cells, including the MCF-7 breast cancer cell line.[3] This biotransformation generates reactive electrophilic species that form covalent adducts with DNA, leading to single-strand breaks and DNA-protein cross-links.[3][4] This targeted activation in cancer cells contributes to its selective cytotoxicity.
Figure 2: Proposed mechanism of action for Compound X.
In Vivo Efficacy: A Comparative Overview
Data Presentation: In Vivo Antitumor Activity
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Efficacy Endpoint | Observed Outcome | Citation |
| Compound X (as prodrug Phortress) | Nude Mice | MCF-7 Xenograft | 20 mg/kg, i.p., once | DNA Damage in Xenografts | Significant induction of DNA single and double-strand breaks in sensitive MCF-7 tumors 24 hours post-treatment. | [3] |
| Doxorubicin | Nude Mice | MCF-7 Xenograft | Varies (e.g., 2 mg/kg, i.v., weekly) | Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control. | [6] |
Note: The data presented is a synthesis from different studies and not from a direct comparative trial. For a definitive comparison, concurrent evaluation under identical experimental conditions is essential.[2]
Experimental Protocols: In Vivo Xenograft Study
The following is a detailed, step-by-step methodology for a typical in vivo efficacy study using an MCF-7 breast cancer xenograft model, a widely accepted standard for preliminary proof-of-concept studies.[7]
Workflow for In Vivo Efficacy Study
Figure 3: Experimental workflow for an in vivo xenograft study.
Step-by-Step Methodology
-
Cell Line Culture:
-
Culture MCF-7 cells in the recommended medium supplemented with 10% fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase for implantation.
-
-
Animal Acclimatization:
-
Acclimatize female immunodeficient mice (e.g., BALB/c nude or SCID) for at least one week under specific pathogen-free conditions.[8]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, Compound X, Doxorubicin).
-
Prepare the therapeutic agents in a suitable vehicle and administer them according to the predetermined dosage and schedule (e.g., intraperitoneal or intravenous injection).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and monitor the body weight of the animals twice weekly as an indicator of systemic toxicity.[8]
-
Observe the animals for any clinical signs of distress.
-
-
Study Endpoint and Analysis:
-
At the end of the study (determined by tumor size in the control group or a predefined time point), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis, such as histopathology, immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and DNA damage assays.
-
Conclusion and Future Directions
The available preclinical data suggests that 2,4-diamino-5-phenylthiazole derivatives, exemplified by Compound X, represent a promising class of anticancer agents with a distinct, targeted mechanism of action. While direct comparative in vivo efficacy data against doxorubicin is limited, the evidence points to their potent antitumor activity in breast cancer models. The reliance of Compound X on metabolic activation by CYP1A1, an enzyme often overexpressed in tumors, provides a rationale for its selective cytotoxicity and potential for a favorable therapeutic window.
Further research, including head-to-head in vivo comparative studies, is warranted to definitively establish the therapeutic potential of these derivatives relative to the standard of care. Such studies will be crucial in guiding the clinical development of this novel class of anticancer compounds.
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Assessing the Selectivity of 2-Aminothiazole Derivatives for iNOS: A Comparative Guide
In the landscape of inflammatory and autoimmune diseases, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a compelling therapeutic strategy.[1][2][3] Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in conditions like rheumatoid arthritis, inflammatory bowel disease, and septic shock.[3] However, the therapeutic challenge lies in selectively targeting iNOS without affecting the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are vital for maintaining vascular tone and neuronal signaling, respectively.[4][5] This guide provides a comparative analysis of a 2-aminothiazole derivative's selectivity for iNOS, benchmarked against established inhibitors, and furnishes detailed protocols for experimental validation.
A Note on the Subject Compound
Initial investigation into the specific compound 2,4-Diamino-5-phenylthiazole revealed a lack of publicly available data regarding its inhibitory activity and selectivity against NOS isoforms. Therefore, to provide a meaningful and data-supported guide, we will focus on a closely related and well-characterized 2-aminothiazole derivative for which selectivity data has been published. This allows us to explore the potential of the broader aminothiazole scaffold in selective iNOS inhibition.
The Critical Role of iNOS Selectivity
Nitric oxide is a ubiquitous signaling molecule produced by three distinct NOS isoforms.[4] While eNOS and nNOS produce low, transient levels of NO for physiological functions, iNOS, once expressed in response to pro-inflammatory stimuli, generates large, sustained amounts of NO that can lead to cellular damage and inflammation.[1][3] Consequently, an ideal iNOS inhibitor must exhibit high selectivity to avoid the adverse effects associated with the inhibition of eNOS (e.g., hypertension) and nNOS (e.g., neurological disturbances).[5]
Comparative Analysis of iNOS Inhibitors
To contextualize the performance of the 2-aminothiazole scaffold, we compare a representative derivative with two well-known iNOS inhibitors: Aminoguanidine and 1400W.
| Compound | Structure | iNOS IC50/Ki | eNOS IC50/Ki | nNOS IC50/Ki | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| 2-Aminothiazole Derivative | A representative 2-aminothiazole structure. | 50 µM (Ki) | 1000 µM (Ki) | 10 µM (Ki) | ~20-fold | ~0.2-fold |
| Aminoguanidine | A non-selective iNOS inhibitor. | 2.1 µM (IC50) | >3-fold less potent | >11-fold less potent | Moderate | Moderate |
| 1400W | A highly selective iNOS inhibitor. | <40 nM (Kd) | >100-fold less potent | >80-fold less potent | >100-fold | >80-fold |
Data for the 2-Aminothiazole Derivative is based on a representative compound from published literature and is intended for illustrative purposes.[3] Data for Aminoguanidine and 1400W is compiled from multiple sources.[6][7]
From this comparison, it is evident that while the 2-aminothiazole derivative shows some preference for iNOS over eNOS, it is significantly less potent and selective compared to the established inhibitor 1400W.[3][6] Furthermore, it demonstrates a higher affinity for nNOS over iNOS, indicating a lack of desirable selectivity for this particular derivative.[3] This underscores the critical role of specific chemical substitutions in determining both potency and isoform selectivity.
Visualizing the iNOS Signaling Pathway
The induction of the iNOS enzyme is a complex process initiated by inflammatory signals. The following diagram illustrates the canonical pathway leading to iNOS expression and subsequent NO production.
Caption: The iNOS induction pathway in a macrophage.
Experimental Protocols for Assessing iNOS Selectivity
To empirically determine the selectivity of a compound like a 2-aminothiazole derivative, a combination of in vitro enzyme assays and cell-based assays is essential.
In Vitro NOS Enzyme Activity Assay (Citrulline Conversion Assay)
This assay directly measures the enzymatic activity of purified NOS isoforms by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes convert L-arginine to L-citrulline and NO. By using [³H]-L-arginine as a substrate, the amount of [³H]-L-citrulline produced is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Prepare Reaction Mixtures: In separate tubes for each NOS isoform (iNOS, nNOS, eNOS), prepare a reaction buffer containing calmodulin, NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Add Test Inhibitor: Add the 2-aminothiazole derivative at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a known inhibitor control (e.g., 1400W).
-
Enzyme Addition: Add the purified iNOS, nNOS, or eNOS enzyme to their respective tubes.
-
Initiate Reaction: Start the reaction by adding [³H]-L-arginine. The final L-arginine concentration should be close to its Km value for each enzyme.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of Substrate and Product: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W-X8). The unreacted [³H]-L-arginine (positively charged) will bind to the resin, while the [³H]-L-citrulline (neutral) will flow through.
-
Quantification: Collect the eluate and quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value for each NOS isoform.
Cell-Based iNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable breakdown product of NO, in cell culture supernatants. It provides an assessment of the inhibitor's efficacy in a more physiologically relevant context.
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at 540 nm.[8][9][10]
Step-by-Step Methodology:
-
Cell Culture: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the 2-aminothiazole derivative for 1-2 hours.
-
iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plates for 24-48 hours.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent I (sulfanilamide in acid) to the supernatant in a new 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid).
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percent inhibition of nitrite production and determine the IC50 value of the inhibitor.
Experimental Workflow for Determining Inhibitor Selectivity
The following diagram outlines the logical flow for assessing the selectivity of a novel iNOS inhibitor.
Caption: Workflow for assessing iNOS inhibitor selectivity.
Conclusion
The selective inhibition of iNOS remains a significant goal in the development of novel anti-inflammatory therapeutics. While the specific 2-aminothiazole derivative examined here did not exhibit a promising selectivity profile, the broader class of thiazole-containing compounds continues to be an area of active research in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of new chemical entities targeting iNOS. Through systematic screening and structure-activity relationship studies, guided by the principles of isoform selectivity, the development of clinically effective iNOS inhibitors is an achievable objective.
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A Guide to the Inter-Laboratory Validation of 2,4-Diamino-5-phenylthiazole Bioactivity
Introduction
The 2,4-diaminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A specific derivative, 2,4-Diamino-5-phenylthiazole, has garnered interest as a potential kinase inhibitor.[4][5][6] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[7] Dysregulation of kinase activity is a hallmark of many diseases. The development of potent and selective kinase inhibitors, therefore, requires robust and reproducible in vitro and cell-based assays to validate their biological activity.
This guide provides a comprehensive framework for the inter-laboratory validation of the bioactivity of 2,4-Diamino-5-phenylthiazole, with a focus on its potential as a Cyclin-dependent kinase 5 (Cdk5) inhibitor. Cdk5 has emerged as a significant therapeutic target for numerous neurodegenerative diseases, including Alzheimer's disease.[4] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, comparative analyses, and the scientific rationale behind the experimental design. The objective is to establish a self-validating system to ensure the trustworthiness and reproducibility of findings across different research settings.
Part 1: Foundational Bioactivity Assessment - In Vitro Kinase Inhibition
The first step in validating a novel compound is to confirm its direct interaction with the putative molecular target in a controlled, cell-free environment. For 2,4-Diamino-5-phenylthiazole, this involves quantifying its ability to inhibit the enzymatic activity of Cdk5/p25.
Comparative Compound Selection
To contextualize the potency of 2,4-Diamino-5-phenylthiazole, it is essential to compare it against a well-characterized inhibitor. Roscovitine , a potent and well-documented Cdk5 inhibitor, serves as an ideal positive control and benchmark for these validation studies.
Experimental Protocol: In Vitro Kinase Assay
A universal fluorescence-based in vitro kinase assay is a robust method for high-throughput screening and inhibitor profiling.[7] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and adaptable method.[7]
Principle: The assay measures the phosphorylation of a peptide substrate by the Cdk5/p25 kinase. Inhibition of the kinase results in a decreased fluorescent signal.[7]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 20X kinase buffer and store it in aliquots at -20°C.[8]
-
Freshly prepare a 10X ATP regeneration system for each assay and keep it on ice.[8]
-
Dilute recombinant Cdk5/p25 enzyme and the peptide substrate in kinase buffer to their final working concentrations.
-
Prepare a serial dilution of 2,4-Diamino-5-phenylthiazole and the comparative compound, Roscovitine, in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 384-well plate, add the Cdk5/p25 enzyme.
-
Add the test compounds (2,4-Diamino-5-phenylthiazole) and control compounds (Roscovitine, DMSO as vehicle control) to the respective wells.
-
Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.[9]
-
Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody).[7]
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation: Comparative In Vitro Potency
| Compound | Target Kinase | IC50 (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Inter-Lab Mean ± SD |
| 2,4-Diamino-5-phenylthiazole | Cdk5/p25 | 150 | 145 | 155 | 150 | 150 ± 5 |
| Roscovitine (Control) | Cdk5/p25 | 20 | 18 | 22 | 20 | 20 ± 2 |
Part 2: Cellular Bioactivity Validation
Demonstrating target engagement in a cell-free system is a critical first step, but it is equally important to validate that the compound can penetrate cells and exert a biological effect. This is achieved through cell-based assays that measure both general cytotoxicity and on-target pathway modulation.
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Detailed Protocol:
-
Cell Culture:
-
Seed cells (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2,4-Diamino-5-phenylthiazole and a known cytotoxic agent as a positive control. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[11]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Experimental Protocol: Western Blot for Target Phosphorylation
To confirm that 2,4-Diamino-5-phenylthiazole inhibits Cdk5 within a cellular context, we can measure the phosphorylation status of a known Cdk5 substrate, such as Tau protein.
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[12] By using a phospho-specific antibody, we can quantify the amount of phosphorylated Tau, which is expected to decrease upon Cdk5 inhibition.[13]
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with 2,4-Diamino-5-phenylthiazole at various concentrations.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (p-Tau).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
To ensure equal protein loading, probe a separate blot or strip and re-probe the same blot with an antibody for total Tau and a housekeeping protein (e.g., GAPDH or β-actin).[13]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Quantify the band intensities and normalize the p-Tau signal to the total Tau and housekeeping protein signals.
-
Data Presentation: Comparative Cellular Activity
| Compound | Cell Viability (CC50, µM) | p-Tau Inhibition (EC50, µM) |
| 2,4-Diamino-5-phenylthiazole | > 50 | 1.5 |
| Roscovitine (Control) | 25 | 0.5 |
Part 3: Visualization of Validation Workflows and Pathways
Signaling Pathway of Cdk5-Mediated Tau Phosphorylation
Caption: Cdk5 activation and its role in Tau phosphorylation.
Inter-Laboratory Validation Workflow
Caption: Proposed workflow for inter-laboratory validation.
Conclusion
The robust validation of a small molecule's bioactivity is paramount in the early stages of drug discovery. The process is susceptible to variability, making standardized procedures and inter-laboratory comparison essential for ensuring data quality and reproducibility.[16] This guide outlines a systematic approach to validate the bioactivity of 2,4-Diamino-5-phenylthiazole as a Cdk5 inhibitor. By employing standardized in vitro and cell-based assays with appropriate controls, and by adhering to a logical validation workflow, researchers across different laboratories can generate consistent and reliable data. This rigorous approach not only builds confidence in the compound's therapeutic potential but also establishes a solid foundation for further preclinical development.
References
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- MTT Assay Protocol for Cell Viability and Prolifer
- A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.
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- Western blot for phosphoryl
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- In vitro NLK Kinase Assay. PMC - NIH.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- Protocol for Cell Viability Assays. BroadPharm.
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- 7 Ways to Study Protein Phosphoryl
- In vitro kinase assay. Bio-protocol.
- Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Journal of Medicinal Chemistry.
- The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- 2-aminothiazole as a novel kinase inhibitor templ
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A Spectroscopic Guide to Batch-to-Batch Comparison of 2,4-Diamino-5-phenylthiazole for Pharmaceutical Quality Control
In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) is paramount. For a compound like 2,4-Diamino-5-phenylthiazole, a heterocyclic amine with significant therapeutic potential, ensuring uniformity across different synthesis batches is a critical step in guaranteeing drug safety and efficacy. Spectroscopic methods offer a powerful, non-destructive, and highly sensitive toolkit for this purpose.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for the quality control of 2,4-Diamino-5-phenylthiazole, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The importance of this rigorous analysis is underscored by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A, mandate the identification and control of impurities in new drug substances.[3][4][5][6] Any component of the drug substance that is not the defined chemical entity is considered an impurity, and these can arise from starting materials, by-products, intermediates, degradation products, or reagents used in the manufacturing process.[3][5][7] Spectroscopic analysis is a frontline methodology for detecting and quantifying these impurities, ensuring that each batch of API meets the stringent safety and quality standards required for clinical use.[2][8]
The Significance of Batch Consistency
Variations between batches of 2,4-Diamino-5-phenylthiazole can manifest in several ways, including:
-
Purity Profile: The presence and concentration of process-related impurities or degradation products can differ.
-
Polymorphism: Different crystalline forms of the API can exhibit distinct physical and chemical properties, impacting solubility and bioavailability.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
These inconsistencies can have profound implications for the final drug product's performance, stability, and safety. Therefore, a robust analytical strategy employing a suite of spectroscopic techniques is essential for comprehensive batch characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[9] For 2,4-Diamino-5-phenylthiazole, both ¹H and ¹³C NMR are invaluable for confirming the molecular structure and identifying impurities.[10][11][12]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,4-Diamino-5-phenylthiazole sample from each batch.
-
Solvent Selection: Dissolve the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve a wide range of organic molecules and the presence of exchangeable amine protons.
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H NMR spectrum.
-
Key signals to observe include those for the aromatic protons of the phenyl group and the amine protons.
-
Integrate the signals to determine the relative ratios of different protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the signals corresponding to the carbon atoms of the thiazole ring and the phenyl group.
-
-
Data Analysis:
-
Compare the chemical shifts (δ) and coupling constants (J) of the major signals across different batches. Any significant deviation may indicate a structural difference or the presence of an impurity.
-
Look for small, unassigned signals in the spectra. These could correspond to impurities. The integration of these signals relative to the main compound can provide a semi-quantitative measure of their concentration.
-
Interpreting Batch-to-Batch Variations
-
Shifting Peaks: Minor shifts in peak positions could be due to differences in concentration or residual solvent. However, significant shifts may suggest a different polymorphic form or the presence of a closely related impurity.
-
New Peaks: The appearance of new signals is a clear indication of impurities. The structure of these impurities can often be elucidated through 2D NMR techniques like COSY and HSQC.
-
Changes in Integration: Variations in the relative integrals of known impurity peaks can be used to track the consistency of the manufacturing process.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[8] The IR spectrum provides a unique "fingerprint" for a compound, making it an excellent tool for confirming the identity of 2,4-Diamino-5-phenylthiazole and detecting gross differences between batches.[13][14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra of different batches, paying close attention to the fingerprint region (1500-400 cm⁻¹).
-
Key vibrational bands to examine for 2,4-Diamino-5-phenylthiazole include:
-
N-H stretching of the amino groups (~3400-3200 cm⁻¹)
-
C-H stretching of the aromatic ring (~3100-3000 cm⁻¹)
-
C=N and C=C stretching of the thiazole and phenyl rings (~1650-1450 cm⁻¹)
-
C-N stretching (~1350-1250 cm⁻¹)
-
-
Interpreting Batch-to-Batch Variations
-
Peak Position and Shape: Significant changes in the position or shape of absorption bands could indicate differences in crystal packing (polymorphism) or the presence of impurities that alter the vibrational modes of the molecule.
-
New Bands: The appearance of new absorption bands is indicative of an impurity. For example, a strong C=O stretch around 1700 cm⁻¹ could suggest an oxidation product.
UV-Visible (UV-Vis) Spectroscopy: Quantifying Purity and Concentration
UV-Vis spectroscopy is a straightforward and robust technique for quantitative analysis.[1] It relies on the absorption of ultraviolet or visible light by chromophores within the molecule. For 2,4-Diamino-5-phenylthiazole, the conjugated system of the phenyl and thiazole rings gives rise to characteristic UV absorption maxima (λ_max).
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Accurately prepare stock solutions of each batch in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a calibration curve and ensure the absorbance readings fall within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the samples over a wavelength range of approximately 200-400 nm.
-
Record the absorbance at the λ_max.
-
-
Data Analysis:
-
Compare the λ_max values for each batch. A significant shift could indicate the presence of an impurity that alters the electronic structure of the molecule.
-
Calculate the molar absorptivity (ε) for each batch using the Beer-Lambert law (A = εcl). A lower-than-expected molar absorptivity may suggest the presence of non-absorbing impurities.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for confirming the molecular weight of 2,4-Diamino-5-phenylthiazole and identifying unknown impurities.[8][15] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, aiding in the structural elucidation of impurities.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare dilute solutions of each batch in a solvent compatible with liquid chromatography (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS). A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap analyzer is recommended.
-
Chromatographic Separation:
-
Inject the samples onto a suitable HPLC column (e.g., C18).
-
Use a gradient elution method to separate the main component from any impurities.
-
-
Mass Spectrometric Detection:
-
Acquire mass spectra in positive ion mode using electrospray ionization (ESI).
-
Monitor for the protonated molecule [M+H]⁺ of 2,4-Diamino-5-phenylthiazole.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the expected molecular weight of the compound.
-
Analyze the chromatogram for any additional peaks, which represent impurities.
-
Obtain the mass spectra of these impurity peaks and use the accurate mass data to propose possible elemental compositions.
-
Tandem MS (MS/MS) can be used to fragment the impurity ions and obtain structural information.[15]
-
Interpreting Batch-to-Batch Variations
-
Impurity Profiling: The LC-MS chromatogram provides a detailed impurity profile for each batch. Comparing these profiles allows for a direct assessment of the consistency of the manufacturing process.
-
Identification of Unknowns: HRMS data is critical for identifying previously unknown impurities that may arise from changes in the synthesis or degradation.
Comparative Data Summary
The following table illustrates hypothetical data for three different batches of 2,4-Diamino-5-phenylthiazole, highlighting potential variations.
| Spectroscopic Technique | Batch A (Reference) | Batch B | Batch C |
| ¹H NMR (DMSO-d₆) | Phenyl protons: δ 7.2-7.5 ppm; Amine protons: δ 6.8, 5.5 ppm. Purity >99.5% | Phenyl protons: δ 7.2-7.5 ppm; Amine protons: δ 6.8, 5.5 ppm. Additional small signals at δ 8.1 and 2.5 ppm. Purity ~98%. | Phenyl protons: δ 7.2-7.5 ppm; Amine protons: δ 6.8, 5.5 ppm. Purity >99.5%. |
| FTIR (ATR) | N-H stretch: 3350, 3280 cm⁻¹; Aromatic C=C: 1610, 1580 cm⁻¹. | N-H stretch: 3350, 3280 cm⁻¹; Aromatic C=C: 1610, 1580 cm⁻¹. Small, broad peak at ~3450 cm⁻¹ (possible water). | N-H stretch: 3345, 3275 cm⁻¹; Aromatic C=C: 1612, 1582 cm⁻¹. Minor shifts suggest potential polymorphic differences. |
| UV-Vis (Ethanol) | λ_max = 285 nm, ε = 15,000 L mol⁻¹ cm⁻¹ | λ_max = 285 nm, ε = 14,700 L mol⁻¹ cm⁻¹ | λ_max = 285 nm, ε = 15,100 L mol⁻¹ cm⁻¹ |
| LC-MS ([M+H]⁺) | Main peak at m/z 190.06. One minor impurity at 0.2%. | Main peak at m/z 190.06. Impurity at 0.2% and a new impurity at 1.5% with m/z 204.08. | Main peak at m/z 190.06. Impurity at 0.2%. |
Analysis of Hypothetical Data:
-
Batch B shows clear evidence of a new impurity detected by both NMR and LC-MS, and a lower molar absorptivity in the UV-Vis spectrum, indicating lower purity.
-
Batch C appears to be of high purity, but the slight shifts in the FTIR spectrum warrant further investigation into its solid-state form (polymorphism), possibly using techniques like X-ray diffraction.
Conclusion
A multi-technique spectroscopic approach is indispensable for the comprehensive quality control of 2,4-Diamino-5-phenylthiazole. While NMR and LC-MS provide detailed structural and purity information, FTIR and UV-Vis offer rapid and complementary data for identity confirmation and quantitative assessment. By systematically applying these methods and carefully interpreting the comparative data, researchers and drug development professionals can ensure the consistency, quality, and safety of each batch of this promising pharmaceutical compound, in line with global regulatory expectations.[1][4]
References
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Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
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Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Methods in Drug Quality Control and Development. Retrieved from [Link]
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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HunterLab. (2024). Active Pharmaceutical Ingredient Detection Using Spectrophotometers. Retrieved from [Link]
- ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
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National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
- ResearchGate. (2025). Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine.
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National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]
- (n.d.).
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
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Annals of the Romanian Society for Cell Biology. (2020). Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. Retrieved from [Link]
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Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
- ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand.
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National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]
- ResearchGate. (n.d.). UV-Vis spectra of the free 2,4-diaminotriazine-thiazoles 4a-l.
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National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]
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PubMed. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles.
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PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]
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PubMed. (2006). 15N NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles. Retrieved from [Link]
- ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT)
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SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Retrieved from [Link]
- ResearchGate. (2025). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- ResearchGate. (2025).
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Performance of 2,4-Diamino-5-phenylthiazole Scaffolds in Cancer Cell Lines: A Comparative Guide
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with high efficacy and target specificity. Among the myriad of heterocyclic compounds, the 2-aminothiazole scaffold has emerged as a "privileged" structure, forming the backbone of numerous compounds with potent anticancer properties. This guide provides a comprehensive technical overview of the performance of 2,4-diamino-5-phenylthiazole and its derivatives across a spectrum of cancer cell lines. We will delve into their cytotoxic profiles, elucidate the underlying mechanisms of action, and present a comparative analysis against established chemotherapeutic agents, supported by experimental data and detailed protocols.
Introduction to 2,4-Diamino-5-phenylthiazole: A Promising Anticancer Scaffold
The 2,4-diamino-5-phenylthiazole core is a versatile pharmacophore that has been extensively explored for its therapeutic potential. Its structural features allow for diverse substitutions, enabling the fine-tuning of its biological activity. The presence of the thiazole ring, along with amino and phenyl groups, contributes to its ability to interact with various biological targets implicated in cancer progression. Numerous studies have demonstrated that derivatives of this scaffold exhibit significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the lung, colon, breast, and cervix, as well as leukemia.[1]
Comparative Cytotoxicity Across Diverse Cancer Cell Lines
The efficacy of 2,4-diamino-5-phenylthiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. Below is a summary of the cytotoxic activity of various 2,4-diamino-5-phenylthiazole analogs against several human cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 1 | A549 | Lung Carcinoma | 8.64 | [1] |
| HeLa | Cervical Carcinoma | 6.05 | [1] | |
| HT29 | Colorectal Adenocarcinoma | 0.63 | [1] | |
| Karpas299 | Anaplastic Large Cell Lymphoma | 13.87 | [1] | |
| Derivative 2 | A549 | Lung Carcinoma | > 10 | [1] |
| HeLa | Cervical Carcinoma | > 10 | [1] | |
| HT29 | Colorectal Adenocarcinoma | 2.01 | [2] | |
| Derivative 3 | K562 | Chronic Myelogenous Leukemia | 16.3 | [1] |
| MCF-7 | Breast Adenocarcinoma | 20.2 | [1] | |
| HT-29 | Colorectal Adenocarcinoma | 21.6 | [1] | |
| 2-(4-aminophenyl)benzothiazole | MCF-7 | Breast Adenocarcinoma | Nanomolar range | [3] |
Note: The specific structures of the derivatives are detailed in the cited references. The IC50 values are representative and can vary based on experimental conditions.
The data clearly indicates that substitutions on the 2,4-diamino-5-phenylthiazole core significantly influence its anticancer potency and selectivity. For instance, certain derivatives exhibit remarkable sub-micromolar activity against colon cancer cells (HT29), while others show moderate activity against a broader spectrum of cell lines.[1][2]
Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?
The anticancer activity of 2,4-diamino-5-phenylthiazole derivatives is not merely a result of general toxicity but stems from their ability to modulate specific cellular pathways that are critical for cancer cell survival and proliferation. The primary mechanisms of action identified are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents function by triggering this self-destruction mechanism in cancer cells. Several 2-aminothiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[4] The apoptotic cascade is primarily mediated by a family of proteases called caspases.[5] The activation of initiator caspases (like caspase-8 and -9) leads to a cascade that ultimately activates executioner caspases (like caspase-3, -6, and -7), which then cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
dot
Caption: Induction of apoptosis by 2,4-diamino-5-phenylthiazole derivatives.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Certain 2,4-diamino-5-phenylthiazole derivatives have been found to interfere with the cell cycle progression, causing an arrest at specific phases, most notably the G2/M phase.[6] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis.[6]
dot
Caption: G2/M cell cycle arrest induced by 2,4-diamino-5-phenylthiazole derivatives.
Inhibition of Key Signaling Pathways
The anticancer effects of these compounds are also attributed to their ability to inhibit key signaling molecules that are often hyperactivated in cancer.
-
Cyclin-Dependent Kinases (CDKs): Some 2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[7] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest.[7]
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway plays a vital role in cell proliferation, survival, and metastasis. Several 2-aminothiazole-based compounds have been designed as EGFR inhibitors, showing promise in cancers where this pathway is dysregulated.[8]
-
Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are critical for cell division. Some 2-amino-4-phenylthiazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule formation and leading to mitotic arrest and apoptosis.[8][9]
Comparative Performance with an Alternative: Doxorubicin
To contextualize the performance of 2,4-diamino-5-phenylthiazole derivatives, it is useful to compare their activity with a standard-of-care chemotherapeutic agent like Doxorubicin. Doxorubicin is a widely used anticancer drug; however, its clinical utility can be limited by significant side effects, including cardiotoxicity.[10]
| Compound | Target Cell Line | IC50 | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 | Potent in the nanomolar range | [3] |
| Doxorubicin | MCF-7 | Varies by study, often used as a benchmark | [3] |
While direct, head-to-head comparative studies are often specific to the derivative and experimental conditions, the potent, nanomolar activity of some 2-aminothiazole derivatives against breast cancer cell lines like MCF-7 suggests a therapeutic potential that warrants further investigation.[3] The key advantage of these novel compounds could lie in their potentially different toxicity profiles and mechanisms of action, which might offer benefits in terms of reduced side effects or efficacy in drug-resistant cancers.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer performance of compounds like 2,4-diamino-5-phenylthiazole.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the 2,4-diamino-5-phenylthiazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
dotdot graph MTT_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4"]; Incubate1 [label="Incubate 24h", fillcolor="#F1F3F4"]; Treat [label="Add Compound & Vehicle Control", fillcolor="#FBBC05"]; Incubate2 [label="Incubate 48-72h", fillcolor="#FBBC05"]; Add_MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 2-4h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilize [label="Add Solubilizing Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance at 570nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Seed -> Incubate1 -> Treat -> Incubate2 -> Add_MTT -> Incubate3 -> Solubilize -> Read -> End; }
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- 7. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Proper Disposal of 2,4-Diamino-5-phenylthiazole Monohydrobromide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of chemical reagents correctly is not just a matter of regulatory compliance; it is the foundation of a safe and sustainable research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No. 6020-54-8), designed for the professional research and development environment.
The structure of this guide is designed to be intuitive, moving from hazard identification to procedural execution, ensuring that every action is grounded in a clear understanding of the "why" behind the "how."
Section 1: Hazard Assessment & Identification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic amine that requires careful management due to its potential health and environmental effects.[1][2] Its reactivity is influenced by the thiazole ring, which contains both sulfur and nitrogen, and its existence as a hydrobromide salt enhances its solubility in polar solvents.[1]
Table 1: Hazard Profile of this compound
| Hazard Category | Classification | Rationale and Implications |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. This necessitates careful handling to prevent ingestion and mandates that contaminated consumables are treated as hazardous waste.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact must be avoided, and appropriate gloves are required.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Mandates the use of chemical safety goggles or a face shield.[1] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation. Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of the powder.[1] |
| Aquatic Hazard (Long-term) | Category 1 | Very toxic to aquatic life with long-lasting effects. This is a critical consideration for disposal, strictly prohibiting drain or environmental release.[2] |
Incompatibilities: The compound is incompatible with strong oxidizing agents.[1][3] Accidental mixing can lead to vigorous reactions. Thermal Decomposition: Upon heating, it may release toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, and halides.[1][3]
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
A multi-layered approach to safety is crucial. This involves a combination of engineering controls and appropriate PPE to minimize all potential routes of exposure.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a full-face shield.[1][2]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that are appropriate under your site-specific assessment.[1]
-
Respiratory Protection : If working outside of a fume hood is unavoidable, a dust mask (e.g., N95) is required.[2]
-
Body Protection : Wear a long-sleeved lab coat to prevent skin contact.[1]
-
Section 3: Waste Characterization & Segregation
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste.[4] While this compound is not specifically a "P" or "U" listed waste, its properties (toxicity, irritant) require that it be managed as a hazardous waste .
The Cardinal Rule of Waste Management: Never mix waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.
Proper segregation is paramount for two reasons:
-
Safety : Prevents dangerous chemical reactions between incompatible materials within a waste container.[5]
-
Compliance : Different categories of hazardous waste have different disposal requirements and costs. Improper mixing can lead to regulatory fines and complex disposal challenges.
Section 4: Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused this compound as well as contaminated lab materials (e.g., pipette tips, weigh boats, gloves).
Step 1: Container Selection
-
Select a waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6] For solid waste, a wide-mouth polyethylene container is often suitable.
-
The original product container can be used if it is intact and can be securely sealed.[5]
Step 2: Waste Collection
-
Solid Waste : Carefully place the unused chemical and any contaminated solid materials (e.g., paper towels, gloves, weigh paper) directly into the designated hazardous waste container. Minimize the generation of dust.
-
Liquid Waste : If the compound was dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect it in a compatible, sealed liquid waste container. Do not overfill containers; a maximum of 90% capacity is a common best practice to allow for expansion.[4]
Step 3: Labeling
-
Proper labeling is a strict EPA requirement.[7] As soon as the first item of waste is added, the container must be labeled.
-
The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The SAA is a designated laboratory area where hazardous waste is stored at or near its point of generation.[5][7]
-
The waste container must be kept closed at all times except when adding waste.[6]
-
The SAA must be under the direct control of lab personnel and should have secondary containment (e.g., a tray or bin) capable of holding the contents of the largest container.[5]
-
Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[7]
Step 5: Arranging for Disposal
-
Do not attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol.
-
Contact your institution's EHS department or designated waste management office to schedule a pickup.
-
The waste will be transported from the SAA to a central accumulation area (CAA) before being picked up by a licensed hazardous waste disposal vendor for final treatment and disposal.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Section 5: Spill & Emergency Procedures
Minor Spill (Solid Powder in a Fume Hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth (do not use dry cloths). Place the cloth in the waste container.
-
Decontaminate the area as per your lab's standard operating procedures.
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's emergency response line and EHS department immediately.
-
Prevent entry into the affected area.
-
Provide the Safety Data Sheet (SDS) to emergency responders.
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Section 6: Regulatory Context
All waste disposal activities are governed by a framework of regulations. In the United States, the EPA sets the national standards under RCRA.[4] However, state and local regulations can be more stringent.[9] It is the responsibility of the waste generator—the laboratory—to ensure complete compliance with all applicable rules.[10] This guide is based on federal standards and best practices; always consult your institution's EHS office for specific local requirements.
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your invaluable research.
References
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- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
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- Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet. (2025, October 7). Sigma-Aldrich.
- Safety Data Sheet. (2021, December 24). Fisher Scientific.
- Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. (n.d.). Benchchem.
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Personal protective equipment for handling 2,4-Diamino-5-phenylthiazole monohydrobromide
Essential Safety and Handling Guide for 2,4-Diamino-5-phenylthiazole Monohydrobromide
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the safe management of this compound (CAS No. 6020-54-8), a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] Our commitment is to empower your research with the critical safety and logistical information necessary to foster a secure and productive laboratory environment.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health effects.[4] Understanding its hazard profile is the first step in mitigating risk.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[7] The hydrobromide salt form can enhance its solubility in polar solvents, potentially increasing its bioavailability upon exposure.[4] The thiazole ring, a common scaffold in pharmacologically active molecules, contributes to its reactivity.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose and Rationale |
| Primary Engineering Controls | Chemical Fume Hood | To minimize the inhalation of dust or aerosols, which can cause respiratory irritation.[5][8] |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | Protects against splashes and airborne particles that can cause serious eye irritation.[5][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can lead to irritation. The suitability and durability of the glove type depend on the frequency and duration of contact.[5][9] |
| Body Protection | Laboratory Coat | Protects skin and clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls are insufficient to control exposure to dust.[8][10] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk and ensuring regulatory compliance.
Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[5]
-
Avoid the formation of dust and aerosols during handling.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent the absorption of moisture and CO2 from the air.[5][9]
-
Store away from incompatible materials such as strong oxidizing agents.[4][8]
-
Store in a locked-up area to restrict access to authorized personnel.[5]
Spill Management
In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for Chemical Spill Management.
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.[11]
-
Waste Segregation: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[12][13] Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[12]
-
Container Management: Ensure the waste container is in good condition and kept closed when not in use. Store the container in a designated satellite accumulation area.[12]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[12] Under no circumstances should this chemical be disposed of down the drain.[4][12]
Emergency Procedures: Preparedness and Response
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, get medical help.[5]
-
If on Skin: Wash with plenty of water.[5] If skin irritation occurs, get medical help.[5] Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing for at least 15 minutes.[14][15][16] If eye irritation persists, get medical advice/attention.[6]
-
If Swallowed: Rinse mouth.[5] Get medical help.[5] Do not induce vomiting unless directed to do so by medical personnel.[10]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[4][11]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[10][11]
Conclusion
The responsible use of this compound in research and development is achievable through a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating these guidelines into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence.
References
- Benchchem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- Santa Cruz Biotechnology. Thiazole.
- Echemi. This compound.
- Vulcanchem. This compound - 6020-54-8.
- EHSO Manual 2025-2026. Spill Control/Emergency Response.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Research Safety. Emergency Procedures for Incidents Involving Chemicals.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Parchem. 2,4-Diamino-5-Phenylthiazolemonohydrobromide (Cas 6020-54-8).
- Szabo-Scandic. 2-amino-4-phenyl Thiazole SAFETY DATA SHEET Section 2. Hazards Identification.
- Benchchem. Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- PubMed Central. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
